molecular formula C9H8BrFO2 B1591988 Ethyl 2-bromo-4-fluorobenzoate CAS No. 651341-68-3

Ethyl 2-bromo-4-fluorobenzoate

Cat. No.: B1591988
CAS No.: 651341-68-3
M. Wt: 247.06 g/mol
InChI Key: FYSROUWCKUYSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-4-fluorobenzoate is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSROUWCKUYSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621161
Record name Ethyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651341-68-3
Record name Ethyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 651341-68-3

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Halogenated Building Block

In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount for dictating molecular interactions, reactivity, and ultimately, function. Ethyl 2-bromo-4-fluorobenzoate is a key synthetic intermediate whose value lies in the strategic placement of its substituents. The electron-withdrawing fluorine atom at the 4-position modulates the electronic character of the phenyl ring, influencing acidity and metabolic stability, while the bromine atom at the 2-position provides a versatile synthetic handle for a variety of cross-coupling reactions.[1][2] This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and strategic application in complex molecule construction.

Physicochemical and Structural Properties

This compound (C₉H₈BrFO₂) is a compound whose physical state and solubility are critical for its application in a laboratory setting.[3] The key to its utility is the orthogonal reactivity of its functional groups: the ethyl ester, the aryl bromide, and the aryl fluoride. The ester provides a site for hydrolysis or amidation, while the bromine atom is a prime participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]

Quantitative data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 651341-68-3[3]
Molecular Formula C₉H₈BrFO₂[3]
Molecular Weight 247.06 g/mol [3]
Boiling Point 258.86 °C at 760 mmHg[4]
Density 1.504 g/cm³[4]
Refractive Index 1.525[4]
Topological Polar Surface Area (TPSA) 26.3 Ų[3]
LogP (calculated) 2.7649[3]
Synonym Benzoic acid, 2-bromo-4-fluoro-, ethyl ester[3]

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-bromo-4-fluorobenzoic acid. The use of thionyl chloride as a catalyst is a field-proven choice that activates the carboxylic acid towards nucleophilic attack by ethanol, proceeding through an acyl chloride intermediate to drive the reaction to completion with high efficiency.[5]

Experimental Protocol: Esterification of 2-bromo-4-fluorobenzoic acid

This protocol details a robust, self-validating laboratory procedure for the synthesis and purification of the title compound.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-fluorobenzoic acid (1.0 eq.) in anhydrous ethanol (approx. 10 volumes). The use of anhydrous ethanol is critical to prevent the hydrolysis of the thionyl chloride and the acyl chloride intermediate, maximizing yield.

  • Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (2.0 eq.) dropwise to the stirred solution. This exothermic reaction should be controlled to prevent excessive heat generation.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C). Maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove the excess ethanol and thionyl chloride. The residue is then re-dissolved in ethyl acetate. This organic phase is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), water, and finally, a saturated brine solution (to aid in the separation of the organic and aqueous layers).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude liquid is purified by silica gel column chromatography to afford this compound as a pure product.[5]

The workflow for this synthesis is illustrated below.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Esterification cluster_workup 3. Workup & Purification A 2-Bromo-4-fluorobenzoic Acid + Anhydrous Ethanol C Reaction Flask (0°C) A->C B Thionyl Chloride (SOCl₂) B->C Slow Addition D Heat to Reflux (12-24h) C->D E Crude Reaction Mixture D->E F Concentrate (Remove Excess Reagents) E->F G Dissolve in Ethyl Acetate F->G H Wash with: 1. sat. NaHCO₃ 2. H₂O 3. Brine G->H I Dry (Na₂SO₄) & Filter H->I J Concentrate I->J K Silica Gel Chromatography J->K L Pure this compound K->L

Synthesis Workflow Diagram

Spectroscopic Characterization: A Self-Validating System

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-) of the ethyl group. The aromatic region will display complex multiplets corresponding to the three protons on the phenyl ring, with coupling patterns influenced by both the bromine and fluorine atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would confirm the presence of the main functional groups: a strong C=O stretch for the ester carbonyl group (typically around 1720 cm⁻¹), C-O stretches for the ester linkage, and characteristic bands for the C-Br, C-F, and aromatic C-H bonds.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its natural isotopic abundance (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for more complex molecules, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[6][7] Its precursor, 2-bromo-4-fluorobenzoic acid, is noted for its use in developing novel anti-inflammatory and anti-cancer agents.[6] The ethyl ester derivative serves as a protected form of the carboxylic acid, which is often more suitable for coupling reactions due to its increased solubility in organic solvents and the non-acidic nature of the molecule.

The logical application of this intermediate follows a clear strategic path in multi-step synthesis, as depicted below.

G cluster_coupling Suzuki / Stille / Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound (CAS 651341-68-3) B Boronic Acid / Stannane / Alkyne + Pd Catalyst A->B Reacts via -Br site C Amine (R-NH₂) + Pd Catalyst A->C Reacts via -Br site D New C-C Bond Formation (Biaryl or Alkylated Core) B->D E New C-N Bond Formation (Aniline Derivative) C->E F Ester Hydrolysis or Amidation D->F Further Modification E->F Further Modification G Final Bioactive Molecule / API F->G

References

Ethyl 2-bromo-4-fluorobenzoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-bromo-4-fluorobenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties, synthesis, applications, and safety protocols for this compound (CAS No. 651341-68-3), a key building block in modern medicinal and materials chemistry. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this versatile reagent.

Core Properties and Specifications

This compound is a substituted aromatic ester. The strategic placement of the bromo and fluoro groups on the benzene ring, combined with the ethyl ester functionality, makes it a highly valuable intermediate for introducing complex functionalities in multi-step organic syntheses.[1] The bromine atom, for instance, is an excellent leaving group and a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Physicochemical Data Summary

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 651341-68-3[2]
Molecular Formula C₉H₈BrFO₂[2]
Molecular Weight 247.06 g/mol [1][2]
Appearance Colorless to light yellow or pale-brown liquid[1]
Boiling Point 258.86 °C at 760 mmHg (Predicted)[1]
Purity Typically ≥96%[1][2]
Storage Store at room temperature in a dry, sealed container[1][2]

Synthesis Protocol: Fischer-Speier Esterification

A standard and reliable method for synthesizing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 2-bromo-4-fluorobenzoic acid. This acid-catalyzed reaction with ethanol is a cornerstone of organic synthesis.

Mechanistic Rationale

The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is critical. The reaction mechanism proceeds via the following steps:

  • Protonation of the Carbonyl: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a very stable leaving group.

  • Deprotonation: The final step involves the deprotonation of the remaining carbonyl oxygen to regenerate the acid catalyst and yield the final ethyl ester product.

Experimental Workflow

The following protocol outlines a typical laboratory-scale synthesis. A similar procedure has been documented for the synthesis of related halo-substituted benzoates.[3]

Materials:

  • 2-bromo-4-fluorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-4-fluorobenzoic acid with an excess of absolute ethanol (e.g., 10 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Allow the reaction to proceed for 12 hours to ensure complete conversion.

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Final Product A Combine 2-bromo-4-fluorobenzoic acid and excess Ethanol B Add catalytic H₂SO₄ A->B C Heat to Reflux (12 hours) B->C D Cool to RT C->D E Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Dry (Na₂SO₄) & Concentrate F->G H This compound G->H

Caption: Fischer-Speier esterification workflow.

Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its value lies in its utility as a scaffold for building more complex molecules with desired biological or material properties.

  • Pharmaceutical Synthesis: It serves as a precursor for Active Pharmaceutical Ingredients (APIs). The unique combination of substituents allows for selective modifications, which is essential in drug discovery for optimizing properties like metabolic stability, bioavailability, and target binding affinity.[1][4]

  • Agrochemicals: Similar to pharmaceuticals, this compound is used in the synthesis of new pesticides and herbicides where the fluoro and bromo groups can enhance the efficacy and environmental profile of the final product.[1]

  • Material Science: The ester functionality allows for its incorporation into polymers or other materials, while the bromo- and fluoro-substituted aromatic ring can impart specific electronic or physical properties.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information
CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear suitable protective gloves.

    • Eye Protection: Use tight-sealing safety goggles or a face shield.[7]

    • Clothing: Wear a lab coat to prevent skin contact.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[5]

Storage and Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

References

Ethyl 2-bromo-4-fluorobenzoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-bromo-4-fluorobenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, provides a detailed synthesis protocol, and explores its applications as a versatile building block in the synthesis of complex molecules.

Core Properties and Molecular Structure

This compound (CAS No. 651341-68-3) is a halogenated aromatic ester.[1] Its structure, featuring bromo, fluoro, and ethyl ester functional groups, makes it a valuable synthon for introducing a substituted phenyl ring into larger molecules. The strategic placement of the bromine and fluorine atoms allows for selective functionalization through various cross-coupling reactions, while the ester group can be readily modified, providing multiple avenues for molecular elaboration.

Physicochemical and Computational Data

The key properties of this compound are summarized in the table below. This data is critical for planning reactions, purification, and for computational modeling studies.

PropertyValueSource(s)
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1][2]
CAS Number 651341-68-3[1][2]
Boiling Point 258.86 °C at 760 mmHg (Predicted)[2]
Topological Polar Surface Area (TPSA) 26.3 Ų[1]
LogP (Octanol-Water Partition Coefficient) 2.76[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]
Molecular Structure Diagram

The following diagram illustrates the two-dimensional structure of this compound, highlighting the spatial arrangement of its constituent atoms and functional groups.

molecular_structure cluster_ring cluster_ester C1 C C2 C C1->C2 Br Br C1->Br Br C3 C C2->C3 C_ester C C2->C_ester C4 C C3->C4 C5 C C4->C5 F F C4->F F C6 C C5->C6 C6->C1 O1 O C_ester->O1 O2 O C_ester->O2 C_ethyl1 CH₂ O2->C_ethyl1 C_ethyl2 CH₃ C_ethyl1->C_ethyl2

Caption: Molecular structure of this compound.

Synthesis Protocol: Fischer Esterification

The most direct and reliable method for synthesizing this compound is the Fischer esterification of 2-bromo-4-fluorobenzoic acid with ethanol, catalyzed by a strong acid. This method is highly efficient for gram-scale synthesis in a laboratory setting. A similar procedure is documented for related halo-substituted benzoic acids.[3]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning that successful completion of each step is confirmed by observable changes or straightforward analytical checks before proceeding to the next.

Materials:

  • 2-bromo-4-fluorobenzoic acid

  • Absolute Ethanol (EtOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-bromo-4-fluorobenzoic acid in 100 mL of absolute ethanol. The acid should fully dissolve with stirring.

  • Catalyst Addition (Causality): Cool the solution in an ice bath. Slowly add 2 mL of concentrated sulfuric acid dropwise. The acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is exothermic, hence the need for cooling to control the reaction rate and prevent side reactions.

  • Reflux (Driving Equilibrium): Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed for 12-16 hours. The use of excess ethanol and heating under reflux drives the equilibrium towards the formation of the ester product by Le Châtelier's principle.

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of a saturated aqueous solution of sodium bicarbonate. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, which will deprotonate to form a water-soluble carboxylate salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). The organic ester product will preferentially partition into the ethyl acetate layer, while inorganic salts and the sodium carboxylate salt remain in the aqueous layer.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.

  • Purification (Validation): The crude product can be purified by silica gel column chromatography if high purity is required. The purity can be validated by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

synthesis_workflow start Start: 2-bromo-4-fluorobenzoic acid + EtOH reaction Acid-Catalyzed Esterification (H₂SO₄, Reflux) start->reaction workup Quench & Neutralize (aq. NaHCO₃) reaction->workup extraction Liquid-Liquid Extraction (Ethyl Acetate) workup->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[2] Its utility stems from the ability to use the bromo and fluoro substituents as handles for further chemical modification. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstone reactions in modern medicinal chemistry for constructing complex molecular scaffolds.

Related compounds are used in the synthesis of a wide range of therapeutics, including anticancer agents, antidepressants, and antivirals.[4][5][6] For example, the 2-bromo-4-fluorophenyl moiety can be incorporated into molecules designed to inhibit specific enzymes or receptors where this substitution pattern is optimal for binding.

Illustrative Synthetic Pathway

The diagram below illustrates a generalized synthetic pathway where this compound is used as a starting material for a hypothetical drug candidate.

synthetic_pathway start This compound step1 Suzuki Coupling (with R-Boronic Acid) start->step1 intermediate1 Biaryl Ester Intermediate step1->intermediate1 step2 Ester Hydrolysis (LiOH or NaOH) intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Amide Coupling (with Amine R'-NH₂) intermediate2->step3 product Final Drug Candidate step3->product

Caption: A general synthetic route utilizing this compound.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety precautions must be observed. While specific toxicity data for this compound is limited, data from structurally similar compounds indicate that it may cause skin, eye, and respiratory irritation.[7][8]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of vapors and contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[8]

Conclusion

This compound is a high-value chemical intermediate with significant applications in research and development, particularly within the pharmaceutical industry. Its well-defined physicochemical properties and reactive functional groups provide chemists with a versatile platform for the synthesis of novel compounds. The straightforward and robust synthesis protocol ensures its accessibility for laboratory-scale production. Adherence to strict safety and handling procedures is essential when working with this and related chemical entities.

References

Introduction: A Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-bromo-4-fluorobenzoate

This guide provides a comprehensive technical overview of this compound, a key halogenated intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis, reactivity, and applications, grounding all claims in established scientific literature.

This compound (CAS No. 651341-68-3) is a substituted aromatic ester that has emerged as a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure is strategically functionalized with a bromine atom, a fluorine atom, and an ethyl ester group. This unique combination of features provides multiple reactive sites, allowing for diverse and complex molecular architectures to be constructed.

The presence of both bromine and fluorine is particularly significant. The fluorine atom, a common feature in modern pharmaceuticals, can enhance desirable pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The bromine atom, positioned ortho to the ester, serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.[2] This guide will explore the synthesis and utility of this compound, providing the technical insights necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 4, and an ethoxycarbonyl group at position 1.

Table 1: Physicochemical and Computational Data
PropertyValueSource(s)
CAS Number 651341-68-3[4]
Molecular Formula C₉H₈BrFO₂[4]
Molecular Weight 247.06 g/mol [4]
Appearance Colorless to light yellow liquid[1]
SMILES O=C(OCC)C1=CC=C(F)C=C1Br[4]
Topological Polar Surface Area (TPSA) 26.3 Ų[4]
LogP 2.7649[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 2[4]
Storage Store at room temperature[4]

Spectral Analysis for Structural Elucidation

Confirmation of the this compound structure relies on a combination of spectroscopic techniques. While specific spectra are proprietary, the expected characteristics are as follows:

  • ¹H NMR: The spectrum would feature a triplet and a quartet in the aliphatic region corresponding to the ethyl group protons. The aromatic region would display complex splitting patterns for the three protons on the benzene ring, with couplings influenced by both the bromine and fluorine substituents.

  • ¹³C NMR: The spectrum would show distinct signals for the nine carbon atoms, including the carbonyl carbon of the ester, the two aliphatic carbons of the ethyl group, and the six aromatic carbons, with their chemical shifts influenced by the attached halogens.

  • IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band characteristic of the C=O (carbonyl) stretch of the ester group, typically around 1720-1740 cm⁻¹. Additional bands corresponding to C-O stretching, aromatic C=C bonds, and C-F and C-Br bonds would also be present.[1][5]

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.

Synthesis: The Fischer-Speier Esterification

The most common and direct method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid.[6][7] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol.

The reaction is a reversible acyl substitution.[8][9] The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[6][10] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. To drive the equilibrium toward the product side and ensure a high yield, Le Chatelier's principle is applied by using a large excess of the alcohol or by removing the water as it is formed.[9]

Fischer_Esterification_Workflow start 2-Bromo-4-fluorobenzoic Acid (Starting Material) reaction Reaction Vessel (Reflux) start->reaction reagents Ethanol (Excess) + H₂SO₄ (Catalyst) reagents->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup Cooling purification Purification (e.g., Column Chromatography) workup->purification Crude Product product This compound (Final Product) purification->product Pure Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is a representative example and should be adapted and performed with appropriate safety precautions by qualified personnel.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-fluorobenzoic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add an excess of absolute ethanol (e.g., 10-20 volumes) to the flask to serve as both reactant and solvent. Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq) to the stirring mixture.[11][12]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for several hours (e.g., 8-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7][11]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[12][13]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[13]

  • Purification: If necessary, purify the crude this compound by silica gel column chromatography to obtain the final product with high purity.[7]

Reactivity and Synthetic Applications

This compound is a valuable intermediate due to its distinct reactive sites, which can be addressed selectively.

  • The Bromine Handle: The C-Br bond at the ortho-position is the most versatile site for further functionalization. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[1][2] This allows for the introduction of various aryl, alkyl, vinyl, or amino groups, enabling the construction of complex molecular scaffolds.

  • The Fluorine Substituent: The electron-withdrawing fluorine atom at the para-position influences the electronic properties of the aromatic ring and the reactivity of the other substituents.[2] In a drug development context, the fluorine atom can improve metabolic stability and modulate the pKa of nearby functional groups, which can enhance binding interactions with biological targets.[2][3]

  • The Ethyl Ester Group: The ester functionality can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol or converted into an amide by reacting with amines. This allows for further derivatization at this position.[1]

These reactive properties make this compound a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs), including potential anti-cancer and anti-inflammatory agents.[14][15] Its structural motifs are found in a variety of complex molecules investigated in modern drug discovery programs.[16]

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with care in a well-ventilated fume hood.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing.[18] Do not ingest or inhale vapors.[17] Keep away from sources of ignition, as organic solvents used in its synthesis are flammable.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[17]

Always consult the latest Safety Data Sheet (SDS) for the compound and its reagents before use.[18][19]

Conclusion

This compound is a synthetically versatile and highly valuable intermediate. Its trifunctional nature—a reactive bromine handle for cross-coupling, a property-enhancing fluorine atom, and a modifiable ester group—provides chemists with a powerful tool for the synthesis of complex organic molecules. A thorough understanding of its structure, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the fields of medicinal chemistry, drug discovery, and materials science.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Importance of Ethyl 2-bromo-4-fluorobenzoate

In the landscape of modern medicinal and agrochemical development, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. This compound (CAS No: 651341-68-3) is a quintessential example of a high-value building block, engineered for versatility and reactivity.[1][2] Its structure is not a random assortment of functional groups but a deliberate design. The fluorine atom at the 4-position enhances metabolic stability and modulates the electronic properties of the ring, while the bromine atom at the 2-position serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4] This guide provides a comprehensive overview of a robust and widely adopted synthetic pathway to this critical intermediate, grounded in fundamental principles of organic chemistry and validated by established laboratory procedures.

I. The Primary Synthetic Trajectory: A Two-Stage Approach

The most reliable and industrially scalable synthesis of this compound is logically approached in two distinct stages. This methodology ensures high purity of the intermediate and final products by isolating each key transformation.

  • Stage 1: Sandmeyer Reaction - The synthesis of the carboxylic acid precursor, 2-bromo-4-fluorobenzoic acid, from an appropriate aniline derivative.

  • Stage 2: Fischer Esterification - The subsequent acid-catalyzed esterification of 2-bromo-4-fluorobenzoic acid with ethanol to yield the final target molecule.

This bifurcated approach allows for rigorous purification at the intermediate stage, which is critical for the success of the final esterification and the ultimate purity of the target compound.

G cluster_0 Stage 1: Sandmeyer Reaction A 2-Amino-4-fluorobenzoic Acid B Diazonium Salt Intermediate A->B C 2-Bromo-4-fluorobenzoic Acid B->C D 2-Bromo-4-fluorobenzoic Acid E This compound D->E

Caption: Overall Synthetic Workflow.

II. Stage 1: Synthesis of 2-Bromo-4-fluorobenzoic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful transformation used to convert aryl amines into aryl halides via a diazonium salt intermediate.[5][6] This method is exceptionally well-suited for introducing a bromine atom at a specific position on the aromatic ring, a task that can be challenging via direct electrophilic bromination due to competing directing effects of the existing substituents.

Mechanistic Rationale and Causality

The reaction proceeds through two key phases:

  • Diazotization: The primary aromatic amine (2-amino-4-fluorobenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HBr) at low temperatures (0-5 °C). This converts the amino group into an aryldiazonium salt. The low temperature is critical as diazonium salts are notoriously unstable and can prematurely decompose.

  • Halogen Displacement: The diazonium salt is then treated with a copper(I) halide, in this case, copper(I) bromide (CuBr).[6] The copper(I) catalyst facilitates a single-electron transfer to the diazonium species, leading to the release of nitrogen gas (a thermodynamically potent driving force) and the formation of an aryl radical. This radical then abstracts a bromine atom from the copper(II) bromide complex formed in the process, yielding the final aryl bromide product and regenerating the copper(I) catalyst.[7]

Self-Validating Experimental Protocol

This protocol is designed for robustness, with each step serving to drive the reaction to completion and ensure a high-purity product.

Reagents:

  • 2-Amino-4-fluorobenzoic acid

  • Hydrobromic acid (48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

Procedure:

  • Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-4-fluorobenzoic acid and a 48% aqueous solution of hydrobromic acid.

  • Diazotization: Cool the stirred suspension to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite in deionized water and add it dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The persistence of a positive test on starch-iodide paper for 10-15 minutes indicates the completion of diazotization.[8]

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Cool this mixture to 0 °C. Slowly add the cold diazonium salt solution to the stirred CuBr mixture. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion & Isolation: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of any remaining diazonium salt.[9]

  • Workup and Purification: Cool the reaction mixture to room temperature. The solid product, 2-bromo-4-fluorobenzoic acid, will precipitate. Collect the crude solid by vacuum filtration and wash thoroughly with cold deionized water to remove residual salts and acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a high-purity solid.

G A 1. Charge Reactor (2-Amino-4-fluorobenzoic Acid, HBr) B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B C 3. Diazotization (Add NaNO₂ solution dropwise) B->C E 5. Sandmeyer Reaction (Add Diazonium Salt to CuBr) C->E D 4. Prepare CuBr Solution (CuBr in HBr) D->E F 6. Warm to RT, then Heat (Ensures complete reaction) E->F G 7. Isolate & Purify (Filter, Wash, Recrystallize) F->G

Caption: Stage 1 Experimental Workflow.

III. Stage 2: Synthesis of this compound via Fischer Esterification

Fischer esterification is a cornerstone of organic synthesis, providing a direct and efficient route to esters from carboxylic acids and alcohols.[10] It is an equilibrium-controlled, acid-catalyzed process.

Mechanistic Rationale and Causality

The reaction mechanism involves several reversible steps:[11][12]

  • Carbonyl Activation: A catalytic amount of strong acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the 2-bromo-4-fluorobenzoic acid. This significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Water Elimination: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water). The elimination of water, facilitated by the lone pair of electrons on the remaining hydroxyl group, re-forms the carbonyl and yields a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (typically by another molecule of ethanol or the conjugate base of the acid catalyst) to regenerate the acid catalyst and yield the final ester product.

To ensure a high yield, the equilibrium must be shifted towards the products. This is achieved by applying Le Châtelier's principle, typically by using a large excess of the alcohol (ethanol), which also conveniently serves as the solvent, or by removing the water as it is formed.[13][14]

Self-Validating Experimental Protocol

This protocol leverages an excess of the alcohol reactant to drive the equilibrium, a common and effective strategy.

Reagents:

  • 2-Bromo-4-fluorobenzoic acid (from Stage 1)

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-bromo-4-fluorobenzoic acid in a large excess of absolute ethanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[15]

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Reduce the volume by removing most of the excess ethanol under reduced pressure using a rotary evaporator.[16] Dilute the residue with ethyl acetate and carefully transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[13]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or low-melting solid.[16]

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation or silica gel column chromatography.

G A 1. Dissolve Acid in Excess EtOH B 2. Add Catalytic H₂SO₄ A->B C 3. Reflux Mixture (4-12 hours, Monitor by TLC) B->C D 4. Cool & Concentrate (Remove excess EtOH) C->D E 5. Workup: Extraction (EtOAc, H₂O, NaHCO₃, Brine) D->E F 6. Dry & Concentrate (Dry over MgSO₄, Evaporate) E->F G 7. Final Product (this compound) F->G

Caption: Stage 2 Experimental Workflow.

IV. Quantitative Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical FormMelting Point (°C)
2-Bromo-4-fluorobenzoic acid1006-41-3C₇H₄BrFO₂219.01Solid172-176
This compound651341-68-3C₉H₈BrFO₂247.06Oil / Low-melting solidN/A

V. Conclusion

The synthesis of this compound via a two-stage process involving a Sandmeyer reaction followed by Fischer esterification represents a robust, logical, and scalable pathway. This approach provides clear control over each chemical transformation, facilitating the production of a high-purity final product. The principles and protocols detailed in this guide offer researchers and drug development professionals a solid foundation for the reliable synthesis of this pivotal chemical intermediate, empowering further innovation in the synthesis of complex, life-altering molecules.

References

Spectroscopic Profile of Ethyl 2-bromo-4-fluorobenzoate: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4-fluorobenzoate (C₉H₈BrFO₂) is a halogenated aromatic ester with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel pharmaceutical agents and functional materials necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's identity and purity.

This in-depth technical guide presents a predictive analysis of the key spectroscopic data for this compound. In the absence of publicly available, experimentally derived spectra for this specific compound, this guide leverages established principles of spectroscopic interpretation and draws upon empirical data from structurally analogous compounds. By examining the spectral characteristics of closely related molecules, we can construct a highly accurate and reliable predicted spectroscopic profile for this compound, providing a valuable resource for researchers working with this important synthetic intermediate.

Molecular Structure and Predicted Spectroscopic Overview

The molecular structure of this compound forms the basis for all spectroscopic predictions. The arrangement of the ethyl ester, bromine, and fluorine substituents on the benzene ring dictates the electronic environment of each atom and bond, giving rise to a unique set of signals in various spectroscopic techniques.

Figure 1: Molecular Structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be characteristic of a tri-substituted benzene ring and an ethyl group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the bromine, fluorine, and ester functionalities.

Experimental Protocol (Predicted): A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz spectrometer.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9dd1HAr-H
~7.4-7.5dd1HAr-H
~7.1-7.2ddd1HAr-H
4.41q2H-OCH₂CH₃
1.40t3H-OCH₂CH₃

Interpretation:

  • Aromatic Protons (δ ~7.1-7.9): The three aromatic protons will appear as distinct multiplets in the downfield region of the spectrum. The proton ortho to the ester group is expected to be the most deshielded. The coupling patterns (doublet of doublets, dd, and doublet of doublet of doublets, ddd) arise from coupling to the neighboring aromatic protons and the fluorine atom. The predicted shifts are based on data from similar compounds such as Ethyl 4-bromo-2-fluorobenzoate and Ethyl 2-bromobenzoate.[2][3]

  • Ethyl Protons (δ 4.41 and 1.40): The methylene protons (-OCH₂CH₃) are expected to appear as a quartet around 4.41 ppm due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet around 1.40 ppm due to coupling with the methylene protons. This is a characteristic pattern for an ethyl ester.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronegative substituents.

Experimental Protocol (Predicted): The ¹³C NMR spectrum would be recorded on a 100 MHz spectrometer using a CDCl₃ solution of the compound with TMS as the internal standard.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~164C=O (Ester)
~160 (d)C-F
~134C-Br
~132 (d)Ar-C
~128 (d)Ar-C
~120 (d)Ar-C
~118Ar-C
62.1-OCH₂CH₃
14.2-OCH₂CH₃

Interpretation:

  • Carbonyl Carbon (δ ~164): The ester carbonyl carbon is expected to have a chemical shift in the typical range for this functional group.

  • Aromatic Carbons (δ ~118-160): The six aromatic carbons will have distinct chemical shifts. The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling and will be significantly downfield. The carbon attached to the bromine atom will also be downfield. The remaining aromatic carbon signals are predicted based on the analysis of related compounds like 2-Bromo-4-fluorobenzoic acid.[4] The signals for carbons near the fluorine atom will likely exhibit splitting due to C-F coupling.

  • Ethyl Carbons (δ 62.1 and 14.2): The methylene carbon (-OCH₂CH₃) is expected around 62.1 ppm, and the methyl carbon (-OCH₂CH₃) is predicted to be around 14.2 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Experimental Protocol (Predicted): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H Stretch
~2850-2980MediumAliphatic C-H Stretch
~1720-1740StrongC=O Ester Stretch
~1550-1600Medium-StrongAromatic C=C Stretch
~1250StrongC-O Ester Stretch
~1100-1200StrongC-F Stretch
~600-700MediumC-Br Stretch

Interpretation:

The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl (C=O) stretch between 1720 and 1740 cm⁻¹. The spectrum will also feature characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O stretch of the ester. The presence of the C-F and C-Br bonds will give rise to absorptions in the fingerprint region of the spectrum. One vendor, MySkinRecipes, notes that the infrared spectrum of their this compound conforms to its structure, lending confidence to these predictions.[5]

Predicted Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Predicted): A mass spectrum would be acquired using an electron ionization (EI) source. The sample would be introduced via direct infusion or a GC inlet.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, there will be two peaks of nearly equal intensity at m/z 246 and 248, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Major Fragments:

    • m/z 201/203: Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

    • m/z 173/175: Loss of the entire ethyl ester group (-COOCH₂CH₃) from the molecular ion.

    • m/z 122: Loss of bromine from the m/z 201/203 fragment.

    • m/z 94: Loss of CO from the m/z 122 fragment.

M [C₉H₈BrFO₂]⁺ m/z 246/248 F1 [M - OCH₂CH₃]⁺ m/z 201/203 M->F1 - OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z 173/175 M->F2 - COOCH₂CH₃ F3 [F1 - Br]⁺ m/z 122 F1->F3 - Br F4 [F3 - CO]⁺ m/z 94 F3->F4 - CO

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed and reliable set of expected ¹H NMR, ¹³C NMR, IR, and mass spectral data. This information serves as a crucial reference for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently identify and characterize this important chemical intermediate in their experimental work. The presented data and interpretations are intended to guide analytical efforts and facilitate the seamless integration of this compound into synthetic workflows.

References

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Ethyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 2-bromo-4-fluorobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key chemical intermediate through detailed ¹H and ¹³C NMR data interpretation. The principles and experimental protocols outlined herein are grounded in established scientific literature to ensure accuracy and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound of significant interest in organic synthesis, particularly as a building block in the development of pharmaceuticals and agrochemicals. Its trifunctionalized benzene ring offers multiple reaction sites for further chemical modification. Accurate structural confirmation is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular architecture in solution. This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, underpinned by fundamental principles of chemical shifts and spin-spin coupling.

Predicted NMR Data for this compound

The chemical environment of each nucleus in a molecule dictates its resonance frequency in an NMR spectrum. For this compound, the positions of the bromine, fluorine, and ethyl ester substituents on the benzene ring create a distinct pattern of signals. The predicted ¹H and ¹³C NMR data are summarized below, based on established substituent effects in aromatic systems.[1][2][3]

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.[1][2][3] The ethyl group will present as a quartet and a triplet.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.65ddJ(H3-H5) ≈ 2.5, J(H3-F4) ≈ 8.5
H-5~ 7.20dddJ(H5-H6) ≈ 8.5, J(H5-F4) ≈ 8.5, J(H5-H3) ≈ 2.5
H-6~ 7.85ddJ(H6-H5) ≈ 8.5, J(H6-F4) ≈ 5.0
-OCH₂CH₃~ 4.40qJ ≈ 7.1
-OCH₂CH₃~ 1.40tJ ≈ 7.1
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon unless coupling to fluorine is observed.[2][3]

CarbonPredicted Chemical Shift (δ, ppm)
C=O~ 164
C-1~ 130 (d, J(C1-F) ≈ 3 Hz)
C-2~ 120 (d, J(C2-F) ≈ 25 Hz)
C-3~ 135 (d, J(C3-F) ≈ 9 Hz)
C-4~ 162 (d, J(C4-F) ≈ 255 Hz)
C-5~ 118 (d, J(C5-F) ≈ 22 Hz)
C-6~ 125 (d, J(C6-F) ≈ 4 Hz)
-OCH₂CH₃~ 62
-OCH₂CH₃~ 14

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution NMR spectrum.[4][5][6]

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[4][5]

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette with glass wool

Procedure:

  • Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.[7]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.[5]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5][7]

  • Cap the NMR tube securely.

NMR Instrument Setup and Data Acquisition

Instrument:

  • 400 MHz (or higher) NMR Spectrometer

Parameters for ¹H NMR:

  • Pulse Program: Standard single pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

Parameters for ¹³C NMR:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

In-Depth Spectral Interpretation

The predicted chemical shifts and coupling patterns arise from the electronic effects of the substituents on the benzene ring.

References

A Technical Guide to the Commercial Availability and Application of Ethyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 2-bromo-4-fluorobenzoate is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its molecular architecture, featuring strategically placed bromo and fluoro substituents, provides a versatile platform for the synthesis of complex molecules. The bromine atom serves as a reactive handle for cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target drug candidates. This guide provides an in-depth analysis of the commercial availability of this compound, details common synthesis protocols, outlines its key applications in drug discovery, and summarizes essential safety and handling procedures. This document is intended for researchers, chemists, and procurement specialists in the fields of chemical synthesis and drug development.

Introduction and Chemical Profile

This compound (CAS No. 651341-68-3) is a key organic intermediate valued for its unique combination of functional groups.[1] The presence of both a bromine and a fluorine atom on the benzene ring offers distinct synthetic advantages. The bromine atom at the 2-position is readily functionalized through various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The fluorine atom at the 4-position often imparts desirable pharmacokinetic properties to downstream active pharmaceutical ingredients (APIs), such as increased metabolic stability and enhanced membrane permeability.[2]

The ethyl ester functionality provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides. This trifunctional nature makes it a valuable building block in the construction of complex molecular scaffolds.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 651341-68-3[1]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
Synonyms Benzoic acid, 2-bromo-4-fluoro-, ethyl ester[1]
Purity (Typical) ≥96%[1]
Physical State Not specified, likely liquid or low-melting solid
Storage Store at room temperature[1]

Commercial Landscape and Procurement

This compound is available from a range of chemical suppliers that specialize in research chemicals and building blocks for synthesis. Purity levels are typically offered at 96% or higher, which is suitable for most research and development applications.[1] When procuring this reagent, it is critical for researchers to verify the CAS number to ensure they are ordering the correct isomer, as related compounds such as Ethyl 4-bromo-2-fluorobenzoate (CAS 474709-71-2) are also commercially available and serve different synthetic purposes.[4][5]

Prospective buyers should request a Certificate of Analysis (CoA) from the supplier to confirm purity and identify any potential impurities that might interfere with subsequent reactions.

Table 2: Representative Commercial Suppliers of this compound

SupplierCAS NumberPurityNotes
ChemScene651341-68-3≥96%Offers quantities from 100mg.[1]
Smolecule1807088-10-3In StockNote: This is for a related methyl-substituted analog.[6]
BLD Pharm1807214-92-1 Not specifiedNote: This is for a related cyano-substituted analog.[7]

It is important to note that the commercial availability of specific isomers can vary. Researchers should always confirm the exact structure and CAS number with the supplier before purchase.

Synthesis Methodology

The most common and economically viable route for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-bromo-4-fluorobenzoic acid (CAS 1006-41-3).[8] This acid-catalyzed reaction with ethanol is a standard procedure in organic synthesis.

Experimental Protocol: Fischer Esterification of 2-bromo-4-fluorobenzoic acid
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-fluorobenzoic acid (1.0 equivalent).

  • Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to serve as both the reactant and the solvent.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for several hours (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via silica gel column chromatography if necessary.[9]

G cluster_start Starting Materials cluster_process Process cluster_workup Workup & Purification start_acid 2-Bromo-4-fluorobenzoic Acid process_reflux Heat to Reflux (4-12 hours) start_acid->process_reflux start_reagents Ethanol (excess) H₂SO₄ (catalyst) start_reagents->process_reflux workup_quench Neutralize with NaHCO₃ process_reflux->workup_quench workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_purify Dry and Concentrate workup_extract->workup_purify product This compound workup_purify->product

Caption: Synthesis workflow for this compound.

Core Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical sector.[3][10] Its structure is a common feature in the development of novel therapeutics, including anticancer agents, antidepressants, and antivirals.[10][11]

  • Scaffold for Drug Candidates: The fluorinated phenyl ring is a privileged scaffold in medicinal chemistry. The fluorine atom can block sites of metabolism, leading to improved drug half-life, and can form favorable interactions with protein targets, increasing binding affinity.[2]

  • Handle for Cross-Coupling: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide variety of substituents at the 2-position, enabling the rapid generation of diverse compound libraries for screening.

  • Ester Modification: The ethyl ester group can be hydrolyzed to the carboxylic acid for further functionalization or converted into a wide range of amides, which are common functional groups in many drug molecules.

G cluster_reactions Synthetic Transformations start_node This compound suzuki Suzuki Coupling (Adds Aryl/Vinyl Groups) start_node->suzuki  at 'Br' site amide Amide Formation (via Hydrolysis & Coupling) start_node->amide  at 'COOEt' site heck Heck Coupling (Adds Alkenes) start_node->heck  at 'Br' site product_suzuki product_suzuki suzuki->product_suzuki Yields Biaryl Structures product_amide product_amide amide->product_amide Yields Benzamides product_heck product_heck heck->product_heck Yields Styrenyl Derivatives

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage Protocols

While a comprehensive Safety Data Sheet (SDS) should always be consulted before use, general safety protocols for halogenated aromatic esters apply. The related compound, Ethyl 4-fluorobenzoate, is known to cause serious eye irritation.[12] Precursors like 4-Bromo-2-fluorobenzoic acid are known irritants to the eyes, respiratory system, and skin.[13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[12]

  • Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Ensure adequate ventilation.[13]

Conclusion

This compound is a commercially available and synthetically valuable building block for chemical research, particularly in the realm of drug discovery. Its unique trifunctional nature allows for sequential and regioselective modifications, providing a powerful tool for the synthesis of complex molecular targets. While readily available from several suppliers, researchers must exercise diligence in confirming the correct isomer for their specific synthetic needs. Adherence to standard laboratory safety protocols is essential when handling this and related chemical compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 2-bromo-4-fluorobenzoate in Modern Synthesis

This compound has emerged as a strategically important starting material in medicinal chemistry and materials science. Its structure is elegantly poised for sequential and diverse functionalization, making it a valuable building block for complex molecular architectures.[1][2] The molecule possesses three key points of reactivity: the carbon-bromine bond, the ethyl ester, and the aromatic ring itself.

The bromine atom at the 2-position serves as a versatile handle for a multitude of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[3] The ethyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid, opening pathways for amide bond formation, or can be otherwise modified.[4] Finally, the fluorine atom at the 4-position imparts unique electronic properties to the ring and, more importantly, often enhances the metabolic stability and binding affinity of the final derivative, a highly desirable trait in drug design.[5][6]

This guide provides field-proven protocols and technical insights for the synthesis of key derivative classes from this compound. The methodologies are explained with a focus on the underlying principles, empowering researchers to not only replicate the procedures but also to adapt them for novel synthetic challenges.

Core Synthetic Pathways from this compound

The primary synthetic utility of this compound lies in the selective transformation of the C-Br bond, followed by modification of the ester group. The following diagram illustrates the key derivative classes accessible from this versatile starting material.

G cluster_0 C-Br Bond Functionalization (Cross-Coupling Reactions) cluster_1 Ester Group Modification start This compound suzuki Biaryl Esters start->suzuki Suzuki-Miyaura (ArB(OH)₂, Pd cat.) sonogashira Alkynyl Esters start->sonogashira Sonogashira (Alkyne, Pd/Cu cat.) buchwald Arylamine Esters start->buchwald Buchwald-Hartwig (Amine, Pd cat.) ullmann Arylether/Arylamine Esters start->ullmann Ullmann Condensation (Alcohol/Amine, Cu cat.) hydrolysis 2-Bromo-4-fluorobenzoic Acid start->hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) amide Amide Derivatives hydrolysis->amide Amide Coupling (Amine, Coupling Agent)

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing C(sp²)-C(sp²) bonds.[7] For a substrate like this compound, the reactivity of the C-Br bond is generally lower than a corresponding C-I bond, necessitating careful selection of a catalytic system to ensure efficient oxidative addition, the rate-limiting step for many aryl bromides.[8]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern catalytic systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos with a simple palladium source like Pd(OAc)₂ often provide superior results.[9] These ligands accelerate both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.

  • Base and Solvent: A moderately strong inorganic base is required to facilitate the crucial transmetalation step. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. A mixed solvent system, typically an organic solvent like dioxane or toluene with water, is used to dissolve both the organic substrates and the inorganic base.[10]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) established by thoroughly degassing the solvent and using Schlenk line techniques.[9]

Experimental Protocol: Synthesis of Ethyl 4-fluoro-4'-methoxy-[1,1'-biphenyl]-2-carboxylate

G start Assemble Reactants: - this compound - 4-Methoxyphenylboronic acid - Pd(OAc)₂ / SPhos - K₃PO₄ inert Establish Inert Atmosphere (Ar/N₂) & Add Degassed Solvent start->inert heat Heat Reaction (e.g., 100 °C) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup: Dilute, Extract, Wash monitor->workup purify Purify: Column Chromatography workup->purify product Final Product: Ethyl 4-fluoro-4'-methoxy- [1,1'-biphenyl]-2-carboxylate purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times to establish an inert atmosphere.

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O8588
4-Methoxyphenylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄Dioxane/H₂O10092
3-Thienylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃DME/H₂O9085
4-Acetylphenylboronic acidPd(OAc)₂ (2%) / XPhos (4%)K₃PO₄Dioxane/H₂O10090

Buchwald-Hartwig Amination: Synthesis of 2-Aminoaryl Derivatives

The Buchwald-Hartwig amination is a pivotal method for forming C-N bonds, a linkage central to countless pharmaceutical agents. The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.[11]

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. These bases are strong enough to deprotonate the amine nucleophile (or the N-H bond in the intermediate complex) without competing in nucleophilic attack on the aryl halide.

  • Ligand Design: The choice of ligand is crucial for accommodating the amine nucleophile and facilitating the C-N bond-forming reductive elimination. Biaryl phosphine ligands like XantPhos or Josiphos are often effective.[11]

  • Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are typically used to ensure the solubility of the reactants and to prevent quenching of the strong base.

Experimental Protocol: Synthesis of Ethyl 4-fluoro-2-(phenylamino)benzoate

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.1 mmol, 1.1 equiv)

  • [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0), 0.015 mmol, 1.5 mol%)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add NaOt-Bu, [Pd₂(dba)₃], and XantPhos to a dry Schlenk tube.

  • Add this compound and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by aniline via syringe under a positive pressure of argon.

  • Place the sealed tube in a preheated oil bath at 110 °C.

  • Stir the reaction until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-18 hours).

  • Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting crude material by flash column chromatography to obtain the desired product.

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ / XantPhosNaOt-BuToluene11085
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene10091
BenzylaminePd₂(dba)₃ / DavePhosLHMDSDioxane10082
N-MethylanilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane11078

Sonogashira Coupling: Synthesis of Aryl-Alkynyl Scaffolds

The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[12] This reaction is typically co-catalyzed by palladium and copper salts.[13]

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction proceeds via two interconnected catalytic cycles. The palladium catalyst performs the oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.[13]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[12]

  • Copper-Free Variants: Concerns over copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require more sophisticated palladium/ligand systems and may need slightly higher temperatures but offer a cleaner reaction profile.[14][15]

Experimental Protocol: Synthesis of Ethyl 4-fluoro-2-(phenylethynyl)benzoate

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 5 mL)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a dry Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF and triethylamine, followed by phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.

  • Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C. (Typically complete in 2-6 hours at RT).

  • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the amine salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the final product.

Alkyne PartnerCatalyst SystemBaseSolventTempYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT94
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPATHFRT91
1-HeptynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF40 °C88
3-Hydroxy-3-methyl-1-butynePd(OAc)₂ / XPhos (Copper-free)Cs₂CO₃Dioxane60 °C85

Ester Hydrolysis: Accessing the Carboxylic Acid Core

A fundamental and often necessary transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This unmasks a functional group that is a key precursor for the synthesis of amides, which are prevalent in bioactive molecules.

Causality Behind Experimental Choices:

  • Saponification: Base-mediated hydrolysis (saponification) is the most common method. Lithium hydroxide (LiOH) is a preferred base as it is less prone to cause side reactions compared to NaOH or KOH in some complex substrates.

  • Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol with water is used to ensure the solubility of both the ester starting material and the hydroxide base.

  • Acidic Workup: After the reaction is complete, a careful acidic workup is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.

Experimental Protocol: Synthesis of 2-Bromo-4-fluorobenzoic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF, 4 mL)

  • Water (2 mL)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide monohydrate to the solution.

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water (10 mL).

  • Cool the solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 1 M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under high vacuum to yield 2-bromo-4-fluorobenzoic acid.

Starting EsterBaseSolventTempWorkupYield (%)
This compoundLiOH·H₂OTHF/H₂ORTAcidic (HCl)>95
This compoundNaOHEtOH/H₂O60 °CAcidic (HCl)>95

Conclusion

This compound is a robust and versatile platform for the synthesis of a wide array of functionalized aromatic compounds. Mastery of the core transformations presented herein—palladium-catalyzed cross-coupling and ester hydrolysis—provides researchers with a reliable toolkit for generating novel molecular entities. The protocols described are self-validating systems designed for high yield and purity, while the mechanistic insights offer a foundation for troubleshooting and adaptation. By leveraging these methods, scientists in drug discovery and materials science can efficiently construct complex derivatives to probe biological systems and develop next-generation materials.

References

Mastering the Suzuki Coupling: A Guide to Utilizing Ethyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of Fluorinated Biaryl Esters

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] Its impact is particularly profound in drug discovery and development, where the creation of complex molecular architectures is paramount.[2] Within this context, biphenyl scaffolds are a privileged motif, appearing in numerous marketed drugs and biologically active compounds.[3] The introduction of fluorine atoms into these structures can dramatically enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.

This guide focuses on a specific and highly valuable building block: Ethyl 2-bromo-4-fluorobenzoate . This substrate presents a unique set of challenges and opportunities. The presence of two electron-withdrawing groups (the ester and the fluorine) renders the aryl bromide electron-deficient, which can influence the kinetics of the catalytic cycle.[4][5] Furthermore, the ortho-bromo substituent introduces steric hindrance that must be carefully managed.[6][7] Understanding these electronic and steric factors is crucial for developing robust and high-yielding coupling protocols. This document provides a detailed exploration of the reaction mechanism, optimization strategies, and practical protocols for successfully employing this compound in Suzuki coupling reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-defined palladium-catalyzed cycle.[1][8] The efficiency of each step is highly dependent on the substrate, catalyst, ligand, base, and solvent. For a substrate like this compound, careful consideration of each phase is essential.[9]

The generally accepted mechanism involves three key steps:[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[11] The electron-deficient nature of the aromatic ring can facilitate this step, but steric hindrance from the ortho-ester group can pose a challenge.

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step requires activation of the organoboron reagent by a base to form a more nucleophilic boronate species.[12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired biphenyl product and regenerating the active Pd(0) catalyst.[8]

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_main Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_output Product Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂(Br)) Pd0->OxAdd 1. Oxidative Addition Ar-Br (this compound) Trans Transmetalation Intermediate (Ar-Pd(II)L₂(Ar')) OxAdd->Trans 2. Transmetalation Ar'-B(OR)₂ + Base Trans->Pd0 3. Reductive Elimination Forms Ar-Ar' Product Product Fluorinated Biaryl Ester Trans->Product Releases ArBr This compound ArBr->OxAdd ArB Ar'-B(OR)₂ ArB->Trans Base Base (e.g., K₂CO₃) Base->Trans

Figure 1: Suzuki-Miyaura Catalytic Cycle

Protocol Design: Key Parameter Optimization

Achieving high yields and purity requires a systematic approach to optimizing reaction conditions. The electronic and steric nature of this compound necessitates specific choices for the catalyst system, base, and solvent.

Pillar 1: Catalyst and Ligand Selection

The choice of palladium source and, more critically, the phosphine ligand is paramount. For challenging substrates, including electron-deficient and sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often required.[13]

  • Causality: Electron-rich ligands enhance the electron density on the palladium center, which promotes the oxidative addition step.[14] Bulky ligands, such as SPhos and XPhos, favor the formation of a monoligated palladium species, which is highly reactive.[10][15] They also facilitate the final reductive elimination step. For substrates like this compound, these ligands help overcome the steric hindrance around the C-Br bond.[16][17]

Catalyst/Ligand SystemSuitability for SubstrateKey Advantages
Pd(OAc)₂ / SPhos High SPhos is a bulky, electron-rich ligand known to be effective for sterically hindered and electron-deficient aryl bromides.[15][16]
Pd₂(dba)₃ / XPhos High XPhos provides a good balance of steric bulk and electron-donating properties, often successful where other ligands fail.[13]
Pd(dppf)Cl₂ Moderate A reliable and common catalyst, but may require higher temperatures or longer reaction times for this specific substrate.[2][8]
Pd(PPh₃)₄ Low to Moderate Often considered a "traditional" catalyst; may struggle with the steric and electronic demands of the substrate, leading to lower yields.[3]
Pillar 2: Base Selection and Its Impact

The base plays a crucial role in the transmetalation step by activating the boronic acid.[12] However, with an ester functional group present in the substrate, the choice of base must be made carefully to avoid hydrolysis.

  • Causality: Stronger bases like Cs₂CO₃ or K₃PO₄ can often improve yields, especially with challenging substrates, by accelerating the transmetalation.[15] However, they also increase the risk of hydrolyzing the ethyl ester to a carboxylic acid, particularly if reaction times are long or temperatures are high. K₂CO₃ offers a good compromise of reactivity and functional group tolerance.[18] Using anhydrous bases like powdered K₃PO₄ can be beneficial, especially when side reactions like protodeboronation are a concern.[19]

Pillar 3: The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.[20]

  • Causality: Aprotic polar solvents are common choices. A mixture of an organic solvent like 1,4-dioxane, THF, or toluene with a small amount of water is frequently used.[20] Water helps dissolve the inorganic base, which can accelerate the reaction.[20] However, excess water can promote protodeboronation of the boronic acid partner, an undesirable side reaction where the boronic acid is replaced by a hydrogen atom.[18] For base-sensitive substrates, anhydrous aprotic solvents like toluene or dioxane are excellent choices.[21]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid coupling partner.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation - Weigh Aryl Bromide, Boronic Acid, Base - Prepare Catalyst/Ligand Solution B 2. Reaction Setup - Combine solids in a dry Schlenk flask - Add magnetic stir bar A->B C 3. Inert Atmosphere - Seal flask - Evacuate and backfill with N₂ or Ar (3x) B->C D 4. Solvent Addition - Add degassed solvent(s) via syringe C->D E 5. Catalyst Addition - Add catalyst/ligand solution via syringe D->E F 6. Reaction - Heat to desired temperature (e.g., 80-110 °C) - Stir vigorously E->F G 7. Monitoring - Track progress via TLC or LC-MS F->G H 8. Workup - Cool to RT - Dilute with organic solvent (e.g., EtOAc) - Filter through Celite G->H I 9. Extraction & Washing - Wash filtrate with water and brine H->I J 10. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography I->J

Figure 2: General Experimental Workflow
Protocol 1: General Procedure using K₂CO₃

This protocol is a balanced starting point suitable for a wide range of aryl and heteroaryl boronic acids.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or pinacol ester (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[18]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically 0.1 M to 0.5 M.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[18]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.[22]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a guide to identifying and resolving common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or insufficient ligand.[18]2. Poor solubility of reagents.[20]3. Insufficiently degassed system, leading to catalyst deactivation.[18]1. Screen different catalyst/ligand combinations (e.g., switch to a more active ligand like SPhos or XPhos).[15]2. Try a different solvent system (e.g., DMF, 2-MeTHF/water).[23]3. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive inert atmosphere.[18]
Dehalogenation (Ar-H byproduct) The bromo-substituent is replaced by hydrogen. This can be caused by impurities, certain bases, or protic solvents.[21][24]1. Use high-purity reagents and anhydrous solvents.[21]2. Switch to a non-protic solvent system (e.g., anhydrous toluene or dioxane).3. Use a milder base like anhydrous potassium fluoride (KF).[12]
Homocoupling of Boronic Acid Two molecules of the boronic acid couple together. This is primarily caused by the presence of oxygen.[18]1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for solvents).[18]2. Maintain a strict inert atmosphere throughout the reaction setup and duration.
Protodeboronation The boronic acid is consumed by reaction with trace water/protons, especially under harsh basic conditions.[13][18]1. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[18][25]2. Use an anhydrous base (e.g., powdered K₃PO₄) and anhydrous solvent.[19]
Ester Hydrolysis The ethyl ester is cleaved to a carboxylic acid.1. Use a milder base (e.g., K₂CO₃ or KF).2. Reduce reaction temperature or time.3. Perform the reaction under strictly anhydrous conditions.

Conclusion

This compound is a valuable, albeit challenging, substrate for the synthesis of medicinally relevant fluorinated biaryl compounds. Success in its application hinges on a rational approach to protocol design, grounded in a firm understanding of the Suzuki-Miyaura mechanism. By selecting highly active catalyst systems featuring bulky, electron-rich ligands, carefully choosing a base to balance reactivity with functional group tolerance, and managing the reaction environment to exclude oxygen and excess water, researchers can reliably overcome the inherent steric and electronic hurdles. The protocols and troubleshooting guides presented here provide a comprehensive framework for leveraging this important building block in the pursuit of novel molecular entities.

References

Introduction: The Strategic Importance of the Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Arylalkynes via Sonogashira Coupling of Ethyl 2-bromo-4-fluorobenzoate

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and efficient methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] Since its development by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed transformation has become indispensable.[3][4] Its value is underscored by its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it a favored strategy in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][5][6]

This application note provides a detailed technical guide and optimized protocols for the Sonogashira coupling of this compound. This substrate is a valuable building block, and its successful alkynylation opens pathways to a diverse array of complex molecules where the rigid, linear alkyne linker can be used to precisely control molecular architecture.

Reaction Principle and Catalytic Mechanism

The Sonogashira reaction masterfully orchestrates two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][3][7] The synergy between these two cycles allows the reaction to proceed under mild conditions, often at or slightly above room temperature.[1][4]

The Catalytic Cycles:

  • Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, forming a Pd(II) intermediate.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base. This deprotonates the alkyne to form a highly reactive copper(I) acetylide species.[1][8]

  • Transmetalation: The key step involves the transfer of the acetylide ligand from the copper to the palladium(II) center, regenerating the copper(I) catalyst.[8][9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

A significant side reaction, particularly when using the copper co-catalyst, is the oxidative homocoupling of the terminal alkyne (Glaser coupling).[4][10] This is often mitigated by maintaining a strictly anaerobic (oxygen-free) environment. In some cases, "copper-free" Sonogashira protocols are employed to circumvent this issue entirely, though they may require more forcing conditions or specialized ligands.[2][11][12]

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkyne_intermediate Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkyne_intermediate cu_catalyst Cu(I)X transmetalation->cu_catalyst Regenerates reductive_elimination Reductive Elimination pd_alkyne_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR (Coupled Product) reductive_elimination->product alkyne_activation Alkyne Activation (Base, R-C≡C-H) cu_catalyst->alkyne_activation cu_acetylide Cu(I)-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Core Protocol: Sonogashira Coupling of this compound

This protocol provides a robust starting point for the coupling of various terminal alkynes with this compound. Optimization may be required depending on the specific alkyne used.

Materials and Equipment
  • Substrates: this compound, Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne)

  • Catalysts: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Work-up Reagents: Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, condenser, septum, nitrogen or argon gas line, syringes, standard laboratory glassware for work-up and purification.

Step-by-Step Experimental Procedure

Reaction Setup (Under Inert Atmosphere):

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Seal the flask with a septum and attach it to a nitrogen or argon manifold. Evacuate and backfill the flask with inert gas three times to ensure an anaerobic environment.

  • Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF, ~5 mL per mmol of aryl bromide) via syringe.

  • Add the amine base (e.g., triethylamine, 2.5 equiv) via syringe. Stir the mixture for 5 minutes. The solution may become a yellow-orange slurry.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

Reaction and Monitoring:

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C for aryl bromides) using an oil bath.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of reaction solvent).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure coupled product.

Causality Behind Experimental Choices

A deep understanding of the role of each component is critical for troubleshooting and optimization.

ComponentChoice & Rationale
Aryl Halide This compound : As an aryl bromide, it is less reactive than the corresponding iodide, often necessitating elevated temperatures for efficient oxidative addition to the Pd(0) center.[1] The electron-withdrawing nature of the ester and fluoro groups can modulate this reactivity.
Palladium Catalyst PdCl₂(PPh₃)₂ : A stable, air-tolerant Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like XPhos or cataCXium A can significantly improve yields.[10][13]
Copper(I) Co-catalyst CuI : Acts as a co-catalyst to form the copper acetylide, which dramatically accelerates the rate-limiting transmetalation step.[1][8] Its use is standard but requires a strict inert atmosphere to prevent the formation of Glaser homocoupling byproducts.[4]
Base Triethylamine (Et₃N) : Serves multiple crucial roles. It neutralizes the HBr formed during the reaction, acts as a base to facilitate the deprotonation of the alkyne by the copper salt, and can also serve as a solvent.[1][14]
Solvent THF / DMF : Aprotic solvents are chosen for their ability to dissolve the reactants and catalysts. DMF, being more polar, can sometimes accelerate the reaction but is more difficult to remove.[9][15] The choice of solvent can significantly influence reaction kinetics and catalyst stability.[15]
Temperature 50-70 °C : While some Sonogashira couplings with highly reactive aryl iodides can occur at room temperature, aryl bromides typically require thermal energy to promote the initial oxidative addition step efficiently.[16]

Illustrative Reaction Conditions

The following table summarizes typical conditions for Sonogashira couplings involving aryl bromides, providing a comparative overview for methodological development.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)NotesReference
1PdCl₂(PPh₃)₂ (2)(PPh₃)Et₃N (2.5)THF65Classic conditions, widely applicable.[17]
2(AllylPdCl)₂ (2.5)P(t-Bu)₃ (10)Pyrrolidine (2)DMFRTHigh-activity ligand allows for room temperature coupling.[11]
3Pd(OAc)₂ (3)XPhos (6)Et₃NMeCN110Bulky biarylphosphine ligand for less reactive substrates.[13]
4PdCl₂(CH₃CN)₂ (2)X-Phos (4)Cs₂CO₃ (2)H₂O / PTSRTCopper-free, micellar catalysis in water.[16]

Note: Yields are substrate-dependent and these conditions serve as a starting point for optimization.

References

Protocol for nucleophilic substitution on Ethyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution on Ethyl 2-bromo-4-fluorobenzoate: Protocols and Mechanistic Insights

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a key chemical intermediate valued for its utility in the synthesis of pharmaceuticals and fine chemicals.[1] Its structure, featuring two distinct halogen atoms on an electron-deficient aromatic ring, makes it a versatile substrate for nucleophilic substitution reactions. These reactions are fundamental for constructing complex molecules, allowing for the precise introduction of various functional groups.[2] This guide provides a detailed exploration of the primary synthetic pathways involving this substrate: the classical Nucleophilic Aromatic Substitution (SNAr) and the more modern, selective transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3][4][5] Understanding the interplay between the substrate's electronic properties, the chosen nucleophile, and the reaction conditions is paramount for achieving desired synthetic outcomes.

PART 1: Mechanistic Considerations and Substrate Analysis

The reactivity of this compound is governed by the electronic influence of its substituents. The ethyl ester group is strongly electron-withdrawing, particularly from the ortho (C2) and para (C4) positions. This effect depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The substrate presents two potential sites for substitution: the bromine atom at C2 and the fluorine atom at C4.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a halogen, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the halide leaving group.

For this compound, the ester group activates both halogen positions. The C2-Br bond is activated by the ortho ester, while the C4-F bond is activated by the para ester. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[7] The high electronegativity of fluorine makes the carbon it's attached to more electrophilic and generally makes fluoride a better leaving group than bromide in this specific reaction class, contrary to SN1/SN2 reactions.[6] Consequently, SNAr reactions on this substrate can potentially yield a mixture of products from substitution at both C2 and C4, requiring careful optimization to achieve regioselectivity.

Pathway B: Transition-Metal-Catalyzed Cross-Coupling

Palladium- and copper-catalyzed cross-coupling reactions offer a powerful and highly selective alternative for functionalizing aryl halides.[8][9] The Buchwald-Hartwig amination, for example, is a premier method for forming carbon-nitrogen bonds.[4]

The catalytic cycle generally involves:

  • Oxidative Addition: A low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond. This step is significantly more favorable for C-Br bonds than for the much stronger C-F bonds.

  • Amine Coordination & Deprotonation: The nucleophile (e.g., an amine) coordinates to the metal center, followed by deprotonation by a base.

  • Reductive Elimination: The final C-N bond is formed, releasing the desired product and regenerating the active metal catalyst.[3][4]

This mechanistic difference makes transition-metal catalysis the method of choice for achieving selective substitution at the C2-Br position, leaving the C4-F bond intact for potential subsequent transformations.

PART 2: Experimental Protocols

Protocol 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This protocol details a general procedure for the selective amination of the C2-Br bond on this compound, a reaction of broad utility in medicinal chemistry.[8][10] The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[3]

Reagent/MaterialPuritySupplierNotes
This compound≥96%ChemScene (CS-0096862)Substrate
Primary or Secondary Amine≥98%VariousNucleophile (e.g., Morpholine)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)-Sigma-AldrichPalladium Pre-catalyst
Xantphos≥98%Sigma-AldrichLigand
Cesium Carbonate (Cs₂CO₃)≥99%Sigma-AldrichBase
TolueneAnhydrousSigma-AldrichSolvent
Diethyl EtherACS Grade-For workup
Saturated aq. NaCl (Brine)--For workup
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent
Celite®--Filtration aid
  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), Cesium Carbonate (1.5 equiv), Xantphos (0.03 equiv), and Pd₂(dba)₃ (0.015 equiv).

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the substrate.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[12]

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Substrate, Amine, Base, Pd₂(dba)₃, Xantphos B Evacuate & Backfill with Argon (3x) A->B C Add Anhydrous Toluene B->C D Heat to 100-110 °C with Vigorous Stirring C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Dilute E->F G Filter through Celite® F->G H Aqueous Wash (Water, Brine) G->H I Dry & Concentrate H->I J Flash Column Chromatography I->J

Caption: Workflow for Palladium-Catalyzed Amination.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Thiol Nucleophile

This protocol provides a method for introducing a sulfur nucleophile onto the aromatic ring. Due to the higher reactivity of the C-F bond in SNAr, this reaction may favor substitution at the C4 position, though product mixtures are possible. The use of a polar aprotic solvent like DMSO is key to enhancing the rate of SNAr reactions.[13]

Reagent/MaterialPuritySupplierNotes
This compound≥96%ChemScene (CS-0096862)Substrate
Thiol (e.g., 4-methoxythiophenol)≥98%VariousNucleophile
Potassium Carbonate (K₂CO₃)Anhydrous-Base
Dimethyl Sulfoxide (DMSO)Anhydrous-Solvent
Ethyl AcetateACS Grade-For workup
Saturated aq. NaCl (Brine)--For workup
Anhydrous Sodium Sulfate (Na₂SO₄)--Drying agent
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the thiol (1.1 equiv) and anhydrous DMSO.

  • Base Addition: Add anhydrous potassium carbonate (2.0 equiv) to the solution and stir for 15-20 minutes at room temperature to form the thiolate nucleophile.

  • Substrate Addition: Add this compound (1.0 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired substituted product.

Caption: The two-step mechanism of SNAr reactions.

PART 3: Data Summary and Comparison

The choice of reaction pathway is critical for controlling the outcome of substitutions on this compound. The following table summarizes expected outcomes with different nucleophiles.

NucleophileReaction TypeTypical ConditionsExpected Selectivity/ProductRationale
Amine (e.g., Morpholine)Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °CHigh selectivity for C-Br substitution. Product: Ethyl 2-(morpholino)-4-fluorobenzoate.The Pd(0) catalyst selectively undergoes oxidative addition into the weaker C-Br bond over the C-F bond.[4]
Thiol (e.g., Thiophenol)SNArK₂CO₃, DMSO, 90 °CSubstitution may occur at C-F, leading to Ethyl 2-bromo-4-(phenylthio)benzoate. Mixture possible.The C-F bond is highly activated by the para ester, and F⁻ is an excellent leaving group in polar aprotic solvents for SNAr.[6][13]
Thiol (e.g., Thiophenol)Copper-CatalyzedCuI, Ligand (e.g., phenanthroline), Base, DMF, 110 °CHigh selectivity for C-Br substitution. Product: Ethyl 2-(phenylthio)-4-fluorobenzoate.Copper catalysts, like palladium, are effective for coupling aryl bromides and iodides with thiols.[14][15]

PART 4: Expert Insights and Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield (Buchwald-Hartwig) 1. Inactive Catalyst: Pd(0) was oxidized due to air exposure.2. Insufficient Base: The base is not strong enough to deprotonate the amine.3. Poor Ligand Choice: The ligand is not suitable for the specific transformation.1. Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar). Use freshly opened reagents.2. Switch to a stronger base like NaOt-Bu or K₃PO₄. Ensure the base is anhydrous.[16]3. Screen alternative phosphine ligands (e.g., BINAP, RuPhos).
Low or No Yield (SNAr) 1. Insufficient Ring Activation: The substrate is not electron-deficient enough for the chosen nucleophile.2. Improper Solvent: A protic solvent (e.g., ethanol) was used, which solvates and deactivates the nucleophile.1. This is unlikely for this substrate, but if issues persist, increase the reaction temperature.2. Ensure a polar aprotic solvent (DMSO, DMF, NMP) is used to maximize nucleophile reactivity.[13]
Mixture of Isomers (SNAr) The nucleophile is reacting at both the C-Br and C-F positions.This is an inherent risk of the SNAr pathway with this substrate. To ensure selectivity for the C-Br position, switch to a transition-metal-catalyzed protocol (e.g., Buchwald-Hartwig for amines, Copper-catalyzed for thiols).
Difficulty in Purification The product has similar polarity to the starting material or byproducts.Optimize the mobile phase for column chromatography using TLC with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, or trying dichloromethane/methanol for more polar compounds).[12]

References

Application Notes & Protocols: Ethyl 2-bromo-4-fluorobenzoate as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-bromo-4-fluorobenzoate (CAS No. 651341-68-3) has emerged as a highly versatile and valuable building block in the landscape of organic synthesis. Its strategic placement of three distinct functional groups—a reactive bromine atom, an electron-withdrawing fluorine atom, and a modifiable ethyl ester—provides a powerful scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of its utility, focusing on its application in palladium-catalyzed cross-coupling reactions, which are foundational to modern pharmaceutical, agrochemical, and materials science research.[1][2][3][4] We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic insights and rationale for experimental design.

Introduction: The Molecular Advantage of this compound

The synthetic utility of this compound lies in its trifunctional nature:

  • The Bromine Atom (C2-Position): This serves as the primary reactive handle for a multitude of cross-coupling reactions. The C-Br bond is sufficiently labile to undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle for bond formation.[2][3][5]

  • The Fluorine Atom (C4-Position): The presence of fluorine significantly influences the electronic properties of the aromatic ring. In the context of drug development, fluorine substitution is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[3][5]

  • The Ethyl Ester Group (C1-Position): This group is not merely a passive substituent. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, offering a secondary point for molecular diversification post-coupling.

This unique combination makes the molecule a sought-after intermediate in the synthesis of high-value compounds, ranging from active pharmaceutical ingredients (APIs) to advanced functional materials.[3][6][7]

Foundational Chemistry: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[8] this compound is an excellent substrate for these transformations. The general mechanism proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Aryl-Pd(II)-Halide Complex (Ar-Pd(II)L₂-X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-M Diorganopalladium Diorganopalladium(II) Complex (Ar-Pd(II)L₂-R) Transmetalation->Diorganopalladium M-X Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note I: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is an indispensable tool for constructing C(sp²)-C(sp²) bonds, forming the biaryl cores prevalent in many pharmaceutical agents.

Causality & Experimental Rationale: The reaction's success hinges on the careful selection of catalyst, ligand, and base. For substrates like this compound, the steric hindrance from the ortho-ester group can slow the oxidative addition step.[11] To overcome this, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are employed. These ligands stabilize the palladium center, promote oxidative addition, and accelerate the final reductive elimination step.[12] The base (commonly K₃PO₄ or Cs₂CO₃) is not just a proton scavenger; it is crucial for activating the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[11]

Detailed Protocol: Synthesis of Ethyl 4-fluoro-4'-(methoxy)biphenyl-2-carboxylate

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup: Add reagents to flask under inert atmosphere (Ar/N₂) start->setup degas Degas Solvent: Add degassed solvent (e.g., Dioxane/Water) setup->degas heat Heating & Stirring: Heat to specified temp (e.g., 80-100 °C) degas->heat monitor Reaction Monitoring: Track progress via TLC or LC-MS heat->monitor workup Aqueous Workup: Cool, dilute with EtOAc, wash with water & brine monitor->workup purify Purification: Dry, concentrate, and purify via column chromatography workup->purify end End: Characterize final product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq.)

  • (4-methoxyphenyl)boronic acid (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq.)

  • 1,4-Dioxane and Water (10:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, (4-methoxyphenyl)boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[11]

  • Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere. This is critical to prevent oxygen from deactivating the Pd(0) catalyst.[11]

  • Add the degassed dioxane/water solvent mixture via syringe. The small amount of water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final biaryl product.

Representative Data:

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Typical Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (3)Toluene/H₂O10060-75
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O9085-95
PdCl₂(dppf) (3)-Cs₂CO₃ (2)THF/H₂O8080-90

Application Note II: Sonogashira Coupling for Aryl Alkyne Synthesis

The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds, linking this compound to terminal alkynes. This reaction is fundamental for creating structures used in materials science and as precursors for complex heterocyclic systems.[8]

Causality & Experimental Rationale: The classic Sonogashira reaction employs a dual-catalyst system.[13] A palladium complex (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which undergoes transmetalation with the palladium(II) complex much more rapidly than the alkyne itself.[14] An amine base, such as triethylamine (Et₃N), serves both as the base to deprotonate the alkyne and often as a solvent. A major challenge is the undesirable homo-coupling of the terminal alkyne (Glaser coupling), which is also mediated by the copper catalyst in the presence of oxygen.[15] Therefore, rigorous exclusion of air and, in some cases, employing "copper-free" conditions are critical strategies for success.[15][16]

Detailed Protocol: Synthesis of Ethyl 4-fluoro-2-(phenylethynyl)benzoate

Materials:

  • This compound (1.0 eq.)

  • Phenylacetylene (1.2 eq.)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[5][17]

  • Add anhydrous THF and degassed Et₃N via syringe.

  • Add phenylacetylene dropwise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the precipitated amine hydrohalide salt and catalyst residues, washing the pad with ethyl acetate.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove residual copper salts) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data:

Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (3)CuI (2)Et₃NTHF6080-95
Pd(OAc)₂ (2) / XPhos (4)None (Copper-Free)Cs₂CO₃Toluene10075-90
Pd(PPh₃)₄ (5)CuI (5)i-Pr₂NHDMF8085-98

Application Note III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of aryl amines that are ubiquitous in pharmaceuticals.

Causality & Experimental Rationale: This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. The choice of base is critical; strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine, forming the active amide nucleophile.[18] The ligand is arguably the most important component. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, t-BuXPhos) are essential. They promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition pathways like β-hydride elimination.[18] Non-polar aprotic solvents like toluene or dioxane are typically used.[18]

Detailed Protocol: Synthesis of Ethyl 4-fluoro-2-(phenylamino)benzoate

Materials:

  • This compound (1.0 eq.)

  • Aniline (1.2 eq.)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Remove the tube from the glovebox, add this compound, and seal with a septum.

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene, followed by aniline via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool to room temperature.

  • Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data:

Catalyst SystemBase (eq.)SolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOt-Bu (1.4)Toluene10085-95
Pd(OAc)₂ / RuPhosK₃PO₄ (2.0)Dioxane11070-85
[Pd(allyl)Cl]₂ / TrixiePhosCs₂CO₃ (1.5)Toluene10080-92

Conclusion

This compound stands as a testament to the power of strategic functionalization in a synthetic building block. Its capacity to readily engage in the three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—renders it an exceptionally powerful tool for synthetic chemists. The protocols and insights provided herein demonstrate its broad applicability and offer a robust starting point for researchers aiming to construct complex and functionally diverse molecules for applications spanning from drug discovery to materials innovation.

References

Reaction of Ethyl 2-bromo-4-fluorobenzoate with organometallic reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Ethyl 2-bromo-4-fluorobenzoate with Organometallic Reagents

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to synthetic efficiency and success. This compound (CAS: 474709-71-2) has emerged as a highly valuable and versatile intermediate.[1] Its utility stems from a unique confluence of structural features: a reactive bromine atom, an electron-withdrawing fluorine substituent, and a modifiable ethyl ester group.

The bromine atom serves as a prime handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[2] The fluorine atom, with its small size and high electronegativity, modulates the electronic properties of the aromatic ring, often enhancing metabolic stability, binding affinity, and lipophilicity in pharmaceutical candidates.[3] The ethyl ester provides a site for further synthetic elaboration, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide provides detailed application notes and protocols for leveraging the reactivity of this key intermediate with a range of common organometallic reagents.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: Precision C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis and are particularly well-suited for functionalizing this compound. These reactions proceed through a well-established catalytic cycle, offering high functional group tolerance and predictable outcomes.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R' (Coupled Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd R_M R'-M (Organometallic Reagent) R_M->Transmetal

Caption: General catalytic cycle for Palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds.[3][4] Its popularity is due to the mild reaction conditions and the stability and low toxicity of the boronic acid reagents.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: For an electron-rich aryl bromide like this compound, the initial oxidative addition step can be sluggish.[5] Therefore, employing bulky, electron-rich phosphine ligands such as SPhos or XPhos is crucial. These ligands stabilize the palladium center and promote both the oxidative addition and the final reductive elimination steps.[5]

  • Base: The base plays a critical role in the transmetalation step, activating the boronic acid. While potassium carbonate (K₂CO₃) is common, a stronger base like potassium phosphate (K₃PO₄) is often more effective for this substrate class, leading to higher yields.[5]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typically used. Water is essential for the activity of the inorganic base.[5]

Detailed Protocol: Synthesis of Ethyl 4-fluoro-4'-(methoxycarbonyl)biphenyl-2-carboxylate

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Reaction: Seal the tube and immerse the reaction mixture in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosPromotes sluggish oxidative addition for electron-rich bromides.[5]
Base K₃PO₄Strong base effective for activating the boronic acid.[5]
Solvent Toluene / WaterStandard biphasic system for Suzuki couplings.
Temperature 100 °CProvides sufficient energy to overcome activation barriers.
Atmosphere Inert (Argon/N₂)Prevents degradation of the Pd(0) catalyst and phosphine ligand.
Caption: Optimized parameters for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl halide.[6] This reaction is fundamental in the synthesis of conjugated systems for materials science and as precursors for more complex heterocyclic structures.

Causality Behind Experimental Choices:

  • Co-catalyst: A key feature of the classic Sonogashira coupling is the use of a copper(I) salt (typically CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[6]

  • Side Reactions: The primary challenge is the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne byproduct.[7] This is exacerbated by the presence of oxygen. Therefore, maintaining a rigorously inert atmosphere and using degassed solvents is critical.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as a base to deprotonate the alkyne and often as a solvent.[6]

Detailed Protocol: Synthesis of Ethyl 2-(phenylethynyl)-4-fluorobenzoate

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and then phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Monitoring: Track the consumption of the starting material using TLC or GC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (25 mL) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine hydrohalide salt, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Formation of Aryl Amines

For the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the premier method.[2] It involves the palladium-catalyzed coupling of an amine with an aryl halide.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Ligand: The choice of ligand is critical and often specific to the amine and aryl halide partners. Bulky, electron-rich biarylphosphine ligands such as XantPhos are often effective.[8]

Detailed Protocol: Synthesis of Ethyl 2-(phenylamino)-4-fluorobenzoate

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), a palladium precatalyst (e.g., XantPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat in an oil bath at 100-110 °C for 16-24 hours.

  • Work-up and Purification: After cooling, the work-up and purification follow a standard extractive procedure similar to the Suzuki coupling protocol.

Part 2: Reactions with Grignard and Organolithium Reagents

While palladium catalysis offers precision, "classic" organometallic reagents like Grignard and organolithium compounds provide powerful, albeit less selective, pathways for transformations. These reagents are strong nucleophiles and strong bases, requiring strictly anhydrous conditions.[9]

Grignard Reagents (RMgX): Double Addition to the Ester

Grignard reagents react readily with the electrophilic carbonyl carbon of esters.[9][10] This reaction is not a simple substitution but a double addition process. The first equivalent adds to the carbonyl, forming a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form a ketone. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol upon acidic work-up.[10]

Grignard_Reaction cluster_0 Reaction Pathway Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate + 1 eq. PhMgBr Ketone Intermediate Ketone Intermediate->Ketone - EtOMgBr Product_int Tertiary Alkoxide Ketone->Product_int + 1 eq. PhMgBr Product Tertiary Alcohol Product_int->Product H₃O⁺ work-up Organolithium_Pathways cluster_0 Low Temperature (-78 °C) cluster_1 Higher Temperature (e.g., 0 °C) Start This compound + n-BuLi HalogenExchange Halogen-Metal Exchange Start->HalogenExchange Favored EsterAttack Nucleophilic Attack at Ester Start->EsterAttack Competitive Aryllithium In situ Aryllithium Species HalogenExchange->Aryllithium Quench Quench with Electrophile (E+) Aryllithium->Quench Product1 Substituted Product Quench->Product1 Product2 Tertiary Alcohol (after work-up) EsterAttack->Product2

References

The Strategic Application of Ethyl 2-bromo-4-fluorobenzoate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of available synthons, halogenated aromatic compounds have carved out a significant niche due to their versatile reactivity and ability to modulate the physicochemical properties of lead candidates. This guide provides an in-depth exploration of Ethyl 2-bromo-4-fluorobenzoate, a trifunctionalized benzene ring that serves as a powerful tool for medicinal chemists. We will delve into the rationale behind its use, provide detailed protocols for its key transformations, and showcase its application in the synthesis of biologically active molecules.

The Rationale: Why this compound is a Privileged Scaffold

The utility of this compound in medicinal chemistry stems from the unique interplay of its three functional groups: the ethyl ester, the bromine atom, and the fluorine atom. Each of these moieties imparts distinct and advantageous characteristics to the molecule, making it a highly sought-after starting material.

The Strategic Placement of Halogens:

  • Bromine as a Versatile Handle for Cross-Coupling: The bromine atom at the 2-position serves as a key reactive site for a wide array of palladium-catalyzed cross-coupling reactions. Its reactivity is ideal for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex molecular architectures.[1][2][3] The introduction of a bromine atom is a well-established strategy in drug design to provide a site for further molecular elaboration.[1][2][3][4]

  • Fluorine's Impact on Pharmacokinetics and Potency: The fluorine atom at the 4-position is not merely a spectator. The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[5][6] Its high electronegativity can alter the pKa of nearby functional groups and influence the overall electronic nature of the aromatic ring.

The Ethyl Ester Moiety:

The ethyl ester group provides a convenient handle for further synthetic modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid halides, or reduced to an alcohol. This versatility allows for the introduction of diverse pharmacophoric elements.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before utilizing any chemical building block.

PropertyValueReference
CAS Number 651341-68-3[7]
Molecular Formula C₉H₈BrFO₂[7][8]
Molecular Weight 247.06 g/mol [7][8]
Appearance Colorless to light yellow liquid[9]
Boiling Point 258.859°C at 760 mmHg[8]
Density 1.504 g/cm³[10]
Flash Point 127.866°C[10]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and ether.[9]

Safety and Handling:

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[11][12] It is irritating to the skin, eyes, and respiratory system. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from heat and ignition sources. For detailed safety information, always consult the latest Safety Data Sheet (SDS).[11][12]

Core Synthetic Transformations and Protocols

This compound is a versatile substrate for a variety of powerful synthetic transformations. The following sections provide detailed, field-proven protocols for some of the most common and impactful reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. The bromine atom of this compound readily participates in this reaction.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions EBFA This compound BiarylProduct Ethyl 2-aryl-4-fluorobenzoate EBFA->BiarylProduct Oxidative Addition ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->BiarylProduct Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->BiarylProduct Base Base (e.g., K2CO3) Base->BiarylProduct

Diagram: Suzuki-Miyaura Coupling Workflow

Experimental Protocol: Synthesis of Ethyl 4-fluoro-2-(phenyl)benzoate

  • Materials:

    • This compound (1.0 mmol, 247 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

    • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

    • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

    • n-Propanol (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

    • Add n-propanol and water to the flask.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Add palladium(II) acetate and triphenylphosphine to the reaction mixture.

    • Heat the reaction to reflux (approximately 97°C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

  • Expected Outcome: This protocol typically provides the coupled product in good to excellent yields (70-90%), depending on the purity of the starting materials and the reaction setup.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions EBFA This compound ArylamineProduct Ethyl 2-(amino)-4-fluorobenzoate EBFA->ArylamineProduct Oxidative Addition Amine Primary/Secondary Amine Amine->ArylamineProduct N-coordination & Deprotonation Pd_Catalyst Pd Pre-catalyst Pd_Catalyst->ArylamineProduct Ligand Ligand (e.g., XPhos) Ligand->Pd_Catalyst Base Base (e.g., NaOtBu) Base->ArylamineProduct

Diagram: Buchwald-Hartwig Amination Workflow

Experimental Protocol: Synthesis of Ethyl 2-(phenylamino)-4-fluorobenzoate

  • Materials:

    • This compound (1.0 mmol, 247 mg)

    • Aniline (1.2 mmol, 112 mg)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube equipped with a magnetic stir bar.

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add anhydrous toluene followed by aniline via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100°C for 12-24 hours.[13][14]

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Expected Outcome: This protocol is expected to yield the desired N-aryl product in moderate to high yields (60-85%). The choice of ligand and base is crucial and may require optimization for different amine substrates.[13][15]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond, providing access to arylalkynes, which are valuable intermediates in medicinal chemistry.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions EBFA This compound ArylalkyneProduct Ethyl 2-(alkynyl)-4-fluorobenzoate EBFA->ArylalkyneProduct Pd Cycle Alkyne Terminal Alkyne Alkyne->ArylalkyneProduct Cu Cycle Pd_Catalyst Pd Catalyst Pd_Catalyst->ArylalkyneProduct Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->ArylalkyneProduct Base Amine Base Base->ArylalkyneProduct

Diagram: Sonogashira Coupling Workflow

Experimental Protocol: Synthesis of Ethyl 4-fluoro-2-(phenylethynyl)benzoate

  • Materials:

    • This compound (1.0 mmol, 247 mg)

    • Phenylacetylene (1.2 mmol, 122 mg)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)

    • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

    • Triethylamine (TEA) (3.0 mmol, 417 µL)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise to the stirred mixture.

    • Stir the reaction at room temperature for 8-12 hours, or until TLC analysis indicates completion of the reaction.[16][17]

    • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Expected Outcome: The Sonogashira coupling typically proceeds with high efficiency, affording the desired arylalkyne in yields often exceeding 80%.

Applications in the Synthesis of Bioactive Molecules

The true value of a building block is demonstrated by its successful application in the synthesis of biologically active compounds. This compound and its derivatives have been utilized in the development of a range of therapeutic agents.

Case Study: Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The 2-amino-4-fluorobenzoic acid scaffold, readily accessible from this compound, is a key component in a number of potent kinase inhibitors. For instance, novel derivatives of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have been synthesized and identified as selective Aurora A kinase inhibitors with apoptotic properties.[18] The synthesis of such compounds often involves an initial Buchwald-Hartwig amination or a related C-N bond-forming reaction, followed by further cyclization and functionalization.

Conclusion and Future Perspectives

This compound is a versatile and strategically important building block in medicinal chemistry. Its trifunctional nature provides a wealth of opportunities for the synthesis of complex and diverse molecular scaffolds. The ability to selectively functionalize the bromine and ester groups, coupled with the beneficial effects of the fluorine atom on pharmacokinetic properties, makes it an invaluable tool for drug discovery professionals. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

Experimental setup for reactions involving Ethyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the experimental utilization of Ethyl 2-bromo-4-fluorobenzoate, this document serves as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science. As a key building block, the strategic application of this molecule in robust chemical transformations is critical for the development of novel pharmaceuticals and functional materials. This guide provides not only detailed, step-by-step protocols for key reactions but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical principles at play.

Compound Profile and Safe Handling

This compound is a halogenated aromatic ester widely employed as an intermediate in organic synthesis.[1][2] Its structure incorporates a bromine atom, which serves as a versatile handle for cross-coupling reactions, and a fluorine atom, which can impart unique electronic properties and metabolic stability to target molecules.[3]

PropertyValueReference
CAS Number 651341-68-3[4]
Molecular Formula C₉H₈BrFO₂[4]
Molecular Weight 247.06 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[1]
Storage Store at room temperature in a dry, well-ventilated place.[4][5]

Safety and Handling Precautions:

Researchers must handle this compound with appropriate care. It is classified as an irritant, causing potential skin, eye, and respiratory tract irritation.[5][6] Ingestion may also cause irritation to mucous membranes.[5] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[7]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5] Keep away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents.[5][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as an aryl bromide substrate in palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.[3][8]

A generalized workflow for these reactions is depicted below. The critical steps include setting up the reaction under an inert atmosphere to protect the sensitive palladium catalyst, executing the reaction with precise temperature control, and performing a systematic work-up and purification sequence.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup1 Flame-dry glassware under vacuum setup2 Backfill with inert gas (Ar or N₂) setup1->setup2 setup3 Add solid reagents: Aryl Bromide, Coupling Partner, Base, Catalyst, Ligand setup2->setup3 reac1 Add degassed solvent(s) via syringe setup3->reac1 Seal Vessel reac2 Heat to specified temperature (Oil bath or heating mantle) reac1->reac2 reac3 Monitor progress via TLC or LC-MS reac2->reac3 work1 Cool to RT & Quench reac3->work1 Reaction Complete work2 Perform aqueous extraction work1->work2 work3 Dry organic layer (e.g., Na₂SO₄) work2->work3 work4 Concentrate in vacuo work3->work4 work5 Purify via column chromatography work4->work5 end Pure Product work5->end Characterize Final Product

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures.[8] The reaction of this compound with an arylboronic acid provides a direct route to substituted biphenyl compounds. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product.[9]

Suzuki_Cycle pd0 Pd⁰L₂ pd2 Ar¹-PdII(L)₂-Br pd0->pd2 pd2_trans [Ar¹-PdII(L)₂-Ar²]⁺ pd2->pd2_trans Transmetalation pd2_trans->pd0 product Ar¹-Ar² pd2_trans->product Reductive Elimination center reagents1 Ar¹-Br (this compound) reagents1->pd2 Oxidative Addition reagents2 Ar²-B(OR)₂ (Arylboronic Acid) reagents2->pd2_trans base Base (e.g., K₂CO₃)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling

This protocol details the coupling of this compound with phenylboronic acid.

Reagent Table:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound247.061.01.0247 mg
Phenylboronic Acid121.931.21.2146 mg
Pd(PPh₃)₄1155.560.030.0335 mg
K₂CO₃ (anhydrous)138.212.02.0276 mg
Toluene---4 mL
Ethanol---1 mL
Water---1 mL

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound (247 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12 hours.

  • Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product.

Expert Commentary: The choice of a phosphine ligand like that in Pd(PPh₃)₄ is crucial for stabilizing the Pd(0) catalyst. For less reactive aryl bromides, more electron-rich and bulky ligands like SPhos or XPhos may be required to facilitate the oxidative addition step.[10][11] The mixed solvent system of toluene/ethanol/water aids in dissolving both the organic and inorganic reagents, facilitating the transmetalation step.[10]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. This reaction is of paramount importance in pharmaceutical synthesis, as the aniline moiety is a common feature in bioactive molecules.[3][12] The mechanism is similar to other cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Cycle pd0 Pd⁰L₂ pd2 Ar-PdII(L)₂-Br pd0->pd2 pd2_amide Ar-PdII(L)₂-NR¹R² pd2->pd2_amide Amine Binding & Deprotonation pd2_amide->pd0 product Ar-NR¹R² pd2_amide->product Reductive Elimination reagents1 Ar-Br (this compound) reagents1->pd2 Oxidative Addition reagents2 HNR¹R² (Amine) reagents2->pd2 base Base (e.g., NaOᵗBu) base->pd2_amide

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with morpholine.

Reagent Table:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound247.061.01.0247 mg
Morpholine87.121.21.2105 µL
Pd₂(dba)₃915.720.010.02 (Pd)9.2 mg
XantPhos578.680.030.0317.4 mg
NaOᵗBu (Sodium tert-butoxide)96.101.41.4135 mg
Toluene (anhydrous)---5 mL

Procedure:

  • Glovebox: Inside an inert atmosphere glovebox, add NaOᵗBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XantPhos (17.4 mg, 0.03 mmol) to the tube.

  • Add this compound (247 mg, 1.0 mmol) and anhydrous toluene (5 mL).

  • Finally, add morpholine (105 µL, 1.2 mmol).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 16 hours.

  • Cool to room temperature, and quench carefully by adding saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Expert Commentary: The use of a strong, non-nucleophilic base like NaOᵗBu is critical for deprotonating the amine without competing in other side reactions.[12] XantPhos is a "bite-angle" ligand known to be exceptionally effective for promoting the reductive elimination step in Buchwald-Hartwig aminations.[12] All reagents, especially the solvent and amine, must be anhydrous as water can deactivate the catalyst and hydrolyze the base.

Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction is the premier method for coupling aryl halides with terminal alkynes, providing access to arylalkyne structures.[13] The reaction is typically co-catalyzed by palladium and copper(I).[14] The palladium complex undergoes oxidative addition, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which then participates in the transmetalation step.[15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd⁰L₂ pd2 Ar-PdII(L)₂-Br pd0->pd2 Oxidative Addition pd2_alkyne Ar-PdII(L)₂-C≡CR pd2->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd2_alkyne->product cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide cu_acetylide->pd2_alkyne cu_acetylide->cu_i ar_br Ar-Br (this compound) ar_br->pd2 alkyne H-C≡CR (Terminal Alkyne) alkyne->cu_i base Base (e.g., Et₃N) base->cu_acetylide

Caption: Catalytic cycles for the copper-catalyzed Sonogashira reaction.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with phenylacetylene.

Reagent Table:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound247.061.01.0247 mg
Phenylacetylene102.141.11.1114 µL
Pd(PPh₃)₂Cl₂701.900.020.0214 mg
CuI (Copper(I) iodide)190.450.040.047.6 mg
Triethylamine (Et₃N)101.193.03.0418 µL
THF (anhydrous)---5 mL

Procedure:

  • To a flame-dried Schlenk flask, add this compound (247 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.

  • Stir the mixture for 5 minutes, then add phenylacetylene (114 µL, 1.1 mmol) dropwise.

  • Stir the reaction at room temperature for 8 hours. If the reaction is sluggish, it may be gently heated to 40-50 °C.[15]

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate (20 mL).

  • Wash with saturated aqueous NH₄Cl (15 mL) to remove the amine base and copper salts, followed by brine (15 mL).[13]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Expert Commentary: A common side reaction in Sonogashira couplings is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a butadiyne byproduct.[16] This is primarily caused by the presence of oxygen. Therefore, ensuring a rigorously inert atmosphere and using degassed solvents are the most critical steps to suppress this pathway.[16] Triethylamine serves as both the base to deprotonate the alkyne and often as a solvent.

References

Application Notes and Protocols for the Scalable Synthesis Utilizing Ethyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the scalable synthesis applications of Ethyl 2-bromo-4-fluorobenzoate. This versatile building block is a key intermediate in the synthesis of a variety of high-value compounds, including active pharmaceutical ingredients (APIs). The protocols and insights provided herein are grounded in established chemical principles and designed to be robust and scalable.

Introduction: The Strategic Importance of this compound

This compound is a halogenated aromatic ester of significant interest in organic synthesis. Its structure incorporates three key features that make it a valuable starting material for complex molecule construction:

  • An ethyl ester group, which can be readily hydrolyzed or otherwise transformed.

  • A bromine atom, which serves as an excellent handle for various cross-coupling reactions.

  • A fluorine atom, which can impart desirable pharmacokinetic properties in drug candidates, such as increased metabolic stability and enhanced binding affinity.

The strategic positioning of these functional groups allows for regioselective transformations, making it a crucial intermediate in the synthesis of targeted therapeutic agents, including Poly(ADP-ribose) Polymerase (PARP) inhibitors used in cancer therapy.

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of a starting material is paramount for its safe handling and the successful design of scalable synthetic processes.

PropertyValueReference
CAS Number 651341-68-3[1]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density 1.504 g/cm³ (for isomer 4-bromo-2-fluorobenzoate)[3]
Storage Store at room temperature in a dry, well-ventilated place.[1]

Safety Summary:

This compound is considered hazardous. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Key Scalable Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it provides a direct route to 2-aryl-4-fluorobenzoic acid derivatives, which are precursors to various pharmaceutically active molecules.

Mechanistic Rationale and Optimization Strategy

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.

For a scalable and robust process, several factors must be carefully considered:

  • Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is critical. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often highly effective. They promote the rate-limiting oxidative addition step and stabilize the active catalytic species.[4]

  • Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically employed to dissolve both the organic substrates and the inorganic base.

  • Reaction Temperature: The reaction is usually heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system.

Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for a scalable Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Scalable Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid on a laboratory scale, which can be adapted for larger-scale synthesis.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.03 equiv)

  • SPhos (0.02-0.06 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard reaction glassware for inert atmosphere chemistry

Procedure:

  • Reactor Setup: To a clean and dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen/argon inlet, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the reactor and purge with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the reactor via a cannula or an addition funnel.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method such as recrystallization or column chromatography on silica gel.

ParameterRecommended RangeRationale
Arylboronic Acid (equiv) 1.1 - 1.5A slight excess is used to ensure complete consumption of the starting material.
Pd(OAc)₂ (mol%) 1 - 3A catalytic amount is sufficient for the reaction.
SPhos (mol%) 2 - 6A ligand-to-metal ratio of 2:1 is often optimal.
Base (equiv) 2.0 - 3.0An excess of base is necessary to drive the reaction to completion.
Temperature (°C) 80 - 100Provides a balance between reaction rate and stability of the catalyst and reactants.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. This reaction is particularly valuable for the synthesis of aniline derivatives from aryl halides.

Protocol Considerations for Scalable Amination

Similar to the Suzuki-Miyaura coupling, the success of a scalable Buchwald-Hartwig amination of this compound depends on the careful selection of reaction parameters.

  • Catalyst and Ligand: Palladium-based catalysts are commonly used, often with bulky, electron-rich phosphine ligands like Josiphos or Buchwald's biaryl phosphine ligands.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

  • Solvent: Anhydrous, aprotic solvents like toluene or tetrahydrofuran (THF) are generally used.

Conceptual Workflow for Buchwald-Hartwig Amination

Caption: A simplified workflow for a Buchwald-Hartwig amination reaction.

Analytical Monitoring and Quality Control

For scalable synthesis, robust analytical methods are essential for reaction monitoring, ensuring product quality, and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary tool for monitoring the consumption of starting materials and the formation of the product. A gradient method using a C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile components, GC-MS can be used to monitor the reaction and identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and purity assessment of the final product.

Conclusion

This compound is a highly valuable and versatile building block for the scalable synthesis of complex organic molecules, particularly in the pharmaceutical industry. The successful implementation of cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations requires careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. The protocols and guidelines presented in these application notes provide a solid foundation for the development of robust, scalable, and efficient synthetic processes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Ethyl 2-bromo-4-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-bromo-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. This compound is a critical intermediate in the development of pharmaceuticals and agrochemicals, making yield optimization a paramount concern.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this valuable compound.

I. Understanding the Core Synthesis: Fischer-Speier Esterification

The most prevalent method for synthesizing this compound is the Fischer-Speier esterification of 2-bromo-4-fluorobenzoic acid with ethanol, catalyzed by a strong acid.[3][4][5] The reaction is an equilibrium process, and therefore, optimizing the yield requires a comprehensive understanding of the factors that can influence this equilibrium.[6][7]

Reaction Mechanism Overview

The reaction proceeds through a series of protonation and nucleophilic attack steps, ultimately leading to the formation of the ester and water.

Fischer_Esterification cluster_0 Fischer-Speier Esterification Mechanism A 2-Bromo-4-fluorobenzoic Acid B Protonated Carbonyl A->B + H+ C Tetrahedral Intermediate B->C + Ethanol D Protonated Ester C->D - H2O H2O Water C->H2O E This compound D->E - H+ H_plus2 H+ D->H_plus2 EtOH Ethanol EtOH->B H_plus H+ H_plus->A

Caption: Fischer-Speier Esterification Mechanism

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield in a Fischer esterification is most commonly due to the reversible nature of the reaction.[6][7] To drive the equilibrium towards the product, consider the following:

  • Excess Reactant: Employ a large excess of ethanol. Using ethanol as the solvent is a common and effective strategy to shift the equilibrium to the ester side.[6]

  • Water Removal: The presence of water will push the equilibrium back towards the starting materials. Ensure all glassware is thoroughly dried and use anhydrous ethanol. For larger scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.[6][7]

  • Catalyst Concentration: Insufficient acid catalyst will result in a slow or incomplete reaction. Typically, a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[4][6] If using thionyl chloride (SOCl₂), ensure it is fresh and added cautiously at a low temperature before heating.[3][8]

  • Reaction Time and Temperature: The reaction is typically refluxed for several hours.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, an extended reaction time or a slight increase in temperature (if using a higher boiling point alcohol) may be necessary.

Q2: I'm observing a significant amount of unreacted 2-bromo-4-fluorobenzoic acid in my final product. What could be the cause?

A2: The presence of unreacted starting material is a clear indication of an incomplete reaction. Besides the factors mentioned in Q1, consider the following:

  • Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the starting materials or solvent. Ensure the purity of your 2-bromo-4-fluorobenzoic acid and ethanol.

  • Insufficient Heating: The reaction requires thermal energy to proceed at a reasonable rate. Ensure the reaction mixture is maintained at a steady reflux.

  • Steric Hindrance: While not a major issue for this specific molecule, significant steric hindrance around the carboxylic acid or alcohol can slow down the reaction rate.

Q3: My purified product contains impurities other than the starting material. What are the likely side products and how can I avoid them?

A3: Side reactions can lead to the formation of various impurities. Here are some possibilities:

  • Dehydration of Ethanol: At high temperatures and strong acid concentrations, ethanol can dehydrate to form diethyl ether. This is generally a minor side product but can be minimized by using the appropriate catalyst concentration and not exceeding the necessary reaction temperature.

  • Decarboxylation: While unlikely under these conditions, highly substituted benzoic acids can undergo decarboxylation at elevated temperatures. This is not a common issue for 2-bromo-4-fluorobenzoic acid.

  • Reaction with Thionyl Chloride: If using thionyl chloride as the catalyst, impurities can arise from its decomposition or side reactions if not handled correctly. It should be added slowly at 0°C.[3][8]

Q4: The work-up procedure seems to be causing a loss of product. How can I optimize the purification process?

A4: A well-executed work-up is crucial for maximizing the isolated yield.

  • Neutralization: After the reaction is complete, the excess acid must be neutralized. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used.[3][6] Add the bicarbonate solution slowly and carefully to control the CO₂ evolution.

  • Extraction: Ethyl acetate is a common and effective solvent for extracting the ester from the aqueous layer.[3][8] Perform multiple extractions with smaller volumes of ethyl acetate to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3] Remove the solvent under reduced pressure using a rotary evaporator.

III. Frequently Asked Questions (FAQs)

Q: What is the typical purity and yield I can expect for this synthesis?

A: With an optimized protocol, yields can be quite high, often exceeding 90%.[8] The purity of the crude product can vary, but after a proper work-up and purification (if necessary), a purity of >97% is achievable.

Q: Can I use a different alcohol for the esterification?

A: Yes, the Fischer esterification is a general method. For example, using methanol would produce Mthis compound.[8] The reaction conditions may need slight adjustments based on the boiling point and reactivity of the chosen alcohol.

Q: Is it necessary to purify the product by column chromatography?

A: For many applications, a simple extraction and solvent removal provide a product of sufficient purity. However, if very high purity is required, silica gel column chromatography can be employed. A common eluent system is a mixture of ethyl acetate and petroleum ether or hexane.[4]

Q: Are there any alternative methods for this synthesis?

A: While Fischer esterification is the most common, other methods exist. For instance, reacting the acid with an alkyl halide in the presence of a base, or using coupling reagents can also yield the desired ester. Another approach involves the bromination of ethyl 4-fluorobenzoate.[4]

IV. Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a standard and reliable method for the synthesis of this compound.

Parameter Value
Starting Material 2-bromo-4-fluorobenzoic acid
Reagent Anhydrous Ethanol
Catalyst Concentrated Sulfuric Acid
Temperature Reflux (approx. 78 °C)
Reaction Time 8-12 hours
Work-up NaHCO₃ wash, Ethyl Acetate extraction

Step-by-Step Procedure:

  • To a solution of 2-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous ethanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 2: Esterification using Thionyl Chloride

This method is often faster and can be advantageous for less reactive acids.

Parameter Value
Starting Material 2-bromo-4-fluorobenzoic acid
Reagent Anhydrous Ethanol
Catalyst Thionyl Chloride (SOCl₂)
Temperature 0 °C to Reflux
Reaction Time 4-6 hours
Work-up NaHCO₃ wash, Ethyl Acetate extraction

Step-by-Step Procedure:

  • To a solution of 2-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous ethanol (5-10 volumes) at 0 °C, add thionyl chloride (1.1-1.5 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the excess ethanol and thionyl chloride under reduced pressure.

  • Dissolve the residue in ethyl acetate and proceed with the same washing and drying procedure as in Protocol 1.

Troubleshooting_Workflow cluster_1 Troubleshooting Workflow Start Low Yield or Incomplete Reaction Check_Water Check for Water Contamination (Dry Glassware, Anhydrous Reagents) Start->Check_Water Check_Stoichiometry Verify Stoichiometry (Excess Ethanol) Start->Check_Stoichiometry Check_Catalyst Evaluate Catalyst (Sufficient Amount, Fresh) Start->Check_Catalyst Check_Conditions Assess Reaction Conditions (Reflux Temperature, Time) Start->Check_Conditions Impurity_Analysis Analyze for Impurities (TLC, NMR) Check_Conditions->Impurity_Analysis Workup_Optimization Optimize Work-up Procedure (Efficient Extraction, Neutralization) Success Optimized Yield Workup_Optimization->Success Impurity_Analysis->Workup_Optimization No Major Impurities Side_Reactions Identify and Mitigate Side Reactions Impurity_Analysis->Side_Reactions Impurities Present Purification Consider Further Purification (Column Chromatography) Side_Reactions->Purification Purification->Success

Caption: Troubleshooting Workflow for Low Yield

V. References

  • ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? Retrieved from --INVALID-LINK--

  • Echemi. 4-Bromo-2-fluorobenzoic acid ethyl ester. Retrieved from --INVALID-LINK--

  • MySkinRecipes. This compound. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). Ethyl 4-bromo-2-fluorobenzoate: A Key Intermediate Supplier for Pharmaceutical & Agrochemical Synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Retrieved from --INVALID-LINK--

  • ChemicalBook. Methyl 4-bromo-2-fluorobenzoate synthesis. Retrieved from --INVALID-LINK--

  • Guidechem. How to Prepare Ethyl 2-bromo-5-fluorobenzoate?. Retrieved from --INVALID-LINK--

  • MDPI. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from --INVALID-LINK--

  • Biosynth. 4-Bromo-2-fluorobenzoic acid methyl ester | 179232-29-2 | FB74969. Retrieved from --INVALID-LINK--

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). The Impact of Fluorine and Bromine in 2-Bromo-4-fluorobenzoic Acid for Synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. 2-Bromo-4-fluorobenzoic acid 97%. Retrieved from --INVALID-LINK--

  • Google Patents. Preparation of 3-bromo-4-fluoro-benzoic acid. Retrieved from --INVALID-LINK--

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from --INVALID-LINK--

  • Echemi. (2025, August 8). 474709-71-2 Ethyl 4-BroMo-2-fluorobenzoate. Retrieved from --INVALID-LINK--

  • BOCSCI. Mthis compound 98% CAS: 653-92-9 - Manufacturer and Supplier. Retrieved from --INVALID-LINK--

  • ChemScene. 651341-68-3 | this compound. Retrieved from --INVALID-LINK--

  • YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from --INVALID-LINK--

  • BLD Pharm. 1131040-49-7|Ethyl 2-bromo-3-fluorobenzoate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. Ethyl 4-bromo-2-fluorobenzoate | 474709-71-2. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Crude Ethyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude Ethyl 2-bromo-4-fluorobenzoate (CAS: 651341-68-3). This valuable intermediate is crucial in the synthesis of various active pharmaceutical ingredients (APIs).[1] Achieving high purity is paramount for successful downstream applications. This guide offers a structured approach to identifying and resolving common purification challenges.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities in your crude sample. The most common method for synthesizing this compound is the Fischer esterification of 2-bromo-4-fluorobenzoic acid with ethanol, using an acid catalyst like sulfuric acid.

Common Impurities:

  • Unreacted 2-bromo-4-fluorobenzoic acid: Due to the equilibrium nature of Fischer esterification, some starting acid will likely remain.

  • Excess Ethanol: Often used in excess to drive the reaction forward.

  • Water: A byproduct of the esterification reaction.

  • Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) may persist.

  • Positional Isomers: Depending on the synthetic route of the starting material, trace amounts of other bromo-fluoro-isomers may be present.

Purification Strategy Workflow

The selection of a purification technique is dictated by the impurity profile and the desired final purity. A typical workflow involves an initial extractive workup followed by one or more chromatographic or crystallization steps.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (Base Wash) crude->workup Quench Reaction drying Drying of Organic Layer workup->drying Remove Acidic Impurities solvent_removal Solvent Removal drying->solvent_removal purification Primary Purification solvent_removal->purification chromatography Column Chromatography purification->chromatography Broad Spectrum Purification recrystallization Recrystallization purification->recrystallization For Crystalline Solids distillation Vacuum Distillation purification->distillation For Thermally Stable Liquids analysis Purity Analysis (NMR, GC-MS) chromatography->analysis recrystallization->analysis distillation->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: A general workflow for the purification of crude this compound.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
Low yield after aqueous workup 1. Incomplete extraction of the product. 2. Hydrolysis of the ester back to the carboxylic acid during a harsh base wash.1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Use a mild base like saturated sodium bicarbonate solution for the wash instead of stronger bases like sodium hydroxide.[2] Ensure the wash is not overly prolonged.
Product co-elutes with an impurity during column chromatography 1. The solvent system (eluent) has suboptimal polarity. 2. The impurity is a positional isomer with very similar polarity.1. Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the product.[3] A good starting point is a mixture of hexane and ethyl acetate. 2. Consider using a different stationary phase (e.g., alumina) or a different solvent system. Preparative HPLC might be necessary for challenging separations of isomers.
"Oiling out" during recrystallization 1. The cooling rate is too fast. 2. The chosen solvent is not ideal. 3. High concentration of impurities.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Experiment with different solvents or solvent pairs. For aromatic esters, ethanol, methanol, or hexane/ethyl acetate mixtures can be effective.[4] 3. Perform a preliminary purification step like column chromatography to reduce the impurity load before recrystallization.
Product decomposes during vacuum distillation 1. The distillation temperature is too high. 2. The compound is thermally unstable at its boiling point.1. Use a higher vacuum to lower the boiling point. 2. If the compound is highly sensitive, consider non-thermal purification methods like column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best initial step to remove the unreacted 2-bromo-4-fluorobenzoic acid?

A1: An extractive workup with a mild aqueous base is highly effective. After quenching the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash it with a saturated solution of sodium bicarbonate. The basic wash will deprotonate the acidic starting material, making it water-soluble and thus removing it from the organic layer.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A common and effective eluent system for aromatic esters is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Based on similar compounds, a starting ratio of 95:5 to 90:10 hexane:ethyl acetate is recommended.[5] The optimal ratio should be determined by TLC, aiming for an Rf value of approximately 0.2-0.3 for the product to ensure good separation.[3]

Q3: My purified product still shows some impurities by NMR. What are my options?

A3: If minor impurities persist after the initial purification, a second purification step using a different technique is advisable. For instance, if you initially performed column chromatography, a subsequent recrystallization can be very effective at removing trace impurities, especially if the product is a solid at room temperature. Conversely, if recrystallization was the primary method, running the material through a silica gel plug or a short column can remove baseline impurities.

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation can be a suitable method for purifying this compound, especially on a larger scale. It is crucial to use a high-vacuum pump to lower the boiling point and prevent potential thermal decomposition. The boiling point of the methyl ester analog is reported as 75-78 °C at 1 mmHg, suggesting the ethyl ester will have a slightly higher boiling point under similar pressure.[6]

Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is ideal for purifying small to medium-scale reactions and for separating impurities with different polarities.

1. Preparation of the Silica Gel Column:

  • Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 hexane:ethyl acetate).
  • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully apply the sample to the top of the silica bed.

3. Elution and Fraction Collection:

  • Begin eluting with the low-polarity solvent system.
  • Collect fractions and monitor their composition using TLC.
  • If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate).

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This method is highly effective for obtaining high-purity crystalline solids.

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point.
  • Allow the solution to cool to room temperature and then in an ice bath.
  • A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling. Good starting solvents to screen are ethanol, methanol, and hexane.[4]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the hot recrystallization solvent until the product just dissolves.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature.
  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

4. Crystal Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: A Guide to Reactions with Ethyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-bromo-4-fluorobenzoate. This guide is designed for researchers, chemists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on identifying and mitigating byproduct formation. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Part 1: Synthesis of this compound via Fischer Esterification

The most common laboratory-scale synthesis of this compound is the Fischer esterification of 2-bromo-4-fluorobenzoic acid with ethanol, catalyzed by a strong acid. While seemingly straightforward, several issues can arise that impact yield and purity.

FAQ: Synthesis and Purity

Q1: My Fischer esterification of 2-bromo-4-fluorobenzoic acid is incomplete, and I have a significant amount of the starting carboxylic acid in my final product. What is causing this?

A1: This is a classic issue of chemical equilibrium. The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1][2][3][4] To drive the reaction towards the desired ester, you must shift the equilibrium to the right.

  • Causality: According to Le Châtelier's principle, the equilibrium can be shifted by either using a large excess of one reactant (typically the alcohol, as it can also serve as the solvent) or by removing a product as it forms.[5] In this case, the byproduct is water.

  • Troubleshooting:

    • Increase the excess of ethanol: Using a significant excess of ethanol will favor the forward reaction.

    • Remove water: The most effective method is the removal of water as it is formed. This can be achieved by:

      • Azeotropic distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.

      • Drying agents: Including molecular sieves in the reaction mixture to sequester water.[1][4]

Q2: I've noticed a byproduct with a similar polarity to my desired ester, making purification by column chromatography difficult. What could it be?

A2: Besides the unreacted starting material, a potential byproduct in acid-catalyzed reactions of aromatic compounds is the formation of small amounts of symmetrical ethers from the alcohol (in this case, diethyl ether). However, a more likely scenario if the reaction is run at very high temperatures for extended periods with a strong acid catalyst is potential for side reactions on the aromatic ring, though this is less common under typical esterification conditions. A more probable cause for a difficult-to-separate impurity is an isomeric starting material leading to an isomeric ester product.

Q3: Can I use a different esterification method to avoid the equilibrium issue?

A3: Absolutely. If Fischer esterification is problematic, consider these alternatives:

  • Acyl Chloride Formation: Convert the 2-bromo-4-fluorobenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride will then react rapidly and irreversibly with ethanol to form the ester. This method avoids the production of water.

  • Coupling Reagents: Use coupling reagents like dicyclohexylcarbodiimide (DCC) in a Steglich esterification. These reagents activate the carboxylic acid for nucleophilic attack by the alcohol and avoid harsh acidic conditions.

Workflow for Fischer Esterification and Work-up

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_purification Purification Reactants 2-bromo-4-fluorobenzoic acid + Excess Ethanol Catalyst Conc. H₂SO₄ Reaction Reflux (e.g., 80°C) with Dean-Stark Trap Catalyst->Reaction Quench Cool and Quench (e.g., NaHCO₃ solution) Reaction->Quench Reaction Completion Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica Gel Column Chromatography Concentrate->Purify Product Pure Ethyl 2-bromo- 4-fluorobenzoate Purify->Product

Caption: Workflow for the synthesis and purification of this compound.

Part 2: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, for the formation of C-C and C-N bonds.[6] However, the efficiency of these reactions can be hampered by the formation of characteristic byproducts.

FAQ: Cross-Coupling Reactions

Q1: In my Suzuki-Miyaura coupling reaction with this compound, I am observing a significant amount of Ethyl 4-fluorobenzoate. What is this byproduct and how can I prevent it?

A1: The byproduct you are observing is the result of hydrodehalogenation (or protodehalogenation), a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom.[7][8][9]

  • Causality: This side reaction is often caused by the presence of a hydride source that intercepts a palladium intermediate in the catalytic cycle. Potential hydride sources include:

    • Solvents: Protic solvents, especially alcohols, can be a source of hydrides.[7]

    • Bases: Certain bases or impurities within them can act as hydride donors.

    • Water: Water can also be involved in the hydrodehalogenation pathway.[8]

  • Troubleshooting Strategies:

    • Solvent Choice: Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[9]

    • Base Selection: Employ anhydrous bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to hydroxides or alkoxides in minimizing this side reaction.[9]

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the coupled product over dehalogenation.[7]

Q2: During my Buchwald-Hartwig amination, I am getting low yields and my starting material is consumed. I also see some of the hydrodehalogenated byproduct. What else could be going wrong?

A2: Besides hydrodehalogenation, another key issue in Buchwald-Hartwig amination, especially with ester-containing substrates, is the choice of base.

  • Causality: Strong alkoxide bases like sodium t-butoxide (NaOtBu), which are commonly used, can be incompatible with the ester functional group, leading to hydrolysis or transesterification.[10]

  • Troubleshooting:

    • Use a Milder Base: Switch to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) to avoid ester hydrolysis.[10]

    • Ligand Optimization: The use of bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) is crucial for promoting the C-N bond formation with electron-rich aryl bromides and can help outcompete side reactions.[10]

Q3: My Heck reaction with styrene is giving me a mixture of regioisomers and some starting material is being recovered. How can I improve the selectivity and conversion?

A3: The Heck reaction's regioselectivity is generally high, favoring substitution at the less substituted carbon of the alkene. However, issues can arise.

  • Causality: Poor conversion can be due to catalyst deactivation (formation of palladium black). The formation of isomers can sometimes be attributed to isomerization of the product olefin under the reaction conditions.[11]

  • Troubleshooting:

    • Catalyst Stability: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Using more robust ligands can also stabilize the catalytic species.

    • Base and Additives: The choice of base is important. Tertiary amines like triethylamine are common. In some cases, adding silver salts can prevent olefin isomerization by facilitating the final reductive elimination step.[11]

Comparative Overview of Common Byproducts
Reaction TypePrimary ByproductMechanistic OriginKey Mitigation Strategy
Suzuki-Miyaura Ethyl 4-fluorobenzoateHydrodehalogenation from hydride sources.[7][9]Use anhydrous aprotic solvents and non-nucleophilic bases like K₃PO₄.
Buchwald-Hartwig 2-bromo-4-fluorobenzoic acidBase-mediated hydrolysis of the ester.[10]Use milder inorganic bases like Cs₂CO₃ or K₃PO₄.
Heck Isomerized OlefinsReversible β-hydride elimination and re-insertion.[11]Addition of silver salts; careful selection of reaction time and temperature.

Catalytic Cycle of Suzuki-Miyaura Coupling and a Competing Dehalogenation Pathway

Suzuki_vs_Dehalogenation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex [Ar-Pd(II)-Br]L₂ oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OH)₂) pd_complex->transmetalation hydride_capture Hydride Capture pd_complex->hydride_capture pd_biaryl [Ar-Pd(II)-Ar']L₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination product Ar-Ar' (Desired Product) reductive_elimination->product product->pd0 Regenerates Catalyst hydride_source Hydride Source (e.g., from solvent/base) hydride_source->hydride_capture pd_hydride [Ar-Pd(II)-H]L₂ hydride_capture->pd_hydride reductive_elimination_H Reductive Elimination pd_hydride->reductive_elimination_H dehalogenated_product Ar-H (Byproduct) reductive_elimination_H->dehalogenated_product dehalogenated_product->pd0 Regenerates Catalyst

References

Preventing decomposition of Ethyl 2-bromo-4-fluorobenzoate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 2-bromo-4-fluorobenzoate (CAS: 651341-68-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its use. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Introduction

This compound is a key intermediate in organic synthesis, valued for its dual reactivity. The ethyl ester provides a site for nucleophilic acyl substitution, while the ortho-bromo and para-fluoro substituents on the aromatic ring offer handles for various cross-coupling reactions and influence the molecule's electronic properties.[1][2] However, this reactivity also presents stability challenges. The primary modes of decomposition observed during reactions are ester hydrolysis and dehalogenation , particularly under basic or certain catalytic conditions. This guide will provide in-depth, practical solutions to mitigate these issues.

Troubleshooting Guide: Common Reaction Scenarios

This section addresses specific decomposition issues that may arise during common synthetic transformations involving this compound.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent. However, two major decomposition pathways can significantly lower the yield of the desired product:

  • Protodehalogenation (or Hydrodehalogenation): The bromo substituent is replaced by a hydrogen atom.

  • Ester Hydrolysis: The ethyl ester is cleaved to the corresponding carboxylic acid.

Question: My Suzuki coupling reaction is giving low yields, and I'm isolating 4-fluorobenzoic acid and/or ethyl 4-fluorobenzoate as byproducts. What is causing this decomposition and how can I prevent it?

Answer: This is a classic case of competing decomposition pathways. The presence of 4-fluorobenzoic acid indicates ester hydrolysis, while ethyl 4-fluorobenzoate points to protodehalogenation. Both are typically exacerbated by the basic and sometimes aqueous conditions required for the Suzuki reaction.

Causality & Mechanistic Insight:

  • Protodehalogenation: This side reaction is often promoted by certain bases and solvents (especially protic ones like alcohols) which can act as hydride sources. It can also occur if the catalytic cycle is interrupted after the oxidative addition of the aryl bromide to the Pd(0) catalyst but before transmetalation with the boronic acid.

  • Ester Hydrolysis: The ethyl ester is susceptible to base-catalyzed hydrolysis, a classic BAC2 mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon.[3] The rate of this reaction is highly dependent on the base concentration, temperature, and presence of water.

Workflow for Preventing Decomposition in Suzuki Coupling

// Nodes Start [label="Low Yield in Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBase [label="1. Evaluate Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="2. Assess Solvent System", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="3. Optimize Catalyst/Ligand", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckInert [label="4. Ensure Inert Atmosphere", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionBase [label="Use weaker, non-nucleophilic, anhydrous bases:\n• K₃PO₄ or Cs₂CO₃ are preferred.\n• Avoid NaOH, KOH, or alkoxides.", fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionSolvent [label="Use anhydrous aprotic solvents:\n• Dioxane, THF, or Toluene.\n• If water is necessary, minimize amount (e.g., 10:1 organic:water).", fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionCatalyst [label="Use bulky, electron-rich phosphine ligands:\n• SPhos, XPhos, RuPhos.\n• These accelerate the desired cross-coupling, outcompeting side reactions.", fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionInert [label="Thoroughly degas solvents (e.g., freeze-pump-thaw or sparging with Ar/N₂).\nMaintain a positive inert gas pressure.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Optimized Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckBase [label="Identify Byproducts:\nProtodehalogenation &\nEster Hydrolysis"]; CheckBase -> SolutionBase; SolutionBase -> CheckSolvent [style=dashed]; CheckSolvent -> SolutionSolvent; SolutionSolvent -> CheckCatalyst [style=dashed]; CheckCatalyst -> SolutionCatalyst; SolutionCatalyst -> CheckInert [style=dashed]; CheckInert -> SolutionInert; SolutionInert -> Success [label="Implement Solutions"]; }

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Recommended Protocol Adjustments:

  • Base Selection: The choice of base is critical. Strong, nucleophilic bases like NaOH or KOH will aggressively promote ester hydrolysis.

    • Recommendation: Switch to weaker, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are effective in the transmetalation step of the Suzuki coupling while minimizing the rate of hydrolysis.

  • Solvent System: The presence of water and protic solvents can facilitate both hydrolysis and protodehalogenation.

    • Recommendation: Use anhydrous aprotic solvents like dioxane, THF, or toluene. If aqueous conditions are required for the solubility of the base or boronic acid, use a minimal amount of degassed water.

  • Temperature Control: Higher temperatures accelerate all reactions, including decomposition.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C and adjust as needed).

  • Inert Atmosphere: Oxygen can lead to the degradation of the palladium catalyst and promote side reactions.

    • Recommendation: Ensure all solvents are thoroughly degassed, and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).

ParameterStandard Condition (Prone to Decomposition)Recommended Condition (Optimized for Stability)Rationale
Base NaOH, K₂CO₃, NaOEtK₃PO₄, Cs₂CO₃Less nucleophilic and less basic, reducing the rate of ester hydrolysis.
Solvent Ethanol/Water, Methanol/WaterAnhydrous Dioxane, Toluene, or THFMinimizes protic sources that can lead to protodehalogenation and hydrolysis.
Temperature > 100 °C80 - 90 °CReduces the rate of decomposition pathways which often have higher activation energies.
Atmosphere Air / Inadequate inertingStrict Argon or NitrogenPrevents catalyst degradation and oxygen-mediated side reactions.
Scenario 2: Amide Bond Formation & Reactions with Nucleophiles

This compound can react with amines to form amides. This can occur either through direct aminolysis of the ester (typically requiring high temperatures) or via a nucleophilic aromatic substitution (SNAr) of the bromine, which is less common but possible with highly activated systems or specific catalysts. The primary decomposition concern here is the unintended hydrolysis of the ester.

Question: I am attempting to react this compound with an amine at elevated temperatures, but I am recovering the starting material and 2-bromo-4-fluorobenzoic acid. How can I favor the desired reaction?

Answer: The formation of 2-bromo-4-fluorobenzoic acid indicates that hydrolysis is occurring, likely due to trace amounts of water in your reagents or solvent at high temperatures. Aminolysis of esters is often slow and requires forcing conditions, which can also promote decomposition.

Causality & Mechanistic Insight:

  • Aminolysis vs. Hydrolysis: Both the amine and any water present are nucleophiles that can attack the ester carbonyl. While the amine is desired, water is often a more reactive nucleophile under neutral or slightly basic conditions, or its reaction can be catalyzed by acid/base impurities.

  • SNAr Considerations: In some cases, with a strong nucleophile and appropriate conditions, substitution of the bromine can occur. A patent describes the reaction of this compound with an amine nucleophile in DMSO at 60°C using K₃PO₄ as a base, suggesting the C-Br bond can be targeted under specific conditions.[4]

Workflow for Preventing Decomposition in Nucleophilic Reactions

// Nodes Start [label="Low Yield in Amide Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem [label="Observation:\nStarting Material & 2-bromo-4-fluorobenzoic acid", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause [label="Root Cause:\nEster Hydrolysis > Aminolysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="1. Ensure Anhydrous Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="2. Use an Amide Coupling Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1_Details [label="• Dry solvents (e.g., over molecular sieves).\n• Use freshly opened, anhydrous reagents.", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2_Details [label="• Hydrolyze the ester to the acid first.\n• Activate the acid with a coupling agent (e.g., HATU, CDI).\n• React with the amine.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="High Yield of Amide Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Problem; Problem -> Cause; Cause -> Solution1 [label="Mitigation Strategy 1"]; Cause -> Solution2 [label="Mitigation Strategy 2\n(More Robust)"]; Solution1 -> Step1_Details; Solution2 -> Step2_Details; Step1_Details -> Success [style=dashed, label="If direct aminolysis is desired"]; Step2_Details -> Success [label="Preferred Method"]; }

Caption: Decision workflow for optimizing amide formation.

Recommended Protocol Adjustments:

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Recommendation: Use freshly distilled or commercially available anhydrous solvents. Dry amines over appropriate desiccants (e.g., KOH). Ensure all glassware is oven- or flame-dried.

  • Alternative Synthetic Route (Recommended): A more reliable and controllable method is to perform the chemistry in two steps.

    • Step A: Controlled Hydrolysis: First, hydrolyze this compound to 2-bromo-4-fluorobenzoic acid using standard conditions (e.g., LiOH in THF/water). This avoids competing reactions.

    • Step B: Amide Coupling: Activate the resulting carboxylic acid with a standard peptide coupling reagent (e.g., HATU, HOBt/EDC, or convert to the acyl chloride with SOCl₂[5]) and then react it with your amine. This pathway is generally cleaner, higher-yielding, and proceeds under milder conditions, thus avoiding thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: It should be stored at room temperature in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[6][7]

Q2: Is this compound stable to strong acids?

A2: Yes, it is relatively stable to acidic conditions. Its synthesis is often performed via Fischer esterification of 2-bromo-4-fluorobenzoic acid using a strong acid catalyst like sulfuric acid in refluxing ethanol, indicating stability at elevated temperatures in the presence of acid.[8] However, prolonged exposure to very strong acids at high temperatures could potentially lead to decomposition.

Q3: Can the fluorine atom be displaced via Nucleophilic Aromatic Substitution (SNAr)?

A3: While the bromine at the 2-position is the primary site for cross-coupling, the fluorine at the 4-position can potentially undergo SNAr. The ester group at the 1-position is an activating group for SNAr at the para-position.[5] However, this typically requires a strong nucleophile and forcing conditions. In most transition-metal-catalyzed reactions, the C-Br bond is significantly more reactive.

Q4: What are the expected decomposition products under high heat?

A4: While specific data for this compound is limited, thermal decomposition of benzoic acid itself (at very high temperatures of >400 °C) yields benzene and carbon dioxide.[9] For this ester, decomposition would likely involve cleavage of the ester bond and potentially the C-Br bond, but this is not a common issue under typical synthetic reaction temperatures (below 150 °C).

References

Technical Support Center: Improving Regioselectivity in Reactions with Ethyl 2-Bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-bromo-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in reactions involving this versatile building block. The inherent competition between the C2-Bromo and C4-Fluoro positions presents unique synthetic challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to help you control your reaction outcomes with precision.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in reactivity between the C2-Br and C4-F positions on this compound?

A1: The reactivity difference is primarily dictated by the reaction type.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The C-Br bond at the C2 position is significantly more reactive. This is because the rate-determining step, oxidative addition to the Pd(0) catalyst, is much more favorable for aryl bromides than for aryl fluorides.[1] The bond dissociation energy of a C-Br bond is lower than that of a C-F bond, making it easier to break. The general reactivity order for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-OTf > Ar-Cl >> Ar-F.[1][2] Therefore, under standard cross-coupling conditions, reactions will overwhelmingly occur at the C2-bromo position.

  • For Nucleophilic Aromatic Substitution (SNAr): The C-F bond at the C4 position is the reactive site. SNAr reactions require a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[3][4] In this molecule, the ethyl ester group at C1 is a moderate EWG, and its para relationship to the C4-fluorine activates that position for nucleophilic attack. The C2-bromo position is not similarly activated. Interestingly, in SNAr, the C-F bond is the most reactive among halogens because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the initial nucleophilic attack, which is the rate-determining step.[4][5]

Q2: Can I achieve selective reaction at the C-F bond while leaving the C-Br bond intact?

A2: Yes, this is achievable by choosing a reaction that favors the C-F position's reactivity profile. A classic Nucleophilic Aromatic Substitution (SNAr) is the ideal method. By reacting this compound with a potent nucleophile (e.g., sodium methoxide, an amine, or a thiol) in a polar aprotic solvent like DMSO or DMF, you can selectively displace the fluoride anion. The C-Br bond will remain untouched as it is not activated for SNAr and the conditions are not suitable for palladium-catalyzed coupling.[6]

Q3: How do phosphine ligands influence regioselectivity in palladium-catalyzed reactions with this substrate?

A3: While the intrinsic reactivity strongly favors the C-Br bond, ligand selection is crucial for maximizing this selectivity and ensuring high reaction efficiency. The steric and electronic properties of phosphine ligands play a key role.[7][8]

  • Steric Bulk: Bulky ligands (e.g., Buchwald ligands like SPhos, XPhos, or bulky alkylphosphines like P(t-Bu)₃) promote the formation of monoligated, highly reactive Pd(0)L species.[9] These species are highly effective at activating the C-Br bond and can help prevent side reactions. The steric hindrance around the palladium center also facilitates the final reductive elimination step.[10][11]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which enhances the rate of the oxidative addition step for the C-Br bond.[12][13] This further increases the kinetic preference for reaction at the C2 position over the highly stable C-F bond.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses common issues encountered when aiming for selective C-C or C-N bond formation at the C2-bromo position.

Problem 1: Poor yield in Suzuki-Miyaura coupling, with starting material recovery and some de-bromination.

  • Root Cause Analysis: This issue often points to inefficient oxidative addition or catalyst deactivation. The C-Br bond, while reactive, is ortho to a bulky ethyl ester group, which can introduce steric hindrance. Furthermore, electron-withdrawing groups on the aryl halide can slow the rate of oxidative addition compared to electron-rich systems.[13][14]

  • Troubleshooting Protocol:

    • Ligand Optimization: The choice of ligand is paramount. Switch from less bulky ligands like PPh₃ to a more sterically demanding and electron-rich Buchwald-type ligand.

    • Base Selection: The base is critical for the transmetalation step. If using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. This can accelerate transmetalation and improve overall catalytic turnover.

    • Solvent & Temperature: Ensure your solvent (e.g., Dioxane, Toluene, or DMF) is rigorously degassed to prevent catalyst oxidation. A modest increase in temperature (e.g., from 80°C to 100°C) can often overcome the activation barrier for oxidative addition.

    • Pre-catalyst Choice: Use a well-defined Pd(II) pre-catalyst (e.g., a Buchwald pre-catalyst) that reliably forms the active Pd(0) species in situ. This can be more effective than starting with Pd(OAc)₂ or Pd₂(dba)₃ alone.[8]

  • Data-Driven Ligand Selection:

Ligand TypeKey FeatureRecommended ForExample
Buchwald LigandsBulky, Electron-RichGeneral purpose, sterically hindered substratesSPhos, XPhos, RuPhos
Bulky AlkylphosphinesVery Electron-RichActivating challenging C-Br or C-Cl bondsP(t-Bu)₃, PCy₃
FerrocenylphosphinesBidentate, Large Bite AngleImproving catalyst stability and ratedppf

Problem 2: In a Buchwald-Hartwig amination, I observe a side product corresponding to reaction at the C-F bond.

  • Root Cause Analysis: While highly unusual, this suggests that the reaction conditions are harsh enough to promote a competing SNAr-type reaction or a very challenging Pd-catalyzed C-F activation. The combination of a strong base (like NaOtBu or LiHMDS) and a highly nucleophilic amine at elevated temperatures could lead to minor SNAr reactivity at the activated C4 position.

  • Troubleshooting Workflow:

    G start Problem: Side-product from C-F reaction in Buchwald-Hartwig Amination q1 Is the base very strong (e.g., NaOtBu)? start->q1 q2 Is the reaction temperature >100°C? q1->q2 No sol1 Switch to a milder base: K3PO4 or Cs2CO3 q1->sol1 Yes sol2 Lower temperature to 80-90°C q2->sol2 Yes sol3 Use a bulky ligand (e.g., AdBrettPhos) to sterically favor C-Br oxidative addition q2->sol3 No sol1->q2 sol2->sol3 end Achieved Selective C-N Coupling at C-Br sol3->end

    Troubleshooting workflow for amination side-products.
  • Detailed Protocol to Enhance C-Br Selectivity in Amination:

    • Reagents: this compound (1.0 mmol), Amine (1.2 mmol), K₃PO₄ (2.0 mmol), XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).

    • Solvent: Anhydrous, degassed Toluene (5 mL).

    • Procedure: In a glovebox, combine all solid reagents in an oven-dried reaction vessel. Add the solvent and then the amine. Seal the vessel and heat the reaction mixture to 90-100 °C with stirring for 12-24 hours. Monitor by TLC or LC-MS. The use of K₃PO₄ instead of NaOtBu significantly disfavors the competing SNAr pathway.[2][15]

Problem 3: My Sonogashira coupling is sluggish and gives low conversion to the desired 2-alkynyl product.

  • Root Cause Analysis: Sonogashira reactions can be sensitive to catalyst poisoning and the formation of alkyne homocoupling (Glaser coupling) products, especially if a copper co-catalyst is used.[16][17] The steric hindrance at the C2 position can also slow down the coupling.

  • Troubleshooting Protocol:

    • Consider Copper-Free Conditions: The use of a copper co-catalyst can sometimes be detrimental. Modern Sonogashira protocols often perform better under copper-free conditions, which prevents Glaser homocoupling.[17] This requires a more robust palladium/ligand system.

    • Ligand and Base Combination: A combination of a bulky, electron-rich ligand (like cataCXium® A or SPhos) with a suitable amine base (like diisopropylethylamine (DIPEA) or piperidine) is often effective. The amine serves both as a base and, in some cases, as a ligand or reducing agent for the catalyst.[18]

    • Ensure Strict Inert Atmosphere: Oxygen must be rigorously excluded to prevent both catalyst deactivation and alkyne homocoupling. Use Schlenk techniques or a glovebox for reaction setup.

  • Optimized Copper-Free Sonogashira Protocol:

    • Reagents: this compound (1.0 mmol), Terminal Alkyne (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), Cs₂CO₃ (2.0 mmol).

    • Solvent: Anhydrous, degassed 1,4-Dioxane (4 mL).

    • Procedure: To an oven-dried Schlenk flask under Argon, add the palladium precursor, ligand, and base. Add the solvent, followed by the aryl bromide and the terminal alkyne. Heat the mixture to 80-100 °C and monitor the reaction progress. This system often provides cleaner conversion with fewer side products.

Competing Reaction Pathways: A Mechanistic Overview

Understanding the dominant reaction mechanisms is key to controlling selectivity.

G cluster_0 Pd-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) a This compound b Pd(0)L_n c Oxidative Addition (Rate-Determining Step) d C-Br Activation (Low Energy Barrier) e C-F Activation (High Energy Barrier) f SELECTIVE PATHWAY: Product from C2-Coupling g This compound h Nucleophile (Nu-) i Nucleophilic Attack (Rate-Determining Step) j Attack at C4-F (Stabilized Intermediate) k Attack at C2-Br (Unstabilized Intermediate) l SELECTIVE PATHWAY: Product from C4-Substitution

Dominant regioselective pathways for this compound.

References

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with Ethyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with Ethyl 2-bromo-4-fluorobenzoate. This electron-deficient aryl halide presents a unique set of challenges, and this resource is designed to provide in-depth, practical solutions to common experimental failures. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to proactively design more robust reaction conditions in the future.

Understanding the Challenges with this compound

This compound is considered a moderately challenging substrate in Suzuki-Miyaura couplings. The electron-withdrawing nature of the fluorine and ester groups facilitates the oxidative addition step, which is often rate-limiting.[1][2] However, the ester functionality is susceptible to hydrolysis under basic conditions, and the electron-deficient nature of the aromatic ring can influence other steps in the catalytic cycle. This guide will address the common pitfalls and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction shows no or very low conversion of the starting material. What are the primary factors to investigate?

A1: When a Suzuki-Miyaura coupling fails to proceed, a systematic evaluation of the reaction components and conditions is essential. The most common culprits for low conversion are related to the catalyst system, reaction setup, and reagent quality.

  • Catalyst Inactivity: The active Pd(0) species is crucial for initiating the catalytic cycle.[3] If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Incomplete reduction can lead to a low concentration of the active catalyst. Ensure your palladium source and ligand are of high quality and have been stored properly.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid.[4][5] It is imperative to thoroughly degas all solvents and ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[6][7]

  • Suboptimal Ligand Choice: For electron-deficient aryl bromides, while oxidative addition is generally favorable, the choice of ligand remains critical for overall catalytic turnover. Bulky, electron-rich phosphine ligands are often recommended to promote both oxidative addition and the subsequent reductive elimination step.[1][4]

  • Insufficient Temperature: While many Suzuki couplings proceed at moderate temperatures, some challenging substrates may require more forcing conditions to achieve a reasonable reaction rate.[4]

Q2: I am observing significant hydrolysis of the ethyl ester group on my starting material or product. How can I mitigate this?

A2: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction when using basic conditions.[8][9] The choice of base is the most critical parameter to control to prevent this unwanted transformation.

  • Base Selection: Strong bases, particularly hydroxide bases (e.g., NaOH, KOH), in aqueous media can readily hydrolyze the ester.[10][11] Milder bases are strongly recommended.

    • Potassium Carbonate (K₂CO₃): Often a good first choice for base-sensitive substrates.

    • Potassium Phosphate (K₃PO₄): A strong yet generally non-nucleophilic base that is effective in many Suzuki couplings.[11][12]

    • Cesium Carbonate (Cs₂CO₃): A highly effective base for challenging couplings, though more expensive.[2]

    • Potassium Fluoride (KF): Can be used in powdered form and is known to activate the boronic acid while being compatible with base-labile groups like esters.[13]

The following table provides a starting point for base selection with base-sensitive substrates:

BaseStrengthCommon Solvent SystemNotes
K₂CO₃ MildDioxane/H₂O, Toluene/H₂OGood starting point for sensitive substrates.
K₃PO₄ StrongDioxane/H₂O, THF/H₂OOften provides higher yields than carbonates.[12]
Cs₂CO₃ StrongDioxane, TolueneVery effective but higher cost.[2]
KF MildTHF, DioxaneAnhydrous conditions are possible.[13]
Q3: My main byproduct is 4-fluorobenzoic acid ethyl ester (protodebromination). What causes this and how can I prevent it?

A3: The replacement of the bromine atom with a hydrogen atom is known as protodebromination or hydrodehalogenation.[14] This side reaction can occur if the catalytic cycle is interrupted after oxidative addition.

  • Mechanism of Protodebromination: After the palladium catalyst has inserted into the C-Br bond, the resulting Aryl-Pd(II)-Br complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the debrominated product.

  • Troubleshooting Strategies:

    • Hydride Sources: Potential hydride sources include impurities in the solvent or base, or the solvent itself (e.g., alcohols). Using high-purity, anhydrous aprotic solvents like dioxane, THF, or toluene is recommended.[14]

    • Base Choice: Certain bases can promote this side reaction. Using a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃ can be beneficial.[14]

    • Accelerate Cross-Coupling: The use of bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, thereby outcompeting the protodebromination side reaction.[14]

Q4: I am observing a significant amount of homocoupling of my boronic acid partner. How can I minimize this side reaction?

A4: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common byproduct.[5] This is often promoted by the presence of oxygen and certain palladium species.

  • Causes of Homocoupling:

    • Oxygen: As mentioned previously, oxygen can both deactivate the catalyst and promote homocoupling. Rigorous degassing is crucial.[3][4]

    • Pd(II) Species: The presence of Pd(II) species, either from an incompletely reduced precatalyst or from catalyst decomposition, can facilitate the homocoupling of boronic acids.[3]

  • Minimization Strategies:

    • Inert Atmosphere: The most critical factor is the strict exclusion of oxygen from the reaction.[6]

    • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess should be avoided as it can increase the likelihood of homocoupling.

    • Catalyst Choice: Using a Pd(0) source directly, such as Pd₂(dba)₃, or a highly efficient precatalyst that rapidly generates the active Pd(0) species can sometimes reduce homocoupling.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to effective troubleshooting.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Transmetal Transmetalation OxAdd->Transmetal Ar-Pd(II)-X(L₂) RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-Ar'(L₂) RedElim->Pd(0)L2 Ar-Ar' Product (Ar-Ar') RedElim->Ar-Ar' Ar-X This compound (Ar-X) Ar-X->OxAdd Boronic_Acid Boronic Acid/Ester (Ar'-B(OR)₂) Boronic_Acid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

This flowchart provides a logical workflow for diagnosing and resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Workflow start Low or No Yield check_setup Verify Inert Atmosphere & Reagent Quality start->check_setup check_catalyst Is the Catalyst System Optimal? check_setup->check_catalyst check_conditions Are Reaction Conditions Appropriate? check_catalyst->check_conditions ester_hydrolysis Significant Ester Hydrolysis? check_conditions->ester_hydrolysis protodebromination Protodebromination Observed? ester_hydrolysis->protodebromination No optimize_base Use Milder Base (K₂CO₃, KF) or Strong, Non-nucleophilic (K₃PO₄, Cs₂CO₃) ester_hydrolysis->optimize_base Yes homocoupling Boronic Acid Homocoupling? protodebromination->homocoupling No optimize_solvent Use Anhydrous, Aprotic Solvent (Dioxane, THF) protodebromination->optimize_solvent Yes optimize_catalyst Screen Ligands (e.g., Buchwald ligands) Consider Pd(0) source homocoupling->optimize_catalyst No degas_rigorously Ensure Rigorous Degassing Use High-Purity Reagents homocoupling->degas_rigorously Yes optimize_conditions Increase Temperature Screen Solvents (Dioxane, Toluene, THF) optimize_catalyst->optimize_conditions solution Improved Yield optimize_base->solution optimize_conditions->solution optimize_solvent->solution degas_rigorously->solution

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.

Recommended General Protocol for a Challenging Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound and should be optimized for specific boronic acid partners.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or ester (1.2 - 1.5 eq.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, and finely powdered K₃PO₄.[15]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. If a biphasic system is desired, degassed water can be added (e.g., Dioxane/H₂O 10:1).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Ethyl 2-bromo-4-fluorobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for managing side reaction pathways when using Ethyl 2-bromo-4-fluorobenzoate in your experiments. As a sterically hindered and electron-deficient substrate, this reagent presents unique challenges that require careful consideration of reaction parameters to achieve optimal outcomes. This document will equip you with the knowledge to anticipate, diagnose, and mitigate common side reactions, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura?

A1: The most prevalent side reactions are protodehalogenation (hydrodehalogenation), hydrolysis of the ethyl ester, and homocoupling of the boronic acid coupling partner. Due to the electron-withdrawing nature of the fluoro and carboxylate groups, the aryl bromide is susceptible to reduction.

Q2: My reaction is sluggish, and I'm observing significant amounts of the dehalogenated byproduct, ethyl 4-fluorobenzoate. What is the cause and how can I prevent it?

A2: This is a classic case of protodehalogenation, a common side reaction in Suzuki coupling where the aryl halide is reduced.[1][2] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace water.[3] To mitigate this, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands promote the desired cross-coupling pathway by accelerating oxidative addition and reductive elimination, thus outcompeting the dehalogenation pathway.[2][3]

  • Base Selection: Use anhydrous, non-nucleophilic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to alkoxides or hydroxides.[2]

  • Solvent Choice: Utilize anhydrous aprotic solvents like dioxane, THF, or toluene. Avoid protic solvents like ethanol or methanol.[3]

Q3: I am attempting a Buchwald-Hartwig amination and my primary byproduct is 4-fluoro-2-(substituted amino)benzoic acid, not the desired ethyl ester. What is happening?

A3: You are observing hydrolysis of the ethyl ester, which is a common issue when using strong bases, particularly with substrates containing base-sensitive functional groups.[4] The mechanism involves nucleophilic attack of hydroxide or alkoxide on the ester carbonyl.[5] To prevent this:

  • Use Milder Bases: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong alkoxide bases like sodium tert-butoxide (NaOtBu).[4]

  • Lower Reaction Temperature: If the reaction tolerates it, reducing the temperature can slow down the rate of hydrolysis.

  • Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions to minimize the presence of water, which can act as a nucleophile.

Q4: Under what conditions should I be concerned about decarboxylation of this compound?

A4: Decarboxylation is less common under standard cross-coupling conditions but can occur at elevated temperatures, typically above 150°C, especially in the presence of copper or silver salts which can mediate this process.[6][7][8][9] Palladium itself can also catalyze decarboxylation, particularly of arene carboxylic acids.[6][7][10] If your reaction requires harsh conditions and you observe the formation of 1-bromo-3-fluorobenzene, decarboxylation is a likely culprit. To avoid this, explore milder reaction conditions or alternative catalyst systems that operate at lower temperatures.

Q5: I am observing the formation of a symmetrical biaryl derived from my boronic acid. How can I minimize this homocoupling?

A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst.[11] To minimize this side reaction, rigorous degassing of all solvents and reagents is crucial. Additionally, using a Pd(0) catalyst source directly, rather than a Pd(II) source that is reduced in situ, can sometimes reduce the extent of homocoupling.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed analysis of potential side reactions and offers targeted solutions.

Protodehalogenation in Suzuki-Miyaura Coupling

Issue: Formation of ethyl 4-fluorobenzoate as a major byproduct.

Causality: The electron-deficient nature of the aromatic ring in this compound makes the corresponding arylpalladium intermediate susceptible to protonolysis before transmetalation can occur. This is exacerbated by sources of hydride in the reaction mixture.

Mitigation Strategies:

ParameterRecommendationRationale
Ligand Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the desired catalytic cycle, kinetically favoring cross-coupling over protodehalogenation.[2]
Base Employ anhydrous K₃PO₄ or Cs₂CO₃.These bases are less nucleophilic and less likely to be a source of hydrides compared to alkoxides or hydroxides.[2]
Solvent Use anhydrous aprotic solvents like 1,4-dioxane, THF, or toluene.Protic solvents such as alcohols can act as a hydride source, promoting the formation of Pd-H species that lead to dehalogenation.[3]
Additives In some cases, the addition of a small amount of a bulky alcohol like isopropanol can paradoxically suppress dehalogenation by facilitating the reduction of Pd(II) to the active Pd(0) catalyst without generating excessive Pd-H species. This should be optimized carefully.

Workflow for Minimizing Protodehalogenation:

G start Low Yield of Desired Product & High Protodehalogenation ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) start->ligand base Change to Anhydrous Base (e.g., K3PO4, Cs2CO3) ligand->base solvent Use Anhydrous Aprotic Solvent (e.g., Dioxane, Toluene) base->solvent optimize Optimize Reaction Temperature & Time solvent->optimize end Improved Yield of Cross-Coupled Product optimize->end G cluster_0 Desired Pathway: Buchwald-Hartwig Amination cluster_1 Side Reaction: Ester Hydrolysis a This compound + Amine Pd(0)L_n Base (e.g., K3PO4) b Ethyl 2-(amino)-4-fluorobenzoate a->b C-N Coupling c This compound Strong Base (e.g., NaOtBu) H2O d 2-bromo-4-fluorobenzoic acid c->d Saponification

References

Technical Support Center: Stabilizing Ethyl 2-bromo-4-fluorobenzoate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-bromo-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability and integrity of your this compound samples. Our recommendations are grounded in established chemical principles and field-proven insights to support the success of your experiments.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at room temperature in a cool, dry, and dark place.[1][2] It is crucial to keep the container tightly sealed to protect it from atmospheric moisture and light.[2][3]

Q2: I've noticed a slight discoloration in my sample. Is it still usable?

A2: Discoloration, such as a change from a colorless or white solid to a yellow or brownish hue, can be an indicator of chemical degradation.[3] While slight discoloration may not always signify a critical loss of purity for all applications, it is a warning sign. We recommend performing an analytical test, such as High-Performance Liquid Chromatography (HPLC), to verify the purity of the sample before use in sensitive applications.[3]

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for this compound are hydrolysis of the ester functional group and photodegradation. Hydrolysis, accelerated by the presence of moisture, acids, or bases, breaks the ester down into 2-bromo-4-fluorobenzoic acid and ethanol. Exposure to light, particularly UV radiation, can induce photodegradation, potentially leading to the formation of reactive radical species.

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: While refrigeration at 2-8°C is a common practice for many reagents, storing this compound at these temperatures is not strictly necessary and may only be beneficial if you are trying to minimize thermal degradation over very long periods. The primary concerns are moisture and light. If you do choose to refrigerate, ensure the container is exceptionally well-sealed to prevent condensation from forming inside when it is removed and brought to room temperature.

In-Depth Troubleshooting Guide

If you suspect degradation of your this compound, this guide will help you identify the cause and implement corrective actions.

Issue 1: Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC, NMR)
  • Potential Cause 1: Hydrolysis. The ester group in this compound is susceptible to hydrolysis, especially in the presence of water, which can be exacerbated by acidic or basic contaminants. Studies on similar ethyl benzoate compounds have shown their susceptibility to base-catalyzed hydrolysis. The presence of a bromine atom on the aromatic ring can influence the rate of this hydrolysis.

  • Troubleshooting Steps:

    • Review Storage and Handling: Confirm that the compound has been stored in a tightly sealed container to prevent moisture ingress. Check if the storage area is dry.

    • Solvent Purity: Ensure that any solvents used to dissolve the compound are anhydrous, as residual water can promote hydrolysis over time.

    • Analytical Confirmation: Use analytical techniques like HPLC or NMR to identify the degradation products. The presence of 2-bromo-4-fluorobenzoic acid would be a strong indicator of hydrolysis.

  • Potential Cause 2: Photodegradation. Exposure to light, especially UV radiation, can cause the cleavage of the carbon-bromine bond or other photochemical reactions, leading to the formation of impurities.

  • Troubleshooting Steps:

    • Assess Light Exposure: Determine if the sample has been stored in a light-protected environment (e.g., an amber vial, in a dark cabinet).

    • Minimize Exposure During Use: When handling the compound, minimize its exposure to direct light.

Issue 2: Inconsistent Experimental Results
  • Potential Cause: Inconsistent Sample Quality. If you are observing variability in your experimental outcomes, it may be due to using different batches of the reagent that have degraded to varying extents.

  • Troubleshooting Steps:

    • Batch-to-Batch Analysis: If possible, analyze the purity of different batches of the compound before use.

    • Standardize Storage: Implement a strict, standardized storage protocol for all batches of this compound to ensure consistency.

    • Consider a Stabilizer: For long-term projects, consider adding a stabilizer to a new, high-purity batch of the compound (see protocols below).

Visualization of Degradation Pathways

To better understand the potential degradation mechanisms, the following diagram illustrates the primary pathways.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation This compound This compound 2-bromo-4-fluorobenzoic acid 2-bromo-4-fluorobenzoic acid This compound->2-bromo-4-fluorobenzoic acid + H2O (acid/base catalyst) Ethanol Ethanol This compound->Ethanol + H2O (acid/base catalyst) Radical Species Radical Species This compound->Radical Species UV light Other Products Other Products Radical Species->Other Products

Caption: Primary degradation pathways for this compound.

Protocols for Enhanced Stabilization

For applications requiring the utmost stability, particularly for long-term storage or use in sensitive, high-purity systems, the addition of a stabilizer may be warranted.

Protocol 1: Use of a Hydrolysis Inhibitor (Carbodiimide)

Carbodiimides are effective hydrolysis stabilizers for esters.[4][5] They work by reacting with any carboxylic acid that is formed due to hydrolysis, thereby preventing the acid from catalyzing further degradation.[5]

  • Recommended Stabilizer: Bis(2,6-diisopropylphenyl)carbodiimide (BDICDI).

  • Methodology:

    • Ensure your this compound is of high purity (>98%).

    • In a controlled, inert atmosphere (e.g., a glovebox), add BDICDI to the this compound at a concentration of 0.1-0.5% (w/w).

    • Thoroughly mix the components to ensure homogeneity.

    • Store the stabilized mixture under the recommended conditions (cool, dry, dark, and tightly sealed).

Protocol 2: Addition of an Antioxidant/Radical Scavenger

For protection against potential oxidative degradation or the formation of radical species due to light exposure, a phenolic antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a common and effective radical scavenger.[6][7][8]

  • Recommended Stabilizer: Butylated hydroxytoluene (BHT).

  • Methodology:

    • Start with high-purity this compound.

    • In a well-ventilated area, prepare a stock solution of BHT in a compatible, volatile solvent (e.g., anhydrous ethyl acetate).

    • Add the BHT solution to the this compound to achieve a final concentration of 100-500 ppm of BHT.

    • Carefully remove the solvent under reduced pressure at a low temperature to avoid thermal stress on the compound.

    • Store the stabilized product under the recommended conditions.

Experimental Workflow for Stability Assessment

To quantitatively assess the stability of your this compound, an accelerated stability study can be performed. This involves subjecting the compound to stressed conditions to predict its shelf life under normal storage.

StabilityWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prepare Samples Prepare Samples Control Control (no stabilizer) Prepare Samples->Control Stabilizer A With Stabilizer A Prepare Samples->Stabilizer A Stabilizer B With Stabilizer B Prepare Samples->Stabilizer B Store Samples Store Samples Control->Store Samples Stabilizer A->Store Samples Stabilizer B->Store Samples Condition 1 40°C / 75% RH Store Samples->Condition 1 Condition 2 25°C / 60% RH Store Samples->Condition 2 Condition 3 5°C Store Samples->Condition 3 Analyze Samples Analyze Samples Condition 1->Analyze Samples Condition 2->Analyze Samples Condition 3->Analyze Samples Time Points Time Points (e.g., 0, 1, 3, 6 months) Analyze Samples->Time Points HPLC Purity HPLC for Purity Time Points->HPLC Purity LC-MS Impurities LC-MS for Impurity ID HPLC Purity->LC-MS Impurities

Caption: Workflow for an accelerated stability study.

Data Summary Table for Storage Conditions
ParameterRecommended ConditionPotential Consequence of Deviation
Temperature Room Temperature (e.g., 20-25°C)Higher temperatures can accelerate degradation.[3]
Humidity Dry (low relative humidity)Moisture can facilitate hydrolytic degradation.[3]
Light Protected from light (amber vials or stored in the dark)UV light exposure can induce photodegradation.[3]
Atmosphere Tightly sealed containerExposure to air and moisture can lead to degradation.

By adhering to these guidelines and implementing the suggested protocols, researchers can ensure the long-term stability and reliability of their this compound, leading to more consistent and reproducible experimental results.

References

Validation & Comparative

Comparison of Ethyl 2-bromo-4-fluorobenzoate and methyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists: Ethyl 2-bromo-4-fluorobenzoate vs. Mthis compound

In the intricate world of drug discovery and materials science, the selection of foundational chemical building blocks is a decision that dictates the trajectory of a research program. The choice of a starting material can influence reaction efficiency, scalability, and ultimately, the economic viability of a synthetic route. This guide offers a detailed, field-proven comparison between two structurally similar yet practically distinct halogenated intermediates: this compound and Mthis compound. This analysis is designed for researchers, scientists, and drug development professionals, moving beyond catalog specifications to provide actionable insights grounded in experimental reality.

Core Physicochemical Characteristics: More Than a Methylene Group

The single methylene unit separating the ethyl and methyl esters introduces significant differences in their physical states, which has direct implications for laboratory handling, reaction setup, and purification strategies. The methyl ester's status as a solid simplifies precise measurements, while the ethyl ester's liquid form is often favored for ease of transfer in larger-scale operations.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundMthis compound
CAS Number 651341-68-3[1]653-92-9[2][3][4][5]
Molecular Formula C₉H₈BrFO₂[1]C₈H₆BrFO₂[2][3]
Molecular Weight 247.06 g/mol [1]233.03 g/mol [2][5]
Typical Appearance Colorless to light yellow liquid[6]Off-white solid or powder[2][7]
Boiling Point Not specified (liquid at STP)75-78°C @ 1 mmHg[2]
Melting Point Not applicable~38-42 °C
Solubility Soluble in common organic solventsSlightly soluble in water, soluble in ethanol, methanol, ether[2][8][9]

Note: Some suppliers may list Mthis compound as a liquid, which is plausible given its low melting point; it may exist as a liquid in warmer laboratories or if minor impurities are present.

Synthesis and Provenance

Both esters are typically synthesized via the esterification of their parent carboxylic acid, 2-bromo-4-fluorobenzoic acid. The choice of alcohol—ethanol or methanol—in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent (e.g., thionyl chloride) dictates the final product.[10][11] This straightforward synthesis means both reagents are widely available from numerous suppliers. The inherent simplicity of the synthesis allows for custom preparations, although commercial sources are generally preferred for quality control and batch consistency.

Reactivity Profile: A Tale of Two Reaction Handles

These molecules possess two primary sites of reactivity: the C-Br bond, which is ideal for metal-catalyzed cross-coupling, and the ester moiety, which can be hydrolyzed or otherwise transformed.

The Workhorse Reaction: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis and a primary application for these building blocks.[12] The reaction facilitates the formation of a C-C bond at the site of the bromine atom. While the electronic difference between a methyl and ethyl ester is minimal and unlikely to cause a dramatic shift in reactivity, the choice of substrate can be influenced by downstream processing considerations.

Suzuki_Catalytic_Cycle ArBr Ar-Br (Ester Substrate) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) ArBr->ArPdBr Oxidative Addition Pd0 Pd(0)L₂ Pd0->ArPdBr ArPdR Ar-Pd(II)L₂-R (Transmetalated Complex) ArPdBr->ArPdR Transmetalation ArBOH2 R-B(OH)₂ ArBOH2->ArPdR Base Base (e.g., K₂CO₃) Base->ArPdR ArPdR->Pd0 Reductive Elimination ArR Ar-R (Coupled Product) ArPdR->ArR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be robust, with clear checkpoints for reaction monitoring.

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.). Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen, which can deactivate the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water).

  • Reaction Execution: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously. The causality for heating is to overcome the activation energy for the rate-determining oxidative addition step.[13]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. This removes the inorganic base and other aqueous-soluble impurities.

  • Purification and Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel. The final product's identity and purity should be validated by NMR and MS analysis.

The Secondary Handle: Ester Hydrolysis

The ester group is often a precursor to a carboxylic acid. Hydrolysis (saponification) is typically achieved under basic conditions (e.g., LiOH, NaOH) in a mixed solvent system like THF/water. From first principles of organic chemistry, methyl esters are generally more reactive towards hydrolysis than ethyl esters due to reduced steric hindrance at the carbonyl carbon. This can be a strategic advantage if a milder deprotection is required, or a disadvantage if the ester must survive basic conditions elsewhere in the molecule.[14][15]

Caption: A generalized experimental workflow for organic synthesis.

Practical Considerations for the Bench Chemist

FeatureThis compoundMthis compound
Handling Liquid form allows for easy transfer via syringe or cannula, ideal for larger scale.Solid form allows for precise weighing, which is critical for small-scale and high-throughput experimentation.
Purification Product isolation relies on chromatography or distillation. Less prone to loss during solvent removal due to higher boiling point.May be purified by recrystallization, a more scalable and cost-effective method than chromatography.
Cost & Availability Widely available.Generally more common and often slightly more cost-effective due to the lower price of methanol.[4]

Authoritative Recommendations

The choice between Ethyl and Mthis compound is not a matter of superior or inferior, but of strategic selection based on the specific context of the synthesis.

  • Opt for Mthis compound when:

    • Cost is a primary driver, especially at scale.

    • Precise, small-scale additions are necessary.

    • The synthetic plan includes purification by recrystallization.

    • A subsequent hydrolysis step is planned, and milder conditions are preferable.

  • Opt for this compound when:

    • Liquid handling is a priority for convenience or automation in process chemistry.

    • The ester must survive basic conditions where a methyl ester might be labile.

    • The downstream product is particularly volatile, and minimizing loss during solvent evaporation is a concern.

By carefully considering these factors—from physical state and reactivity to cost and purification—the discerning scientist can make an informed decision, optimizing their synthetic strategy for success.

References

A Researcher's Guide to the Dichotomous Reactivity of Bromo-fluorobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, bromo-fluorobenzoate isomers are invaluable building blocks. Their utility stems from a fascinating reactivity dichotomy: the presence of two distinct reactive sites—a carbon-bromine (C-Br) bond and an activated carbon-fluorine (C-F) bond—on a benzene ring already influenced by an electron-withdrawing methyl ester group. The specific arrangement of these substituents dictates the molecule's preferred reaction pathway, a critical consideration for any synthetic strategy.

This guide provides an in-depth comparison of the reactivity of common bromo-fluorobenzoate isomers. Moving beyond a simple catalog of reactions, we will explore the underlying electronic and steric principles that govern their behavior in two major classes of transformations: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). This analysis is supported by experimental data from the literature to provide a predictive framework for your synthetic planning.

The Two Faces of Reactivity: A Mechanistic Overview

The synthetic utility of bromo-fluorobenzoate isomers is rooted in the ability to selectively functionalize either the C-Br or the C-F bond. This selectivity is governed by the choice of reaction conditions and, most importantly, the inherent mechanistic preferences of each bond type.

Pathway A: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[1][2] These reactions universally proceed through a catalytic cycle initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex.[3]

The relative reactivity of aryl halides in this crucial first step is dictated by the carbon-halogen bond dissociation energy, following the general trend: C-I > C-Br > C-Cl >> C-F .[4] The C-Br bond is significantly weaker and more polarizable than the robust C-F bond, making it the overwhelmingly preferred site for oxidative addition. Consequently, under palladium-catalyzed conditions, bromo-fluorobenzoate isomers will almost exclusively react at the C-Br position, leaving the C-F bond intact for potential subsequent transformations.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') TM_Complex->Product Product_Complex Product Complex ArBr Bromo-fluorobenzoate (Ar-Br) ArBr->OA_Complex BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->TM_Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Pathway B: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

In stark contrast to palladium catalysis, the SNAr reaction favors the C-F bond as the reactive site. This reaction proceeds via an addition-elimination mechanism . A nucleophile first attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, temporarily breaking aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The aromaticity is then restored by the expulsion of the leaving group.

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5] The methyl ester (-COOMe) group in bromo-fluorobenzoates serves this purpose. The rate-determining step is typically the initial nucleophilic attack.[5] Fluorine's high electronegativity strongly polarizes the C-F bond and powerfully stabilizes the negative charge of the Meisenheimer intermediate through its inductive effect. This stabilization lowers the activation energy of the rate-determining step, making fluoride the best halogen leaving group for SNAr. The reactivity trend is the inverse of that for oxidative addition: F > Cl > Br > I .[5]

SNAr_Mechanism Reactant Aryl-F + Nu⁻ Transition1 Transition State 1 Reactant->Transition1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) Transition1->Meisenheimer Addition (Rate-Determining) Transition2 Transition State 2 Meisenheimer->Transition2 Product Aryl-Nu + F⁻ Transition2->Product Elimination

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Analysis: Isomer by Isomer

The relative positioning of the bromo, fluoro, and ester groups creates distinct electronic and steric environments, leading to significant differences in reactivity. We will examine these trends in the context of specific, widely used transformations.

Suzuki-Miyaura Coupling Reactivity

In this C-C bond-forming reaction, the key step is the oxidative addition at the C-Br bond. The primary factors influencing reactivity are the electronic effects on this bond and steric hindrance around the reaction center.

Isomer (Substrate)Coupling PartnerCatalyst SystemConditionsYield (%)Reference
Methyl 4-bromo-2-fluorobenzoatePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄, dioxane/H₂O, 100 °C~95%[7] (Adapted)
Methyl 2-bromo-4-fluorobenzoatePhenylboronic acidPd(PPh₃)₄Na₂CO₃, Toluene/EtOH/H₂O, 80°CHigh(General)
Methyl 3-bromo-4-fluorobenzoateArylboronic acidPdCl₂(dppf)K₂CO₃, Dioxane, 90 °C~85-95%(Typical)
4-Bromobenzoic acidPhenylboronic acid[PdCl₂(glycine)₂]K₂CO₃, H₂O, rt>98%[8]

Analysis of Reactivity Trends:

  • Steric Hindrance: Isomers with a substituent ortho to the bromine, such as mthis compound , may exhibit slightly slower reaction rates compared to unhindered isomers like methyl 4-bromobenzoate . The steric bulk of the ortho-fluoro and ortho-ester groups can impede the approach of the bulky palladium-phosphine catalyst to the C-Br bond.[4]

  • Electronic Effects: The presence of an ortho-fluoro group, as in methyl 4-bromo-2-fluorobenzoate , can be beneficial. Fluorine's strong inductive electron withdrawal can polarize the C-Br bond, potentially making it more susceptible to oxidative addition. Furthermore, recent studies on the "ortho-fluorine effect" suggest that fluorine can stabilize transition states and intermediates in metal-catalyzed reactions.[9][10]

  • Positional Influence of the Ester: An electron-withdrawing ester group para to the bromine (methyl 4-bromo-2-fluorobenzoate ) will make the aryl ring more electron-deficient, which generally accelerates oxidative addition. Conversely, a meta ester group has a less pronounced electronic influence on the C-Br bond itself.

Buchwald-Hartwig Amination Reactivity

Similar to the Suzuki coupling, the Buchwald-Hartwig amination is initiated by oxidative addition to the C-Br bond. Therefore, reactivity trends are often comparable.

Isomer (Substrate)AmineCatalyst SystemBaseConditionsYield (%)Reference
Aryl Bromide (general)Primary/Secondary AminePd₂(dba)₃ / XantPhosCs₂CO₃Toluene, 110 °CGood-Excellent[1] (General)
Aryl Bromide (general)Benzylamine[Pd(cinnamyl)Cl]₂ / XantPhosDBUDMF, 140 °C~85%[11]
Aryl Bromide (general)Heterocyclic Amines[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBuToluene, 100 °C>90%(Typical)

Analysis of Reactivity Trends:

The successful coupling is highly dependent on the choice of ligand and base.[12] Sterically hindered ligands are often required to facilitate the reductive elimination step, the final stage of the catalytic cycle.[1]

  • Isomers with significant steric crowding around the C-Br bond (e.g., methyl 2-bromo-3-fluorobenzoate ) may require bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) to achieve high yields.

  • The electronic factors mirror those in Suzuki couplings. An electron-deficient ring generally enhances the initial oxidative addition, making isomers with ortho or para ester groups highly reactive substrates, provided the correct catalyst system is employed.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

For SNAr, the focus shifts entirely to the C-F bond. Reactivity is governed by the ability of the electron-withdrawing ester and bromo substituents to activate the ring and stabilize the intermediate Meisenheimer complex.

Isomer (Substrate)NucleophileBaseConditionsYield (%)Reference
2-Fluoro-4-bromonitrobenzenePiperidineK₂CO₃DMSO, 100 °CHigh(Analogous)
Fluoroarenes (general)IndoleKOHDMSO, 135 °CGood-High[13]
2-FluoronitrobenzeneBenzylamineKOHH₂O / HPMC, rt90%[14]

Analysis of Reactivity Trends:

  • Activation by EWGs: The key to high reactivity is the placement of the powerful electron-withdrawing ester group ortho or para to the fluorine atom.

    • High Reactivity Expected: Methyl 2-bromo-5-fluorobenzoate (ester is para to F) and methyl 3-bromo-2-fluorobenzoate (ester is ortho to F) are primed for SNAr. The combined electron-withdrawing effects of the ester and the bromine atom strongly activate the C-F bond towards nucleophilic attack.

    • Lower Reactivity Expected: Methyl 4-bromo-2-fluorobenzoate (ester is meta to F) would be significantly less reactive in SNAr. A meta EWG cannot participate in resonance stabilization of the negative charge in the Meisenheimer complex, leading to a much higher activation barrier.[5]

  • The Role of Bromine: The bromine atom also contributes to the activation of the ring via its inductive electron-withdrawing effect, further enhancing the rate of SNAr regardless of its position relative to the fluorine.

Practical Guidance & Experimental Protocols

The choice of reaction pathway is a deliberate decision based on the desired final product. The following workflow provides a logical approach to experimental design.

Decision_Workflow Start Start: Bromo-fluorobenzoate Isomer Goal What is the synthetic goal? Start->Goal CC_CN Form C-C or C-N bond? Goal->CC_CN Yes CF_Sub Substitute Fluorine with Nu? Goal->CF_Sub Yes Pd_Chem Select Pd-Catalyzed Cross-Coupling CC_CN->Pd_Chem SNAr_Chem Select SₙAr Conditions CF_Sub->SNAr_Chem Check_Ortho Is C-Br bond sterically hindered? Pd_Chem->Check_Ortho Check_Activation Is -COOMe ortho/para to -F? SNAr_Chem->Check_Activation Bulky_Ligand Use bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) Check_Ortho->Bulky_Ligand Yes Standard_Ligand Standard ligand system is likely sufficient (e.g., PPh₃, dppf) Check_Ortho->Standard_Ligand No Proceed_SNAr Proceed with strong Nu in polar aprotic solvent (e.g., Piperidine/DMSO) Check_Activation->Proceed_SNAr Yes Reconsider Reaction is disfavored. Consider alternative isomer or synthetic route. Check_Activation->Reconsider No

Caption: Decision workflow for selecting reaction conditions.

Experimental Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-fluorobenzoate

This protocol is a representative procedure for the selective functionalization of the C-Br bond.

Materials:

  • Methyl 4-bromo-2-fluorobenzoate (1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 eq.)

  • Anhydrous, degassed 1,4-dioxane and water

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromo-2-fluorobenzoate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate.

Experimental Protocol 2: SNAr Reaction of Methyl 2-bromo-5-fluorobenzoate

This protocol is a representative procedure for the selective functionalization of the activated C-F bond.

Materials:

  • Methyl 2-bromo-5-fluorobenzoate (1.0 mmol, 1.0 eq.)

  • Piperidine (1.2 mmol, 1.2 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq.)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sealed reaction vial

Procedure:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add methyl 2-bromo-5-fluorobenzoate and potassium carbonate.

  • Solvent and Nucleophile Addition: Add anhydrous DMSO (5 mL) followed by piperidine.

  • Reaction Execution: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL). Mix thoroughly and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with water (3 x 30 mL) to remove residual DMSO, followed by a wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 2-bromo-5-(piperidin-1-yl)benzoate.

Conclusion

The reactivity of bromo-fluorobenzoate isomers is a predictable and controllable interplay of fundamental organic chemistry principles. The C-Br bond is the preferred site for palladium-catalyzed cross-coupling reactions due to its lower bond energy, while the C-F bond is selectively targeted in SNAr reactions, a preference driven by the powerful activating effects of fluorine's electronegativity and the strategic placement of an electron-withdrawing ester group. By understanding the mechanistic underpinnings of these transformations and the specific steric and electronic environment of each isomer, researchers can confidently design synthetic routes that leverage this dichotomous reactivity to build molecular complexity with precision and efficiency.

References

A Comparative Guide to Analytical Methods for Confirming the Structure of Ethyl 2-bromo-4-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance.[1][2][3][4] Ethyl 2-bromo-4-fluorobenzoate and its derivatives are critical building blocks in the synthesis of novel pharmaceuticals, making the accuracy of their structural data paramount. This guide provides an in-depth comparison of the primary analytical methods used for structural elucidation, moving beyond a simple listing of techniques to explain the causality behind experimental choices and providing field-proven insights for robust analysis.

The structural confirmation of these halogenated aromatic esters is not a one-size-fits-all process. It requires a multi-technique, orthogonal approach where the data from each method corroborates the others, creating a self-validating system of evidence.[1][5] We will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the "gold standard" technique, X-ray Crystallography.

The Analytical Workflow: A Strategic Approach

A logical progression of analysis ensures both efficiency and comprehensive characterization. The workflow typically begins with rapid, information-rich techniques like NMR and MS to confirm primary connectivity and molecular weight, followed by IR for functional group verification. For absolute, unambiguous proof, especially for novel derivatives or when polymorphism is a concern, single-crystal X-ray crystallography is employed.

Caption: Logical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, a trio of NMR experiments is essential: ¹H, ¹³C, and the uniquely informative ¹⁹F NMR.

Expertise & Experience in NMR Analysis:

It's not just about acquiring spectra; it's about understanding the subtle electronic effects of the halogen substituents. The electronegative fluorine and bromine atoms deshield adjacent protons and carbons, causing predictable downfield shifts in the spectra. Furthermore, the spin-active ¹⁹F nucleus couples to nearby ¹H and ¹³C nuclei, providing invaluable connectivity information through characteristic splitting patterns.[6][7]

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For this scaffold, the aromatic region (typically 6.5-8.0 δ) will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: Reveals the number of chemically distinct carbon environments. The carbonyl carbon of the ester is a key diagnostic peak, typically found downfield (~164-166 ppm). Carbons directly attached to bromine and fluorine will show characteristic shifts and C-F coupling.

  • ¹⁹F NMR: This is a crucial and highly sensitive experiment for fluorinated compounds.[8][9][10] With a 100% natural abundance and a wide chemical shift range, ¹⁹F NMR provides a clean, unambiguous signal for the fluorine atom, making it excellent for purity assessment and identification.[8][9] The large coupling constants between fluorine and other nuclei (¹H, ¹³C) are powerful diagnostic tools.[9][11]

Nucleus Typical Chemical Shift Range (ppm) Key Information Provided
¹H Aromatic: 7.0 - 8.2CH₂ (Ethyl): ~4.4CH₃ (Ethyl): ~1.4Proton environment, multiplicity (spin-spin coupling), H-F coupling constants.
¹³C Carbonyl: ~164Aromatic: 115 - 140CH₂ (Ethyl): ~62CH₃ (Ethyl): ~14Carbon skeleton, presence of carbonyl group, C-F coupling constants.
¹⁹F Aromatic C-F: -105 to -115 (vs. CFCl₃)Unambiguous confirmation of fluorine presence, purity assessment, F-H and F-C coupling.
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent does not have signals that overlap with key analyte peaks.

  • Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.

  • Acquisition: Place the sample in the NMR spectrometer. Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. For detailed structural analysis, 2D experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) are recommended to establish full connectivity.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures of bromine.

Expertise & Experience in MS Analysis:

The key to analyzing the mass spectrum of a bromo-derivative is identifying the molecular ion peak (M⁺). Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12][13][14][15] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks).[12][13][14] This distinctive 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule.[12][14]

Common fragmentation patterns for aromatic esters involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire carbethoxy group (-COOCH₂CH₃, 73 Da), leading to prominent fragment ions that further corroborate the proposed structure.[16][17][18]

Caption: Key MS fragmentation pathways.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a liquid chromatography (LC) system, typically with a C18 reverse-phase column, to separate the analyte from any impurities.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • Detection: Analyze the ions with a mass analyzer (e.g., Quadrupole, Time-of-Flight). Acquire data in full scan mode to observe the molecular ion cluster and major fragments.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it doesn't provide detailed connectivity, it serves as an excellent verification tool.[19]

Expertise & Experience in IR Analysis:

For an this compound derivative, the IR spectrum is dominated by a few key stretches. The most prominent feature will be the strong carbonyl (C=O) stretch of the aromatic ester, which typically appears around 1715-1730 cm⁻¹.[20][21] The position is slightly lower than a saturated ester due to conjugation with the aromatic ring.[20][21] Other important absorbances include the C-O stretches associated with the ester group (~1250-1310 cm⁻¹ and 1100-1130 cm⁻¹) and the C-F stretch (~1200-1250 cm⁻¹).[21][22] Aromatic C-H stretches are also visible above 3000 cm⁻¹.[23]

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Significance
Aromatic C-H Stretch3030 - 3100Medium-WeakConfirms aromatic ring
Carbonyl (C=O) Stretch1715 - 1730StrongConfirms ester functional group
Aromatic C=C Bending1450 - 1600MediumConfirms aromatic ring
Asymmetric C-C-O Stretch1250 - 1310StrongPart of the ester "fingerprint"[21]
C-F Stretch1200 - 1250StrongConfirms C-F bond
Symmetric O-C-C Stretch1100 - 1130StrongPart of the ester "fingerprint"[21]

X-ray Crystallography: The Unambiguous Proof

When absolute and definitive structural proof is required, single-crystal X-ray crystallography is the ultimate authority.[24][25][26][27] This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing exact bond lengths, bond angles, and stereochemistry.[24][26][27]

Expertise & Experience in Crystallography:

The primary challenge in X-ray crystallography is not the analysis but obtaining a high-quality single crystal suitable for diffraction.[27] This can be a time-consuming step involving screening various solvents and crystallization conditions. However, the reward is an unambiguous structure that leaves no room for doubt.[24] It is the only technique that can definitively distinguish between positional isomers, which can be challenging to assign by NMR alone without extensive 2D correlation experiments.

Comparative Analysis and Conclusion

Each analytical method provides a unique and vital piece of the structural puzzle. They are not mutually exclusive but are most powerful when used in concert.

  • NMR is unparalleled for determining the precise atomic connectivity and solution-state structure.

  • MS acts as a crucial first check for molecular weight and confirms the presence of key elements like bromine through their isotopic patterns.

  • IR offers a quick and inexpensive way to verify the presence of essential functional groups.

  • X-ray Crystallography provides the ultimate, unambiguous proof of the solid-state structure, serving as the final arbiter in complex cases.

For drug development professionals, relying on this integrated, multi-technique approach is not just good science—it is a mandatory component of building a robust data package for regulatory submission, ensuring the identity, purity, and quality of the chemical entity.[1][2][3]

References

A Comparative Guide to the Efficiency of Ethyl 2-bromo-4-fluorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the ability to efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools for this purpose, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. Within the vast arsenal of building blocks, Ethyl 2-bromo-4-fluorobenzoate has emerged as a particularly versatile substrate. Its utility stems from a strategic arrangement of functional groups: a reactive carbon-bromine bond for catalytic activation, a fluorine atom to modulate physicochemical properties, and an ethyl ester for further derivatization.[1][2][3]

This guide provides an in-depth, objective benchmark of this compound's performance in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. We will dissect the causality behind experimental choices, compare its efficiency against relevant alternatives, and provide robust, field-proven protocols to empower researchers in their synthetic endeavors.

The Molecular Logic: Understanding Reactivity

The efficacy of this compound in cross-coupling is not accidental; it is a direct consequence of its electronic and steric properties.

  • The Carbon-Bromine Bond : This is the primary site of reactivity, undergoing oxidative addition to the palladium(0) catalyst to initiate the catalytic cycle. In the hierarchy of aryl halide reactivity (I > Br > Cl >> F), the C-Br bond offers a pragmatic balance.[4][5][6] It is significantly more reactive than the analogous C-Cl bond, permitting milder reaction conditions, yet more stable and often more cost-effective than the corresponding aryl iodide.[7]

  • The Fluorine Substituent : Positioned para to the bromine, the fluorine atom exerts a powerful electron-withdrawing inductive effect. This can influence the rate of oxidative addition, a step often considered rate-determining.[6] Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of the final molecule.[2]

  • The Ethyl Ester Group : Located ortho to the bromine, the ester group introduces steric hindrance that can influence catalyst-substrate interaction. It also provides a valuable synthetic handle for subsequent transformations, such as amidation or reduction.

Comparative Performance Analysis

To objectively benchmark the performance of this compound, we compare it to its chloro- and iodo- counterparts. The following data, compiled from literature on analogous systems, provides a predictive framework for relative performance in key reactions.[8]

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating biaryl structures.

Table 1: Comparative Yields in a Representative Suzuki-Miyaura Reaction

Aryl Halide SubstrateHalogenTypical Catalyst SystemBase / SolventTemp (°C)Time (h)Approx. Yield (%)
Ethyl 2-chloro-4-fluorobenzoateClPd(OAc)₂ / SPhosK₃PO₄ / Toluene/H₂O11012-2465-75
This compound Br Pd(PPh₃)₄ K₂CO₃ / Dioxane/H₂O 90-100 8-12 85-95 [8]
Ethyl 2-iodo-4-fluorobenzoateIPd(PPh₃)₄K₂CO₃ / Dioxane/H₂O804-8>90

Analysis : The data clearly illustrates the established reactivity trend. The chloro-analogue requires a more active catalyst system (using a bulky, electron-rich ligand like SPhos) and more forcing conditions to achieve moderate yields.[7] this compound provides an excellent balance, delivering high yields under standard conditions with a common catalyst like Pd(PPh₃)₄.[8] The iodo-analogue, while highly reactive, is often more expensive and can be prone to side reactions, offering only a marginal yield improvement in this case.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl halide with an alkene, providing a powerful route to substituted styrenes and other vinylated arenes.

Table 2: Comparative Yields in a Representative Heck Reaction with Styrene

Aryl Halide SubstrateHalogenTypical Catalyst SystemBase / SolventTemp (°C)Time (h)Approx. Yield (%)
Ethyl 2-chloro-4-fluorobenzoateClPd(OAc)₂ / P(o-tol)₃Et₃N / DMF12024<50
This compound Br Pd(OAc)₂ / P(o-tol)₃ Et₃N / DMF 100 12 ~85 [8]
Ethyl 2-iodo-4-fluorobenzoateIPd(OAc)₂ (ligandless)Et₃N / DMF80-1006-10>90

Analysis : The disparity in reactivity is even more pronounced in the Heck reaction. The C-Cl bond is significantly less reactive, often providing poor yields. This compound proves to be a highly effective substrate, affording excellent yields.[8] While the iodo- compound is also very effective and can sometimes be run without a phosphine ligand, the bromo- derivative provides a reliable and more economical alternative.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, a motif prevalent in functional materials and complex natural products.

Table 3: Comparative Yields in a Representative Sonogashira Reaction with Phenylacetylene

Aryl Halide SubstrateHalogenTypical Catalyst SystemBase / SolventTemp (°C)Time (h)Approx. Yield (%)
Ethyl 2-chloro-4-fluorobenzoateClPdCl₂(PPh₃)₂ / CuI / XPhosCs₂CO₃ / Dioxane1202450-65
This compound Br PdCl₂(PPh₃)₂ / CuI Et₃N / THF RT - 50 4-8 85-95 [8]
Ethyl 2-iodo-4-fluorobenzoateIPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT2-4>95

Analysis : This reaction highlights the efficiency of this compound under mild conditions.[8] It readily couples at or slightly above room temperature. The chloro-analogue again requires a highly active ligand and forcing conditions to be effective. The iodo-analogue is extremely reactive, often proceeding smoothly at room temperature, but the bromo-analogue's performance is highly competitive, making it a preferred choice when balancing reactivity, stability, and cost.

Visualizing the Mechanism and Workflow

To fully grasp the underlying chemistry and the experimental logic, the following diagrams illustrate the catalytic cycle and a typical workflow for a comparative study.

G pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(X) (X = Br) oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) pd2_complex->transmetalation Ar'-B(OH)₂ + Base pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Product reductive_elimination->product reagents Ar-Br + Ar'-B(OH)₂

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

G start Define Substrates: - this compound - Chloro & Iodo Analogues procure Procure Coupling Partners (Boronic Acid, Alkyne, Amine, etc.) start->procure screen Reaction Screening (Suzuki, Heck, Sonogashira) procure->screen optimize Parameter Optimization (Catalyst, Ligand, Base, Temp) screen->optimize analyze Analysis & Characterization (LC-MS, GC, NMR) optimize->analyze compare Compare Yields, Purity, & Reaction Rates analyze->compare select Select Optimal Route for Scale-Up compare->select

Caption: A generalized workflow for the comparative study of coupling reactions.

Detailed Experimental Protocols

The following protocols are robust starting points for the cross-coupling of this compound. Optimization may be required for different coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Causality: This protocol uses a standard palladium source, Pd(PPh₃)₄, which is effective for reactive aryl bromides. A carbonate base in an aqueous/organic solvent mixture is a widely validated system for the crucial transmetalation step.[9][10]

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition : Add a degassed 3:1 mixture of Dioxane and Water (to a concentration of 0.1 M with respect to the aryl bromide).

  • Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

  • Reaction : Heat the mixture to 90 °C and stir for 12 hours under the inert atmosphere. Monitor progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Heck Coupling with Styrene

Causality: This protocol employs a common palladium(II) acetate precatalyst with a moderately electron-rich phosphine ligand, P(o-tol)₃, to balance catalyst stability and activity. An amine base acts as both a base and a scavenger for the HBr generated.[8][11]

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition : Add anhydrous, degassed N,N-Dimethylformamide (DMF, to 0.2 M), followed by styrene (1.2 equiv) and triethylamine (Et₃N, 2.0 equiv) via syringe.

  • Reaction : Heat the mixture to 100 °C and stir for 12 hours. Monitor progress by GC-MS.

  • Work-up : Cool the reaction to room temperature. Dilute with diethyl ether and wash several times with water to remove DMF and triethylammonium bromide salts. Wash the organic layer with brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Causality: This classic Sonogashira protocol uses a dual-catalyst system. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst is crucial for activating the alkyne, significantly accelerating the reaction.[12][13]

  • Reaction Setup : To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 equiv), and Copper(I) iodide (CuI, 0.05 equiv).

  • Solvent and Reagent Addition : Add anhydrous, degassed Tetrahydrofuran (THF, to 0.2 M). Add triethylamine (Et₃N, 2.5 equiv) followed by phenylacetylene (1.1 equiv) via syringe.

  • Reaction : Stir the reaction mixture at room temperature. The reaction is often exothermic. If needed, gentle heating to 40-50 °C can be applied. Stir for 4-8 hours, monitoring by TLC.

  • Work-up : Once complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and then with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

References

A Senior Application Scientist's Guide to Fluorinated Compound Synthesis: Evaluating Alternatives to Ethyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

In the landscape of drug discovery, agrochemicals, and materials science, the strategic incorporation of fluorine atoms can profoundly enhance molecular properties. Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can improve metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, fluorinated building blocks have become essential tools for chemists. Ethyl 2-bromo-4-fluorobenzoate is a classic example of such a building block, offering a versatile scaffold for constructing complex fluorinated molecules.[3][4] Its structure is bifunctional: the bromine atom serves as a reactive handle for cross-coupling reactions, while the fluorine atom imparts its desirable electronic properties to the aromatic ring.[3]

However, reliance on a single building block can be limiting. The specific demands of a synthetic route—be it cost, reactivity, scalability, or the need for alternative disconnection strategies—often necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternatives to this compound, moving beyond simple analogues to explore different synthetic strategies. We will delve into the causality behind experimental choices, provide supporting data, and offer detailed protocols to empower researchers in designing robust and efficient syntheses of novel fluorinated compounds.

The Strategic Value of this compound

The primary utility of this compound lies in its capacity to participate in transition-metal-catalyzed cross-coupling reactions. The bromine at the 2-position readily undergoes reactions like Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation, allowing for the introduction of diverse aryl, alkyl, or amino groups.[5][6][7] The fluorine at the 4-position remains as a permanent, property-modifying feature in the final product.

G A This compound E Coupled Product A->E Oxidative Addition B R-B(OH)₂ (Boronic Acid) or R¹R²NH (Amine) B->E Transmetalation / Coordination C Pd Catalyst (e.g., Pd(PPh₃)₄) C->A D Ligand / Base D->B E->C Reductive Elimination F Byproducts SnAr_Mechanism Reactants Ethyl 4-fluoro-3-nitrobenzoate + Nu⁻ Intermediate Meisenheimer Complex (Stabilized by -NO₂) Reactants:reactant->Intermediate:inter Attack at C-F (Slow, RDS) Products Substituted Product + F⁻ Intermediate:inter->Products:product Loss of F⁻ (Fast) Fluorination_Decision Start Need to Synthesize a Fluorinated Aromatic Compound Q1 Is a pre-fluorinated building block available and cost-effective? Start->Q1 A1_Yes Use Building Block Strategy (e.g., this compound) Q1->A1_Yes Yes A1_No Consider Late-Stage Fluorination Q1->A1_No No Q2 Is the target position activated by strong EWG (e.g., -NO₂)? A1_No->Q2 A2_Yes Use Nucleophilic Fluorination (SNAr) with a fluoride source (e.g., KF) Q2->A2_Yes Yes A2_No Use Electrophilic Fluorination Q2->A2_No No Q3 Is the precursor electron-rich or can it be metalated? A2_No->Q3 A3_Yes Use Reagents like Selectfluor® or NFSI Q3->A3_Yes Yes A3_No Re-evaluate synthetic route to generate a suitable precursor Q3->A3_No No

References

A Comparative Guide to the Kinetic Landscape of Ethyl 2-bromo-4-fluorobenzoate in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a substrate's reactivity is paramount for efficient synthesis design. Ethyl 2-bromo-4-fluorobenzoate is a versatile building block, offering multiple reaction sites for molecular elaboration. This guide provides a comparative analysis of its kinetic profile in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). By examining the electronic and steric factors governing its reactivity, we offer insights to guide your experimental design and catalyst selection.

The Dueling Reactivities of the Aryl Halide: A Tale of Two Mechanisms

This compound presents two potential leaving groups for substitution: a bromine and a fluorine atom. The kinetic preference for the displacement of one over the other is fundamentally dictated by the reaction mechanism.

Palladium-Catalyzed Cross-Coupling: The Primacy of the Carbon-Bromine Bond

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a low-valent palladium complex. This step is often rate-determining. The reactivity of the carbon-halogen bond in this step generally follows the trend of bond dissociation energy: C-I < C-Br < C-Cl < C-F.[1][2][3] Consequently, the weaker carbon-bromine bond in this compound is significantly more susceptible to oxidative addition than the robust carbon-fluorine bond.

This inherent reactivity difference allows for highly regioselective transformations at the C-Br position. While specific kinetic data for this compound is not extensively published, comparative studies on analogous dihalogenated systems consistently demonstrate the preferential reactivity of the C-Br bond over the C-Cl or C-F bond.[1]

Comparative Performance Insights:

To illustrate the expected reactivity, we can extrapolate from data on similar substrates. For instance, in Suzuki-Miyaura couplings, aryl bromides are known to react under milder conditions (e.g., lower temperatures, less activated catalysts) than the corresponding aryl chlorides.[1] Aryl fluorides, on the other hand, are generally unreactive under standard Suzuki-Miyaura conditions and require specialized catalyst systems.

Aryl Halide (Analog)Relative Reactivity in Oxidative AdditionTypical Reaction Conditions
Ethyl 4-iodobenzoateHighestRoom temperature, low catalyst loading
This compound (at C-Br) High Room temperature to moderate heating
Ethyl 4-chlorobenzoateModerateElevated temperatures, electron-rich ligands
This compound (at C-F)Very LowGenerally unreactive in standard cross-coupling

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium carbonate (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.02 equiv), and potassium carbonate (2.0 equiv).

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr): The Counterintuitive Reactivity of Fluorine

In contrast to palladium-catalyzed reactions, the reactivity order of halogens is often inverted in nucleophilic aromatic substitution (SNAr). The generally accepted mechanism involves a two-step addition-elimination sequence via a negatively charged Meisenheimer complex.[4][5] The first step, the nucleophilic attack on the aromatic ring, is typically the rate-determining step.[6][7]

The rate of this step is highly dependent on the ability of the substituents on the ring to stabilize the developing negative charge in the Meisenheimer intermediate. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I). This effect stabilizes the anionic intermediate more effectively than bromine, thereby lowering the activation energy of the initial nucleophilic attack.[6][7] Therefore, in SNAr reactions, aryl fluorides are often more reactive than aryl bromides, leading to the reactivity trend F > Cl > Br > I.[7]

For this compound, the presence of the strongly electron-withdrawing ester group in the para position further activates the ring towards nucleophilic attack, particularly at the fluorine-bearing carbon.

Comparative Kinetic Considerations:

FeatureSNAr at C-FSNAr at C-Br
Rate-Determining Step Nucleophilic AdditionNucleophilic Addition
Key Stabilizing Factor Strong inductive effect of FluorineWeaker inductive effect of Bromine
Leaving Group Ability PoorGood
Expected Relative Rate Faster Slower

It is crucial to note that while fluorine is a poor leaving group in many contexts, its departure occurs in the fast, second step of the SNAr mechanism and therefore does not significantly impact the overall reaction rate.[6]

Visualizing the Mechanistic Dichotomy

The choice of reaction conditions dictates which halogen is targeted, a critical consideration for synthetic planning.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) A This compound B Oxidative Addition (Rate-Determining) A->B Pd(0)L_n C Ar-Pd(II)-Br Complex B->C Preferential C-Br cleavage D This compound E Nucleophilic Attack (Rate-Determining) D->E Nu- F Meisenheimer Complex E->F Attack at C-F favored (Inductive Stabilization)

Caption: Competing reaction pathways for this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol is a general representation for the SNAr reaction of an activated aryl fluoride.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, 1.5 equivalents)

  • Potassium carbonate or another suitable base (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in DMSO.

  • Add the secondary amine (1.5 equiv) and potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography or recrystallization.

Conclusion

The reactivity of this compound is a nuanced interplay of electronic effects and reaction mechanisms. For palladium-catalyzed cross-coupling reactions, the weaker C-Br bond is the kinetically favored site of reaction, allowing for selective functionalization. Conversely, in nucleophilic aromatic substitution, the high electronegativity of the fluorine atom activates the C-F bond for nucleophilic attack, making it the more reactive site. This understanding allows for the strategic and regioselective synthesis of complex molecules from this versatile starting material. By selecting the appropriate reaction conditions, chemists can unlock the desired reactivity pathway, paving the way for efficient and predictable synthetic outcomes.

References

A Cost-Benefit Analysis of Ethyl 2-bromo-4-fluorobenzoate in Large-Scale Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Intermediate Selection for Drug Development Professionals

In the competitive landscape of pharmaceutical manufacturing, the selection of starting materials and key intermediates is a critical decision that profoundly impacts the overall cost, efficiency, safety, and scalability of a drug synthesis. This guide provides an in-depth cost-benefit analysis of utilizing Ethyl 2-bromo-4-fluorobenzoate, a versatile building block, in the large-scale synthesis of complex active pharmaceutical ingredients (APIs). We will objectively compare its performance with alternative synthetic strategies, supported by experimental data and field-proven insights, to empower researchers, scientists, and drug development professionals in making informed decisions.

The Strategic Importance of the 2-Bromo-4-fluorobenzoic Acid Moiety

The 2-bromo-4-fluorobenzoic acid scaffold is a privileged structure in medicinal chemistry, frequently incorporated into innovative therapeutics. The presence and specific positioning of the bromine and fluorine atoms offer a unique combination of properties. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the electronic properties of the molecule.[1] The bromine atom serves as a versatile synthetic handle, ideal for forming new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

This potent combination has led to the inclusion of this moiety in numerous drug candidates, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which have revolutionized the treatment of certain cancers.[2][3][4] A prime example is Talazoparib, a highly potent PARP inhibitor where the 2-bromo-4-fluorobenzoyl fragment is a key structural component.[2][5]

Comparative Analysis of Synthetic Routes to a Key Pharmaceutical Intermediate

To provide a tangible and data-driven comparison, we will focus on the synthesis of a crucial intermediate for a PARP inhibitor structurally related to Talazoparib. We will analyze two primary strategic approaches:

  • Strategy A: The Convergent Approach. This strategy utilizes a pre-functionalized, advanced intermediate, this compound, which already contains the required bromine and fluorine atoms in the correct orientation.

  • Strategy B: The Linear Approach. This strategy begins with a simpler, less expensive starting material, such as 4-fluoroaniline, and introduces the bromine atom at a later stage in the synthesis. This approach often involves classical reactions like the Sandmeyer reaction to introduce the bromo group.[6]

Visualizing the Synthetic Workflows

The following diagrams illustrate the conceptual differences between the two synthetic strategies.

cluster_A Strategy A: Convergent Approach cluster_B Strategy B: Linear Approach A1 This compound A_Intermediate Key Intermediate A1->A_Intermediate Suzuki Coupling A2 Coupling Partner A2->A_Intermediate A_API Final API A_Intermediate->A_API Further Steps B1 4-Fluoroaniline B2 Diazotization/Sandmeyer B1->B2 NaNO2, HBr, CuBr B3 2-Bromo-4-fluoroaniline B2->B3 B4 Further Functionalization B3->B4 B_Intermediate Key Intermediate B4->B_Intermediate B_API Final API B_Intermediate->B_API Further Steps

Caption: A comparison of convergent vs. linear synthetic strategies.

Quantitative Performance and Cost-Benefit Analysis

A direct, head-to-head comparison of large-scale production runs is often proprietary information. However, by synthesizing data from patents, academic literature, and supplier pricing, we can construct a realistic cost-benefit model.

ParameterStrategy A: this compoundStrategy B: 4-Fluoroaniline + BrominationJustification & Causality
Starting Material Cost HigherLowerThis compound is a more complex, multi-step synthesis product, commanding a higher price. 4-Fluoroaniline is a more readily available and simpler commodity chemical.
Number of Synthetic Steps FewerMoreThe convergent approach with a pre-functionalized intermediate reduces the number of steps required to reach the key intermediate, streamlining the overall process.
Overall Process Yield Potentially HigherPotentially LowerFewer synthetic steps in Strategy A generally lead to a higher overall yield, as each step incurs some product loss. The multi-step nature of Strategy B, including the often moderate yields of Sandmeyer reactions, can lower the cumulative yield.
Process Complexity LowerHigherStrategy A involves a well-defined cross-coupling reaction. Strategy B introduces the complexities of handling diazonium salts in a Sandmeyer reaction, which requires strict temperature control and can generate hazardous byproducts.
Waste Generation LowerHigherThe more linear approach of Strategy B typically involves more reagents and solvents over the additional steps, leading to a larger volume of chemical waste.
Safety & Handling ModerateHighWhile all chemical processes require stringent safety protocols, the in-situ generation and use of diazonium salts in Strategy B pose significant thermal and explosive hazards, especially on a large scale.[7] Bromination reactions also require specialized handling due to the corrosive and toxic nature of bromine and its reagents.[8][9]
Time to Market FasterSlowerThe streamlined nature of Strategy A can lead to a faster overall production timeline, which is a critical factor in the fast-paced pharmaceutical industry.

Experimental Protocols

To provide a practical context, detailed experimental protocols for key transformations in both strategies are outlined below.

Protocol 1: Suzuki-Miyaura Coupling of this compound (Strategy A)

This protocol describes a typical lab-scale Suzuki-Miyaura coupling. For large-scale synthesis, process optimization would be required, including catalyst loading, solvent selection, and work-up procedures.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Start Combine Reactants & Base Inert Establish Inert Atmosphere Start->Inert Add Add Catalyst & Solvent Inert->Add Heat Heat & Stir Add->Heat Monitor Monitor Reaction Progress Heat->Monitor Workup Cool, Dilute & Wash Monitor->Workup Purify Dry, Concentrate & Purify Workup->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Sandmeyer Reaction for the Synthesis of 2-Bromo-4-fluoroaniline (Key step in Strategy B)

This protocol outlines a representative Sandmeyer reaction. On a large scale, careful control of temperature and addition rates is critical for safety and yield.

Materials:

  • 4-Fluoroaniline (1.0 equiv)

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂, 1.05 equiv)

  • Copper(I) bromide (CuBr, 1.1 equiv)

  • Ice bath

  • Mechanical stirrer

Procedure:

  • Diazotization: In a jacketed reactor cooled to 0-5 °C, dissolve 4-fluoroaniline in aqueous HBr.

  • Nitrite Addition: Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The rate of addition is critical to control the exotherm and prevent the accumulation of unstable diazonium salt.

  • Decomposition: In a separate reactor, prepare a solution of copper(I) bromide in HBr.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur. The temperature should be carefully controlled.

  • Work-up: After the addition is complete and gas evolution has ceased, the reaction mixture is typically steam distilled or extracted with an organic solvent.

  • Purification: The crude product is then purified by distillation or crystallization.

Conclusion: A Strategic Decision Based on Holistic Analysis

The choice between a convergent strategy using this compound and a linear approach starting from simpler materials is not merely a question of initial raw material cost. A comprehensive cost-benefit analysis reveals that the higher upfront investment in a pre-functionalized intermediate like this compound can yield significant returns in terms of:

  • Process Efficiency and Yield: A shorter, more streamlined synthesis often translates to a higher overall yield and greater throughput.

  • Safety and Environmental Impact: Avoiding hazardous reagents like diazonium salts and reducing the number of synthetic steps can lead to a safer and more environmentally friendly process.

  • Speed to Market: In the pharmaceutical industry, time is a critical factor. A more efficient synthesis can accelerate the drug development timeline, providing a significant competitive advantage.

While the linear approach may appear more cost-effective based on the price of the initial starting material, the hidden costs associated with lower yields, increased process complexity, waste disposal, and stringent safety measures can quickly erode this apparent advantage. For the large-scale synthesis of high-value, complex APIs like PARP inhibitors, the strategic use of advanced intermediates such as this compound often represents the most economically viable and scientifically sound approach.

References

Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 2-bromo-4-fluorobenzoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in research extends beyond the bench to include the safe and responsible management of all chemical reagents. Ethyl 2-bromo-4-fluorobenzoate is a key building block in synthetic chemistry, but its halogenated aromatic structure necessitates a rigorous and informed disposal protocol. This guide provides the essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. The causality behind each step is explained to build a framework of deep, actionable knowledge.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste, it is imperative to understand the intrinsic hazards of this compound. This dictates the minimum required PPE and informs the entire disposal workflow. The primary hazards are associated with irritation and potential toxicity.

Table 1: Hazard Identification for this compound

Hazard ClassDescriptionPrecautionary Statement
Skin Corrosion/IrritationCauses skin irritation.[1][2][3][4]Wash skin thoroughly after handling. Wear protective gloves.[1][2][4]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3][4]Wear eye protection/face protection.[1][2][4]
Acute ToxicityMay be harmful if swallowed, in contact with skin, or if inhaled.[5][6]Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
Environmental HazardPotentially harmful to aquatic life.[7][8]Discharge into the environment must be avoided.[5][7]

Essential PPE for Handling and Disposal:

  • Gloves: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8]

  • Eye Protection: Wear tight-sealing safety goggles or a full-face shield to protect against splashes.[3]

  • Lab Coat: A standard laboratory coat is mandatory to protect against skin exposure.

  • Ventilation: All handling and transfer of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9]

Part 2: Core Disposal Protocol: Segregation and Collection

The single most critical step in disposing of this compound is its correct classification and segregation. Misclassification can lead to dangerous chemical reactions, non-compliant disposal, and significantly increased disposal costs.

Waste Classification: Halogenated Organic Waste

This compound contains both bromine and fluorine atoms, classifying it as a halogenated organic compound .[10] This classification is crucial because halogenated wastes cannot be disposed of with non-halogenated organic solvents.[11] The combustion of halogenated compounds produces acidic gases (like HBr and HF) that require specialized, high-temperature incinerators with acid gas scrubbers for neutralization.[12] Mixing this waste stream contaminates the much larger and less expensive non-halogenated solvent stream, leading to unnecessary costs and logistical burdens.[11]

Step-by-Step Waste Collection Procedure:

  • Select a Designated Container:

    • Obtain a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers with a secure, threaded cap are appropriate.

    • The container must be in good condition, free from cracks or leaks.

  • Properly Label the Container (Before Use):

    • Label the container before adding the first drop of waste.[13]

    • The label must clearly state:

      • "Hazardous Waste "[8][9]

      • "Halogenated Organic Waste "[8][10]

      • The full chemical name: "This compound " and any other halogenated solvents in the mixture with their approximate percentages. Do not use abbreviations.[13]

      • The name and contact information of the generating researcher/laboratory.

  • Accumulate Waste Safely:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

    • The SAA must be at or near the point of generation and under the control of the operator.

    • Always keep the waste container tightly closed except when actively adding waste.[9][13] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Crucial Segregation Rules - What NOT to Mix:

    • DO NOT mix with non-halogenated organic wastes (e.g., acetone, hexane, ethanol).[11]

    • DO NOT mix with acids, bases, or strong oxidizing agents.[2][3] Incompatible materials can cause violent reactions.

    • DO NOT mix with aqueous waste, heavy metals, or acutely toxic "P-listed" wastes.[9][11]

    • NEVER dispose of this compound down the drain.[3][8] This is illegal and environmentally damaging.

Part 3: Storage and Final Disposal

Once the container is full (up to 75-90% capacity to allow for expansion), it must be prepared for final disposal.

  • Finalize Labeling: Ensure all constituents are listed and the container is securely sealed.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal contractor to schedule a pickup.[1][7][8] Do not attempt to transport or dispose of the waste yourself.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.

Below is a workflow diagram illustrating the decision-making process for proper disposal.

G cluster_0 A Waste Generated (this compound) B Classify Waste: Is it Halogenated? A->B C YES: Halogenated Organic Waste B->C Contains Br, F D NO: Non-Halogenated (Incorrect Path) B->D Does not apply E Select Labeled, Compatible 'Halogenated Waste' Container C->E F Segregation Check: NO Acids, Bases, Oxidizers, Non-Halogenated Solvents? E->F G YES: Add Waste in Fume Hood F->G Pass H NO: Incompatible STOP & Re-evaluate F->H Fail I Keep Container Closed in Satellite Accumulation Area G->I J Container Full? I->J K Contact EHS for Pickup & Professional Disposal J->K Yes L Disposal Complete K->L

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a sealable container.[7]

    • Label the container as "Hazardous Waste - Spill Debris" with the chemical name.

    • Dispose of the spill debris container along with other halogenated waste.[13]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry into the area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

By adhering to this comprehensive guide, you can ensure that your handling and disposal of this compound meet the highest standards of laboratory safety, professional responsibility, and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-bromo-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. Ethyl 2-bromo-4-fluorobenzoate, a key building block in synthetic chemistry, requires meticulous handling to ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in the core principles of risk mitigation and laboratory best practices. Our goal is to empower you with the knowledge to handle this chemical not just safely, but with scientific confidence.

Hazard Profile of this compound

Understanding the specific risks associated with a chemical is the foundation of any safety protocol. This compound is classified as a hazardous substance, primarily due to its irritant properties. The primary routes of exposure are inhalation, skin contact, and eye contact.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its hazard profile is as follows:

GHS ClassificationHazard CodeHazard StatementGHS Pictogram
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2]

The causality behind these classifications lies in the chemical's reactivity. As a halogenated aromatic ester, it can interact with biological tissues, leading to irritation upon contact with the skin, eyes, and mucous membranes of the respiratory system[2][4].

The Hierarchy of Controls: Beyond PPE

Before detailing specific Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk.

  • Elimination/Substitution: In a research context, this is often not feasible as the specific chemical is required.

  • Engineering Controls: These are the most critical physical barriers. For this compound, all handling of open containers must occur within a certified chemical fume hood.[1][5][4] This is non-negotiable, as it directly mitigates the risk of inhaling irritating vapors.[1][4] Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1][4]

  • Administrative Controls: These are procedural controls, such as standard operating procedures (SOPs), clear labeling, and comprehensive training for all personnel handling the substance.[6]

  • Personal Protective Equipment (PPE): This is the equipment worn by the individual to protect against residual hazards that cannot be eliminated by other controls.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific task being performed. Below is a detailed breakdown of the required equipment.

Eye and Face Protection

Due to its classification as a serious eye irritant (H319), robust eye protection is mandatory.[1][5][2]

  • Minimum Requirement: Chemical splash-resistant safety goggles that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[1][4] Standard safety glasses do not provide an adequate seal and are insufficient.

  • Recommended for High-Risk Tasks: When handling larger quantities or there is a significant splash risk, a face shield should be worn in addition to safety goggles.[1][2]

Hand Protection

The compound is a known skin irritant (H315).[1][5] Therefore, gloves must be worn at all times.

  • Glove Selection: Wear appropriate chemical-resistant gloves.[1][5][4] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] Dispose of contaminated gloves immediately in the designated hazardous waste stream.[7] Always wash hands thoroughly with soap and water after removing gloves.[1][5][3]

Body Protection

To prevent skin contact from splashes or spills, protective clothing is required.

  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement.[1][4]

  • Footwear: Close-toed shoes must be worn in the laboratory at all times.[1]

Respiratory Protection

When used within a certified chemical fume hood, airborne concentrations should be kept below exposure limits, and specific respiratory protection is typically not required.[4] However, in the event of an emergency, such as a large spill or failure of engineering controls, respiratory protection would be necessary.

  • Emergency Use: Personnel involved in cleaning up a large spill should use a NIOSH/MSHA-approved respirator with cartridges appropriate for organic vapors.[4][7]

PPE Summary by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionEngineering Control
Receiving/Storage Safety GlassesNitrile GlovesLab CoatWell-ventilated area
Weighing/Aliquoting Safety GogglesChemical-Resistant GlovesLab CoatChemical Fume Hood
Solution Preparation/Reaction Safety Goggles & Face ShieldChemical-Resistant GlovesLab CoatChemical Fume Hood
Waste Disposal (Sealed Container) Safety GogglesChemical-Resistant GlovesLab CoatWell-ventilated area

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every stage of the chemical's lifecycle in the lab.

Step 1: Pre-Handling and Area Preparation

  • Verify that the chemical fume hood is functioning correctly.

  • Ensure the work area is clean and uncluttered.

  • Confirm the location of the nearest eyewash station and safety shower.[4]

  • Don all required PPE as outlined in the table above.

Step 2: Handling the Chemical

  • Perform all manipulations that may generate dust or vapors inside the chemical fume hood.[1][8]

  • Keep the container tightly closed when not in use.[1][5][4]

  • Avoid contact with skin, eyes, and clothing.[1][4][8]

  • Do not eat, drink, or smoke in the handling area.[1][8]

Step 3: Post-Handling Decontamination

  • Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • Properly remove and dispose of contaminated gloves.

  • Wash hands and any potentially exposed skin thoroughly with soap and water.[1][5][3]

Step 4: Storage and Waste Management

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2]

  • Disposal: All waste, including empty containers and contaminated materials, must be treated as hazardous waste. Dispose of contents and containers in an approved waste disposal plant, following all local, regional, and national regulations.[1][5][2][3] Do not pour down the drain.[1][5]

Emergency Protocol: Spill Response Workflow

In the event of a spill, a clear and immediate response is critical to mitigating exposure and environmental contamination.

Spill_Response_Workflow start Spill Detected action_alert Alert Colleagues & Supervisor start->action_alert decision_size Spill Size? decision_personnel Personnel Contaminated? decision_size->decision_personnel Small & Contained action_evacuate Evacuate Immediate Area (If spill is large) decision_size->action_evacuate Large or Uncontained action_ppe Don Additional PPE (e.g., respirator, booties) decision_personnel->action_ppe No action_first_aid Move to Safety Shower/Eyewash Remove Contaminated Clothing Begin First Aid decision_personnel->action_first_aid Yes action_alert->decision_size action_evacuate->decision_personnel action_contain Contain Spill with Inert Absorbent Material action_ppe->action_contain action_cleanup Collect Material into Sealed Hazardous Waste Container action_contain->action_cleanup action_decon Decontaminate Area action_cleanup->action_decon end_safe Area Secured action_decon->end_safe action_seek_medical Seek Immediate Medical Attention action_first_aid->action_seek_medical

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Steps:

  • Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.[9]

  • Contain: Prevent the spill from spreading by diking with an inert absorbent material like vermiculite or sand.[1][9] Do not allow it to enter drains.[1][5]

  • Clean Up: Wearing appropriate PPE, carefully sweep or vacuum up the absorbed material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[1][4][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's safety officer.

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but your entire research team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.